molecular formula C9H13NO B1349495 1-(4-Methoxyphenyl)ethanamine CAS No. 6298-96-0

1-(4-Methoxyphenyl)ethanamine

Cat. No.: B1349495
CAS No.: 6298-96-0
M. Wt: 151.21 g/mol
InChI Key: JTDGKQNNPKXKII-ZETCQYMHSA-N
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Description

1-(4-Methoxyphenyl)ethanamine is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxyphenyl)ethanamine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H13NO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDGKQNNPKXKII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285599
Record name 1-(4-methoxyphenyl)ethanamine
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6298-96-0
Record name 1-(4-Methoxyphenyl)ethylamine
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Record name 1-(4-methoxyphenyl)ethanamine
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Record name 1-(4-Methoxyphenyl)ethanamine
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Record name 1-(4-METHOXYPHENYL)ETHANAMINE
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Foundational & Exploratory

In-Depth Structural Analysis of (R/S)-1-(4-Methoxyphenyl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R/S)-1-(4-Methoxyphenyl)ethanamine is a chiral primary amine of significant interest in the pharmaceutical and chemical industries. Its enantiomers serve as crucial building blocks in the synthesis of a variety of biologically active compounds. The distinct pharmacological and toxicological profiles of the individual (R) and (S) enantiomers necessitate a thorough understanding of the molecule's three-dimensional structure and the reliable analytical methods to differentiate and quantify them. This technical guide provides a comprehensive overview of the structural analysis of (R/S)-1-(4-Methoxyphenyl)ethanamine, detailing its spectroscopic properties, synthesis, chiral separation, and crystallographic features.

Chemical and Physical Properties

(R/S)-1-(4-Methoxyphenyl)ethanamine, also known as p-methoxy-α-methylbenzylamine, is a colorless to pale yellow liquid under standard conditions.[1] Its fundamental properties are summarized in the table below.

PropertyValue
Molecular FormulaC₉H₁₃NO
Molecular Weight151.21 g/mol [2]
AppearanceColorless to pale yellow liquid[1]
Density1.024 g/mL at 20 °C (for the (S)-enantiomer)[3]
InChIInChI=1S/C9H13NO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,10H2,1-2H3[2]
InChIKeyJTDGKQNNPKXKII-UHFFFAOYSA-N[2]
SMILESCC(C1=CC=C(C=C1)OC)N[2]

Spectroscopic Analysis

Spectroscopic techniques are fundamental to the structural elucidation and purity assessment of (R/S)-1-(4-Methoxyphenyl)ethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for confirming the molecular structure. The spectra are typically recorded in deuterated chloroform (CDCl₃) using a 400 MHz spectrometer with tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectroscopy:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.23d, J=8.5Hz2HAr-H (ortho to CH(NH₂)CH₃)
6.84d, J=8.4Hz2HAr-H (meta to CH(NH₂)CH₃)
4.02q, J=6.5Hz1HCH(NH₂)CH₃
3.75s3HOCH₃
1.47s2HNH₂
1.33d, J=6.5Hz3HCH(NH₂)CH₃

¹³C NMR Spectroscopy:

Chemical Shift (δ, ppm)Assignment
158.4Ar-C (para to CH(NH₂)CH₃)
140.0Ar-C (ipso to CH(NH₂)CH₃)
126.7Ar-C (ortho to CH(NH₂)CH₃)
113.7Ar-C (meta to CH(NH₂)CH₃)
55.1OCH₃
50.6CH(NH₂)CH₃
25.8CH(NH₂)CH₃
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The spectrum is often recorded on a neat sample using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.[4]

Wavenumber (cm⁻¹)IntensityAssignment
3369, 3294StrongN-H stretching (amine)
2959, 2835MediumC-H stretching (aliphatic)
1610, 1585, 1512StrongC=C stretching (aromatic)
1246StrongC-O stretching (aryl ether)
831StrongC-H bending (para-disubstituted aromatic)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecule undergoes fragmentation, with the most common cleavage occurring at the C-C bond alpha to the nitrogen atom.

Experimental Protocol for GC-MS Analysis: For the analysis of chiral amines like 1-(4-Methoxyphenyl)ethanamine, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. A typical protocol involves:

  • Column: A chiral capillary column, such as Chirasil-L-Val, is used for enantiomeric separation.[5]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient is typically employed, for example, starting at a lower temperature and ramping up to facilitate separation.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Detector: A quadrupole mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.[5]

Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 151. The base peak is typically observed at m/z 136, resulting from the loss of a methyl radical (•CH₃) via alpha-cleavage. Another significant fragment at m/z 108 corresponds to the methoxy-tropylium ion.

Synthesis of (R/S)-1-(4-Methoxyphenyl)ethanamine

The racemic mixture of this compound is commonly synthesized via reductive amination of 4-methoxyacetophenone.

Experimental Protocol for Reductive Amination:

  • Imine Formation: 4-Methoxyacetophenone is reacted with an ammonia source (e.g., ammonium acetate) or a primary amine (e.g., benzylamine followed by debenzylation) in a suitable solvent like methanol or ethanol. The reaction is often catalyzed by a Lewis acid or a dehydrating agent to drive the equilibrium towards the formation of the imine intermediate.

  • Reduction: The resulting imine is then reduced to the corresponding amine. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂ over Pd/C).[6]

  • Work-up and Purification: The reaction mixture is worked up by quenching the excess reducing agent, followed by extraction with an organic solvent. The crude product is then purified by distillation under reduced pressure.

Synthesis 4-Methoxyacetophenone 4-Methoxyacetophenone Imine Intermediate Imine Intermediate 4-Methoxyacetophenone->Imine Intermediate Condensation Ammonia Source Ammonia Source Ammonia Source->Imine Intermediate (R/S)-1-(4-Methoxyphenyl)ethanamine (R/S)-1-(4-Methoxyphenyl)ethanamine Imine Intermediate->(R/S)-1-(4-Methoxyphenyl)ethanamine Reduction Reducing Agent Reducing Agent Reducing Agent->(R/S)-1-(4-Methoxyphenyl)ethanamine Chiral_Resolution cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation Racemic Amine Racemic Amine Diastereomeric Salts Diastereomeric Salts Racemic Amine->Diastereomeric Salts Chiral Acid Chiral Acid Chiral Acid->Diastereomeric Salts Less Soluble Salt (Crystals) Less Soluble Salt (Crystals) Diastereomeric Salts->Less Soluble Salt (Crystals) Fractional Crystallization More Soluble Salt (Solution) More Soluble Salt (Solution) Diastereomeric Salts->More Soluble Salt (Solution) Enriched Enantiomer Enriched Enantiomer Less Soluble Salt (Crystals)->Enriched Enantiomer Base Base Base->Enriched Enantiomer

References

1-(4-Methoxyphenyl)ethanamine CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-methoxyphenyl)ethanamine, a chiral amine with applications in asymmetric synthesis and as a building block for pharmaceutical compounds. The document details its chemical identity, including CAS numbers for its racemic and enantiomeric forms, and summarizes its key physicochemical properties. Detailed experimental protocols for its synthesis and chiral resolution are presented. While its structural similarity to phenethylamines suggests potential interactions with monoamine neurotransmitter systems, this guide notes a lack of publicly available quantitative pharmacological data, such as receptor binding affinities and specific mechanisms of action. The guide includes workflow diagrams for key chemical processes to aid in laboratory applications.

Chemical Identity and Physicochemical Properties

This compound is a primary amine featuring a methoxy-substituted phenyl ring. It is a chiral compound and exists as two enantiomers, (R) and (S), as well as a racemic mixture.

Table 1: Chemical Identification

IdentifierRacemic this compound(S)-(-)-1-(4-Methoxyphenyl)ethanamine(R)-(+)-1-(4-Methoxyphenyl)ethanamine
CAS Number 6298-96-0[1]41851-59-6[2]22038-86-4[3]
Molecular Formula C₉H₁₃NOC₉H₁₃NOC₉H₁₃NO
IUPAC Name 1-(4-methoxyphenyl)ethan-1-amine(1S)-1-(4-methoxyphenyl)ethanamine[2](1R)-1-(4-methoxyphenyl)ethanamine[3]
Synonyms (±)-p-Methoxy-α-methylbenzylamine, 4-Methoxy-α-methylbenzenemethanamine[1](S)-(-)-4-Methoxy-α-methylbenzylamine(R)-(+)-4-Methoxy-α-methylbenzylamine

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 151.21 g/mol [1][2][3]
Appearance Colorless to pale yellow liquid[1]
Density 1.024 g/mL at 20 °C (for (S)-enantiomer)[4]
XLogP3 1.6[3]
InChI Key JTDGKQNNPKXKII-UHFFFAOYSA-N (racemic)[1]

Biological Activity and Potential Applications

This compound and its enantiomers are primarily utilized as versatile chiral building blocks in organic synthesis. The (S)-enantiomer is noted for its use in the synthesis of S(+)-4-(1-phenylethylamino)quinazolines, which have been investigated as human immunoglobulin E inhibitors.[4] It also serves as a precursor for chiral intermediates in the total synthesis of natural products like solanoeclepin A.[4] In the pharmaceutical industry, it is a key intermediate for various compounds, including potential antipsychotic, anticancer, and antidepressant drugs.[5]

As a substituted phenethylamine, its structure suggests potential psychoactive properties through modulation of monoamine neurotransmitter systems.[1] However, there is a significant lack of publicly available data regarding its specific pharmacological profile, including binding affinities (Kᵢ) or potency (IC₅₀/EC₅₀) at monoamine transporters (DAT, NET, SERT) or G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors. Therefore, its precise mechanism of action and signaling pathways remain unelucidated in the public domain.

Experimental Protocols

Synthesis of Racemic this compound

A common method for the synthesis of the racemic mixture involves the reductive amination of 4-methoxyacetophenone.

Protocol: Reductive Amination of 4-Methoxyacetophenone

  • Reaction Setup: To a solution of 4-methoxyacetophenone (1 equivalent) in a suitable solvent such as methanol, add ammonium acetate (excess, e.g., 10 equivalents).

  • Reduction: Add a reducing agent, such as sodium cyanoborohydride (e.g., 1.5 equivalents), in portions while maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure to yield racemic this compound.

Chiral Resolution of Racemic this compound

The separation of the enantiomers can be achieved by classical resolution using a chiral resolving agent, such as tartaric acid, to form diastereomeric salts with different solubilities.

Protocol: Resolution with (+)-Tartaric Acid

  • Salt Formation: Dissolve racemic this compound (1 equivalent) in a suitable solvent, for example, methanol. In a separate flask, dissolve (+)-tartaric acid (0.5 equivalents) in the same solvent.

  • Crystallization: Add the tartaric acid solution to the amine solution. The diastereomeric salt of one enantiomer will preferentially crystallize. Allow the crystallization to proceed, possibly with cooling, until a significant amount of precipitate is formed.

  • Isolation of Diastereomeric Salt: Collect the crystalline salt by filtration and wash it with a small amount of cold solvent.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., 1M NaOH). Stir until the salt has completely dissolved and partitioned between the two phases.

  • Extraction and Purification: Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate. Evaporate the solvent to yield the enantiomerically enriched amine.

  • Enantiomeric Purity Assessment: Determine the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

G cluster_synthesis Synthesis of Racemic Amine cluster_resolution Chiral Resolution 4-Methoxyacetophenone 4-Methoxyacetophenone Reductive Amination Reductive Amination 4-Methoxyacetophenone->Reductive Amination NH4OAc, NaBH3CN Methanol Racemic this compound Racemic this compound Reductive Amination->Racemic this compound Racemic_Amine Racemic Amine Racemic this compound->Racemic_Amine Salt_Formation Salt Formation with (+)-Tartaric Acid Racemic_Amine->Salt_Formation Diastereomeric_Salts Diastereomeric Salts (R-amine)-(+)-tartrate (S-amine)-(+)-tartrate Salt_Formation->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Insoluble_Salt Insoluble Salt (e.g., (S)-amine salt) Crystallization->Insoluble_Salt Precipitate Soluble_Salt Soluble Salt (in mother liquor) Crystallization->Soluble_Salt Solution Liberation_S Liberation of Amine (Base) Insoluble_Salt->Liberation_S Liberation_R Liberation of Amine (Base) Soluble_Salt->Liberation_R S_Amine (S)-(-)-Amine Liberation_S->S_Amine R_Amine (R)-(+)-Amine Liberation_R->R_Amine

Figure 1: General workflow for the synthesis and chiral resolution of this compound.

G start Racemic Amine & (+)-Tartaric Acid in Methanol mix Mix & Stir start->mix crystallize Cool & Crystallize mix->crystallize filter Filter crystallize->filter solid Diastereomeric Salt (Solid) filter->solid Solid Phase liquid Mother Liquor (Contains other diastereomer) filter->liquid Liquid Phase liberate Suspend in DCM Add aq. NaOH solid->liberate extract Separate Layers Dry Organic Layer liberate->extract evaporate Evaporate Solvent extract->evaporate product Enantiopure Amine evaporate->product

Figure 2: Step-by-step experimental workflow for chiral resolution via diastereomeric salt formation.

References

Spectroscopic Profile of 4-Methoxy-α-methylbenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amine 4-methoxy-α-methylbenzylamine. The information presented herein is intended to support research, development, and quality control activities where this compound is utilized. This document details typical ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-methoxy-α-methylbenzylamine. It is important to note that as a chiral compound, it exists as two enantiomers, (R)-(+)-4-methoxy-α-methylbenzylamine and (S)-(−)-4-methoxy-α-methylbenzylamine. The spectroscopic data for both enantiomers are identical, with the exception of the sign of specific rotation in polarimetry. The data presented is representative of either enantiomer.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 4-Methoxy-α-methylbenzylamine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.25d, J ≈ 8.6 Hz2HAr-H (ortho to CH(CH₃)NH₂)
~6.85d, J ≈ 8.6 Hz2HAr-H (ortho to OCH₃)
~4.10q, J ≈ 6.6 Hz1HCH(CH₃)NH₂
~3.79s3HOCH₃
~1.60br s2HNH₂
~1.35d, J ≈ 6.6 Hz3HCH(CH₃)NH₂

Note: The chemical shift of the NH₂ protons can vary depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for 4-Methoxy-α-methylbenzylamine

Chemical Shift (δ) ppmAssignment
~158.5Ar-C (para to CH(CH₃)NH₂)
~138.0Ar-C (ipso to CH(CH₃)NH₂)
~127.5Ar-C (ortho to CH(CH₃)NH₂)
~113.8Ar-C (ortho to OCH₃)
~55.2OCH₃
~50.0CH(CH₃)NH₂
~24.5CH(CH₃)NH₂
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 4-Methoxy-α-methylbenzylamine

Wavenumber (cm⁻¹)IntensityAssignment
3380 - 3280Medium, BroadN-H stretch (asymmetric and symmetric)
3030 - 3000MediumAromatic C-H stretch
2965 - 2850MediumAliphatic C-H stretch
1610, 1510StrongAromatic C=C stretch
1245StrongAryl-O stretch (asymmetric)
1035StrongAryl-O stretch (symmetric)
830Strongp-disubstituted benzene C-H bend
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 4-Methoxy-α-methylbenzylamine

m/zRelative Intensity (%)Proposed Fragment
151High[M]⁺ (Molecular Ion)
136High[M-CH₃]⁺
108Medium[M-CH₃-CO]⁺ or [C₇H₁₀N]⁺
91Low[C₇H₇]⁺ (Tropylium ion)
77Low[C₆H₅]⁺ (Phenyl ion)

Experimental Protocols

The following sections provide generalized methodologies for the acquisition of the spectroscopic data presented above. Specific parameters may require optimization based on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of 4-methoxy-α-methylbenzylamine is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer operating at a frequency of 300 MHz or higher is used.

  • ¹H NMR Acquisition:

    • A standard one-pulse sequence is utilized.

    • Typical spectral width: 0-10 ppm.

    • Number of scans: 16-64, depending on the desired signal-to-noise ratio.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is employed.

    • Typical spectral width: 0-200 ppm.

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: As 4-methoxy-α-methylbenzylamine is a liquid at room temperature, a neat sample is prepared by placing a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is first recorded.

    • The sample is then placed in the spectrometer's sample compartment.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

    • Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of 4-methoxy-α-methylbenzylamine is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate. For chiral analysis, derivatization with a chiral reagent may be necessary depending on the column used.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) is used.

  • Gas Chromatography (GC) Conditions:

    • Column: A capillary column suitable for the analysis of amines (e.g., a DB-5ms or a chiral column like Chirasil-DEX CB).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: An initial temperature of 100 °C, held for 2 minutes, then ramped at 10 °C/min to 250 °C, and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of the compound, and the mass spectrum of the corresponding peak is analyzed for fragmentation patterns to confirm the structure.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like 4-methoxy-α-methylbenzylamine.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample 4-Methoxy-α-methylbenzylamine Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR IR FTIR Spectroscopy Prep_IR->IR MS GC-MS Prep_MS->MS Data_NMR FID Acquisition & Fourier Transform NMR->Data_NMR Data_IR Interferogram & Fourier Transform IR->Data_IR Data_MS TIC & Mass Spectra Acquisition MS->Data_MS Interpret Structure Confirmation Data_NMR->Interpret Data_IR->Interpret Data_MS->Interpret

Caption: General workflow for spectroscopic analysis.

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 1-(4-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxyphenyl)ethanamine, a chiral amine, serves as a pivotal structural motif in the landscape of medicinal chemistry. Its versatile backbone has been extensively derivatized to yield a plethora of compounds with a wide spectrum of biological activities. This technical guide delves into the core applications of this compound and its analogs, with a focus on their anticancer, antioxidant, and antimicrobial properties. We will explore the synthesis of these derivatives, present quantitative biological data, detail key experimental protocols, and visualize the underlying mechanisms of action through signaling pathway diagrams.

Synthesis of Bioactive Derivatives

The primary amine functionality and the chiral center of this compound make it an ideal starting material for a variety of chemical transformations. A common and effective strategy to generate diverse libraries of bioactive molecules is through the formation of Schiff bases. This involves the condensation reaction between this compound and various aldehydes or ketones.

General Synthesis of Schiff Base Derivatives

A typical synthetic protocol involves the refluxing of equimolar amounts of this compound and a selected aldehyde or ketone in a suitable solvent, such as ethanol or methanol, often with a catalytic amount of acid (e.g., glacial acetic acid). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated by filtration or evaporation of the solvent, followed by recrystallization to yield the pure Schiff base derivative.

Anticancer Applications

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Activity Data

The in vitro anticancer activity of various this compound derivatives is typically assessed using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are a key metric for quantifying potency.

Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
Pyrazolopyridine9aHela (Cervical Cancer)2.59[1]
Pyrazolopyridine14gMCF7 (Breast Cancer)4.66[1]
Pyrazolopyridine14gHCT-116 (Colon Cancer)1.98[1]
Doxorubicin (Control)-Hela (Cervical Cancer)2.35[1]
Doxorubicin (Control)-MCF7 (Breast Cancer)4.57[1]
Doxorubicin (Control)-HCT-116 (Colon Cancer)2.11[1]
Mechanism of Action: Cell Cycle Arrest and Apoptosis

Several studies have indicated that Schiff base and other derivatives of this compound can induce cell cycle arrest, often at the G1/S or G2/M phase, and trigger apoptosis. A key mechanism identified is the inhibition of Cyclin-Dependent Kinases (CDKs), particularly CDK2 and CDK9.[2]

CDK_Pathway cluster_0 G1/S Phase Transition cluster_1 S Phase Progression cluster_2 Transcription Elongation cluster_3 Inhibition by Derivatives CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2_G1S CDK2 CyclinE->CDK2_G1S CDK2_G1S->Rb phosphorylates G1_Arrest G1/S Arrest CyclinA_S Cyclin A CDK2_S CDK2 CyclinA_S->CDK2_S DNA_rep DNA Replication CDK2_S->DNA_rep promotes CyclinT1 Cyclin T1 CDK9 CDK9 CyclinT1->CDK9 RNAPII RNA Pol II CDK9->RNAPII phosphorylates Apoptosis_Transcription Apoptosis Transcription Transcription RNAPII->Transcription initiates Derivative This compound Derivative Derivative->CDK2_G1S inhibits Derivative->CDK9 inhibits

Caption: Inhibition of CDK2 and CDK9 by this compound derivatives leading to cell cycle arrest and apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[3][4][5][6][7]

Antioxidant Applications

Derivatives of this compound have also demonstrated significant antioxidant properties. Their ability to scavenge free radicals is a key aspect of this activity.

Quantitative Antioxidant Activity Data

The antioxidant capacity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results are typically expressed as EC50 values (the concentration required to scavenge 50% of the DPPH radicals) or as a percentage of scavenging activity compared to a standard antioxidant like ascorbic acid.

CompoundAntioxidant Activity (DPPH Scavenging)Reference
Derivative 171.13 times higher than ascorbic acid[8]
Derivative 391.37 times higher than ascorbic acid[8]
Derivative 361.35 times higher than ascorbic acid[8]

Experimental Workflow: DPPH Radical Scavenging Assay

DPPH_Workflow start Start prep_dpph Prepare DPPH Solution (in Methanol) start->prep_dpph prep_sample Prepare Sample (Derivative) Dilutions start->prep_sample prep_control Prepare Positive Control (e.g., Ascorbic Acid) start->prep_control mix Mix DPPH with Sample/Control prep_dpph->mix prep_sample->mix prep_control->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance (517 nm) incubate->measure calculate Calculate % Inhibition and EC50 measure->calculate end End calculate->end

Caption: Workflow for the DPPH radical scavenging assay to evaluate antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • This compound derivative

  • Ascorbic acid (or other standard antioxidant)

  • 96-well microplate

  • Microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a series of dilutions of the test compound and the standard antioxidant in methanol.

  • Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A blank containing only methanol and a control containing DPPH solution and methanol should be included.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The EC50 value can be determined by plotting the percentage of scavenging against the sample concentration.[9][10][11][12]

Antimicrobial Applications

Schiff base derivatives of this compound have shown promising activity against a range of bacteria and fungi. The antimicrobial effect is often attributed to the presence of the imine or azomethine (-C=N-) group.

Proposed Mechanism of Antimicrobial Action

The lipophilic nature of the Schiff bases allows them to easily permeate the microbial cell wall. Once inside, the azomethine nitrogen can form hydrogen bonds with active sites of various cellular enzymes, disrupting their function and leading to cell death. Chelation with metal ions can further enhance the antimicrobial activity of these compounds.

Antimicrobial_Mechanism SchiffBase Schiff Base Derivative CellWall Microbial Cell Wall SchiffBase->CellWall Permeates Enzyme Cellular Enzyme CellWall->Enzyme Interacts with Inhibition Enzyme Inhibition Enzyme->Inhibition leads to CellDeath Cell Death Inhibition->CellDeath results in

Caption: Proposed mechanism of antimicrobial action for Schiff base derivatives.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Specific MIC values for this compound derivatives were not detailed in the provided search results, but the general principle of determining MIC is a standard microbiological technique.

Neuropharmacological Potential

While less explored, some derivatives of this compound have been investigated for their potential in neuropharmacology. For example, certain analogs have shown affinity for serotonin receptors, suggesting potential applications in treating neurological disorders. Further research is needed to fully elucidate the structure-activity relationships and therapeutic potential in this area.

Conclusion

This compound is a valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer, antioxidant, and antimicrobial agents. The ease of synthesis, coupled with the diverse biological activities, makes this class of compounds a fertile ground for future drug discovery and development efforts. Further optimization of these structures through detailed structure-activity relationship studies will be crucial in designing next-generation therapeutic agents with enhanced potency and selectivity.

References

Biological Activity of Chiral 1-(4-methoxyphenyl)ethylamine Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of the chiral enantiomers of 1-(4-methoxyphenyl)ethylamine, designated as (R)-1-(4-methoxyphenyl)ethylamine and (S)-1-(4-methoxyphenyl)ethylamine. While these compounds are widely utilized as chiral building blocks in synthetic chemistry, publicly available quantitative data directly comparing their specific biological activities is limited. This guide synthesizes information on their expected pharmacological profiles based on structurally related phenethylamines, details the experimental protocols for evaluating their biological effects, and presents relevant signaling pathways and experimental workflows through standardized diagrams. The content is intended to support researchers and professionals in drug discovery and development in designing and interpreting studies involving these chiral amines.

Introduction

1-(4-methoxyphenyl)ethylamine is a chiral primary amine belonging to the phenethylamine class of compounds. Due to the presence of a stereocenter at the alpha-carbon, it exists as two enantiomers: (R)-(+) and (S)-(-). It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, including pharmacokinetics, pharmacodynamics, and toxicity. One enantiomer may be therapeutically active (eutomer), while the other may be less active, inactive, or contribute to undesirable side effects (distomer).

Expected Biological Activities and Data Presentation

Based on the pharmacology of related phenethylamine derivatives, it is hypothesized that the enantiomers of 1-(4-methoxyphenyl)ethylamine may exhibit differential activity at various biological targets. However, a comprehensive search of the scientific literature did not yield specific quantitative data (e.g., Ki, IC50) for the individual enantiomers against these targets.

In the absence of direct comparative data, the following table outlines the potential biological targets and the type of quantitative data that would be essential for a thorough evaluation of the enantiomers' biological activity.

Biological TargetAssay TypeQuantitative Parameter(R)-1-(4-methoxyphenyl)ethylamine(S)-1-(4-methoxyphenyl)ethylamine
Monoamine Oxidase A (MAO-A) Enzyme Inhibition AssayIC50 (µM)Data Not AvailableData Not Available
Monoamine Oxidase B (MAO-B) Enzyme Inhibition AssayIC50 (µM)Data Not AvailableData Not Available
Serotonin Transporter (SERT) Radioligand Binding AssayKi (nM)Data Not AvailableData Not Available
Dopamine Transporter (DAT) Radioligand Binding AssayKi (nM)Data Not AvailableData Not Available
Norepinephrine Transporter (NET) Radioligand Binding AssayKi (nM)Data Not AvailableData Not Available
Serotonin Receptor (e.g., 5-HT2A) Radioligand Binding AssayKi (nM)Data Not AvailableData Not Available
Dopamine Receptor (e.g., D2) Radioligand Binding AssayKi (nM)Data Not AvailableData Not Available

Experimental Protocols

To determine the quantitative biological activity of the enantiomers of 1-(4-methoxyphenyl)ethylamine, standardized in vitro assays are required. Below are detailed methodologies for key experiments.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the concentration of the test compound required to inhibit 50% of the activity of MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Substrate (e.g., kynuramine or a fluorogenic substrate)

  • Test compounds: (R)- and (S)-1-(4-methoxyphenyl)ethylamine

  • Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO). Serially dilute the compounds to obtain a range of concentrations.

  • Enzyme and Compound Incubation: In a 96-well plate, add the assay buffer, the MAO enzyme (either MAO-A or MAO-B), and the test compound at various concentrations. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for compound-enzyme interaction.

  • Initiation of Reaction: Add the substrate to each well to initiate the enzymatic reaction.

  • Signal Detection: Measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Binding Assay for Monoamine Transporters and Receptors

This assay measures the affinity of the test compounds for a specific transporter or receptor by assessing their ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing the target transporter (e.g., SERT, DAT) or receptor (e.g., 5-HT2A, D2)

  • Radioligand specific for the target (e.g., [3H]citalopram for SERT, [3H]raclopride for D2 receptors)

  • Test compounds: (R)- and (S)-1-(4-methoxyphenyl)ethylamine

  • Non-specific binding control (a high concentration of a known unlabeled ligand for the target)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In test tubes or a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate a potential signaling pathway for phenethylamine compounds and the general workflows for the described experimental protocols.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron Monoamine Monoamine (e.g., Serotonin, Dopamine) VMAT VMAT2 Monoamine->VMAT Storage MAO Monoamine Oxidase (MAO-A/B) Monoamine->MAO Degradation Metabolites Inactive Metabolites MAO->Metabolites Enantiomers 1-(4-methoxyphenyl)ethylamine Enantiomers Enantiomers->MAO Inhibition

Caption: Potential mechanism of action via monoamine oxidase inhibition.

experimental_workflow cluster_mao MAO Inhibition Assay Workflow cluster_binding Radioligand Binding Assay Workflow mao1 Prepare Reagents (Enzyme, Substrate, Compounds) mao2 Incubate Enzyme with Enantiomers mao1->mao2 mao3 Initiate Reaction with Substrate mao2->mao3 mao4 Measure Signal (Absorbance/Fluorescence) mao3->mao4 mao5 Calculate IC50 mao4->mao5 bind1 Prepare Reagents (Membranes, Radioligand, Compounds) bind2 Incubate to Equilibrium bind1->bind2 bind3 Separate Bound/Free Ligand (Filtration) bind2->bind3 bind4 Measure Radioactivity bind3->bind4 bind5 Calculate Ki bind4->bind5

The Cornerstone of Chirality: A Technical Guide to 1-(4-Methoxyphenyl)ethanamine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Methoxyphenyl)ethanamine, a chiral amine, has emerged as a pivotal building block in the field of asymmetric synthesis. Its utility stems from its role as a versatile chiral auxiliary, a resolving agent, and a precursor for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries.[1][2][3] The presence of the methoxy group on the phenyl ring offers advantages in terms of crystallinity of diastereomeric salts and allows for facile cleavage of the auxiliary group under oxidative conditions.[4] This technical guide provides an in-depth overview of the synthesis, resolution, and application of this compound, tailored for researchers, scientists, and professionals in drug development.

Synthesis of Racemic this compound

The most common and industrially scalable method for the synthesis of racemic this compound is the reductive amination of 4-methoxyacetophenone.[5][6] This one-pot reaction typically involves the condensation of the ketone with an amine source, such as ammonia or an ammonium salt, to form an intermediate imine, which is then reduced in situ to the desired amine.

G 4-Methoxyacetophenone 4-Methoxyacetophenone Imine_Intermediate Imine Intermediate 4-Methoxyacetophenone->Imine_Intermediate Condensation Amine_Source Amine Source (e.g., NH3, NH4OAc) Amine_Source->Imine_Intermediate Racemic_Amine Racemic this compound Imine_Intermediate->Racemic_Amine Reduction Reducing_Agent Reducing Agent (e.g., H2/Catalyst, NaBH4) Reducing_Agent->Racemic_Amine

Resolution of Enantiomers

The separation of the racemic mixture into its individual enantiomers is crucial for its application in asymmetric synthesis. Several methods have been developed, with classical resolution using chiral acids and enzymatic resolution being the most prominent.

Classical Resolution with Chiral Acids

This method relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, typically a chiral carboxylic acid like tartaric acid or (S)-2-(2-naphthyl)glycolic acid.[1] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Subsequent treatment of the separated salt with a base liberates the enantiomerically pure amine.

G Racemic_Amine Racemic this compound Diastereomeric_Salts Diastereomeric Salt Mixture Racemic_Amine->Diastereomeric_Salts Chiral_Acid Chiral Resolving Agent (e.g., Tartaric Acid) Chiral_Acid->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Separated_Salt Separated Diastereomeric Salt Fractional_Crystallization->Separated_Salt Base_Treatment Base Treatment Separated_Salt->Base_Treatment Enantiopure_Amine Enantiopure Amine Base_Treatment->Enantiopure_Amine

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective alternative for obtaining the desired enantiomer.[1][2] Lipases, such as Candida antarctica lipase B (CAL-B), are commonly employed to selectively acylate one enantiomer of the amine, leaving the other unreacted.[7] The acylated and unreacted amines can then be easily separated. This method can achieve high enantiomeric excess (ee).[7]

G Racemic_Amine Racemic this compound Enzyme Lipase (e.g., CAL-B) Racemic_Amine->Enzyme Acyl_Donor Acyl Donor (e.g., Ethyl Acetate) Acyl_Donor->Enzyme Acylated_Amine (R)-Acylated Amine Enzyme->Acylated_Amine Unreacted_Amine (S)-Amine Enzyme->Unreacted_Amine Separation Separation Acylated_Amine->Separation Unreacted_Amine->Separation Enantiopure_S_Amine (S)-1-(4-Methoxyphenyl)ethanamine Separation->Enantiopure_S_Amine Separated_Acylated (R)-Acylated Amine Separation->Separated_Acylated Hydrolysis Hydrolysis Enantiopure_R_Amine (R)-1-(4-Methoxyphenyl)ethanamine Hydrolysis->Enantiopure_R_Amine Separated_Acylated->Hydrolysis

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and resolution of this compound.

Table 1: Synthesis and Resolution Methods for (S)-1-(4-Methoxyphenyl)ethanamine

MethodReagents/CatalystOptical Purity (ee)YieldReference
Asymmetric Hydroboration/AminationRhodium complex of (S)-quinap, Catecholborane98%-[1]
Asymmetric ReductionChiral spiroborate esters, BH3-THF90%-[1]
Classical Resolution(S)-2-(2-Naphthyl)glycolic acid87% (initial)-[1]
Enzymatic ResolutionLipase B78%-[1][2]
Diastereoselective Synthesis(1S,2R)-(+)-norephedrine57%-[1][2]
Improved Process (Patent)(S)-(-)-α-methylbenzylamine>99%-[1]

Table 2: Properties of this compound Enantiomers

Property(R)-(+)-1-(4-Methoxyphenyl)ethanamine(S)-(-)-1-(4-Methoxyphenyl)ethanamineReference
CAS Number22038-86-441851-59-6[8][9]
Molecular FormulaC₉H₁₃NOC₉H₁₃NO[8][9]
Molecular Weight151.21 g/mol 151.21 g/mol [8][9]
Density1.024 g/mL at 20 °C-[8]
Optical Purity (ee)≥98.5%min. 99%[3][8]

Applications in Asymmetric Synthesis

Enantiomerically pure this compound is a valuable chiral auxiliary for the synthesis of a wide range of chiral compounds, including α-amino acids, β-amino acids, and chiral amines.[4][8] It is utilized in the synthesis of several active pharmaceutical ingredients (APIs) such as (-)-(R)-Sitagliptin, Elarofiban, and the CXCR4 antagonist GSK812397.[1][2]

As a Chiral Auxiliary

The amine can be condensed with a carbonyl compound to form a chiral imine, which can then undergo diastereoselective reactions such as alkylation, reduction, or cycloaddition. The auxiliary can be subsequently cleaved to yield the desired chiral product. The p-methoxyphenyl group facilitates oxidative cleavage, offering a mild alternative to hydrogenolysis required for benzylamines.[4]

G Chiral_Amine (S)-1-(4-Methoxyphenyl)ethanamine Chiral_Imine Chiral Imine Chiral_Amine->Chiral_Imine Carbonyl Prochiral Ketone/Aldehyde Carbonyl->Chiral_Imine Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation) Chiral_Imine->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Auxiliary Cleavage (Oxidative) Diastereomeric_Product->Cleavage Chiral_Product Enantiopure Product Cleavage->Chiral_Product

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound via Reductive Amination

This protocol is a general representation and may require optimization based on specific laboratory conditions.

Materials:

  • 4-Methoxyacetophenone

  • Ammonium acetate or Ammonia in Methanol

  • Reducing agent (e.g., Sodium borohydride (NaBH₄), Hydrogen gas with a catalyst like Palladium on carbon (Pd/C))

  • Methanol or Ethanol

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Dichloromethane or Ethyl acetate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 4-methoxyacetophenone in a suitable solvent like methanol. Add an excess of the amine source (e.g., ammonium acetate or a solution of ammonia in methanol). Stir the mixture at room temperature or with gentle heating to facilitate the formation of the imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once the imine formation is complete, cool the reaction mixture in an ice bath. Cautiously add the reducing agent (e.g., NaBH₄) portion-wise. If using catalytic hydrogenation, transfer the mixture to a hydrogenation vessel, add the Pd/C catalyst, and pressurize with hydrogen gas.

  • Work-up: After the reduction is complete (monitored by TLC), quench the reaction by slowly adding water or dilute HCl. Remove the solvent under reduced pressure.

  • Extraction: Add water and a suitable organic solvent (e.g., dichloromethane). Basify the aqueous layer with a NaOH solution to a pH of 8-9.[4] Extract the aqueous layer multiple times with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic this compound. The product can be further purified by distillation under reduced pressure.

Protocol 2: Resolution of Racemic this compound with L-(+)-Tartaric Acid

Materials:

  • Racemic this compound

  • L-(+)-Tartaric acid

  • Methanol or Ethanol

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane or Ethyl acetate

Procedure:

  • Salt Formation: Dissolve the racemic this compound in a minimal amount of a suitable solvent like methanol. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, heating gently if necessary.

  • Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool to room temperature and then in an ice bath to induce crystallization of the diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent. The optical purity of the resolved amine can be improved by recrystallizing the diastereomeric salt.

  • Liberation of the Free Amine: Suspend the collected diastereomeric salt in water and add a solution of NaOH until the pH is strongly basic.

  • Extraction and Purification: Extract the liberated free amine with an organic solvent like dichloromethane. Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

This compound stands as a testament to the power of chiral building blocks in modern organic synthesis. Its straightforward preparation, efficient resolution, and broad applicability as a chiral auxiliary make it an indispensable tool for the construction of complex, enantiomerically pure molecules. The methodologies outlined in this guide provide a solid foundation for its effective utilization in research and development, particularly in the pursuit of novel therapeutics and other high-value chiral compounds.

References

An In-depth Technical Guide to the Safe Handling of 1-(4-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-(4-Methoxyphenyl)ethanamine (CAS No: 6298-96-0), a compound of interest in pharmaceutical research and organic synthesis.[1][2] Adherence to strict safety protocols is imperative due to the hazardous nature of this substance. This document outlines the known hazards, personal protective equipment (PPE) requirements, emergency procedures, and detailed experimental protocols for assessing its corrosive and irritant properties.

Chemical and Physical Properties

This compound is a primary amine that is typically a colorless to pale yellow liquid.[2] Its methoxy group influences its chemical reactivity and solubility.[1][2]

PropertyValue
Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS Number 6298-96-0
Appearance Colorless to pale yellow liquid
Synonyms alpha-Methyl-4-methoxybenzylamine, p-Methoxy-alpha-methylbenzylamine

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3] The primary hazards are its corrosivity, potential for skin sensitization, and oral toxicity.[3]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Skin SensitizationCategory 1AH317: May cause an allergic skin reaction
Hazardous to the aquatic environment, long-termCategory 3H412: Harmful to aquatic life with long lasting effects

Signal Word: Danger[3]

Personal Protective Equipment (PPE)

Due to the corrosive nature of this compound, appropriate PPE is mandatory to prevent skin and eye contact.

Body PartRecommended ProtectionSpecification
Eyes/Face Safety goggles and a face shieldConforming to EN 166 (EU) or NIOSH (US) standards.
Skin Chemical-resistant gloves and protective clothingImpervious clothing. Nitrile rubber gloves are often recommended, but the specific glove material should be chosen based on permeation data.
Respiratory RespiratorRequired when working with the substance in a way that generates vapors or aerosols, or in poorly ventilated areas.

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure and accidents.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Avoid direct contact with skin and eyes.

  • Do not breathe vapor or mist.

  • Use non-sparking tools to prevent ignition.

  • Wash hands thoroughly after handling.

  • Contaminated work clothing should not be allowed out of the workplace.

Storage:

  • Store in a tightly closed, properly labeled container.[4]

  • Keep in a cool, dry, and well-ventilated place.[4][5]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[5]

  • Store in a locked cabinet or area with restricted access.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using inert absorbent material.

  • Collect the absorbed material into a suitable container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocols for Hazard Assessment

To determine the skin corrosion and irritation potential of chemicals like this compound, standardized in vitro test methods are available and are preferred over animal testing. The following are detailed methodologies based on OECD Test Guidelines.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 431)

This test method evaluates the potential of a chemical to cause skin corrosion by assessing its effect on a reconstructed human epidermis model.[6][7]

Methodology:

  • Model Preparation: A commercially available Reconstructed Human Epidermis (RhE) model (e.g., EpiDerm™, EpiSkin™) is equilibrated in assay medium.[8][9]

  • Test Chemical Application: A sufficient amount of this compound is applied topically to the surface of the RhE tissue.

  • Exposure: The tissue is exposed to the chemical for specific time points (e.g., 3 minutes and 1 hour).[9]

  • Rinsing: After the exposure period, the test chemical is thoroughly rinsed from the tissue surface.

  • Incubation: The tissues are transferred to fresh medium and incubated for a post-exposure period.

  • Viability Assessment: Cell viability is determined using the MTT assay.[7] The tissue is incubated with MTT solution, which is converted by viable cells into a blue formazan salt.

  • Extraction and Measurement: The formazan is extracted from the tissue, and the optical density is measured spectrophotometrically.

  • Data Analysis: The percentage of viable cells is calculated relative to negative controls. A chemical is identified as corrosive if the cell viability is below a certain threshold after a specific exposure time.[9]

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This test assesses the potential of a chemical to cause skin irritation, which is a reversible skin damage.[10][11]

Methodology:

  • Model Preparation: A Reconstructed Human Epidermis (RhE) model is prepared as in the corrosion test.[10]

  • Test Chemical Application: A defined amount of this compound is applied to the RhE tissue.

  • Exposure: The tissue is exposed to the chemical for a defined period (typically 15-60 minutes).

  • Rinsing and Incubation: The tissue is rinsed and incubated for a longer post-exposure period (e.g., 42 hours) to allow for the development of inflammatory responses.

  • Viability Assessment: Cell viability is measured using the MTT assay, similar to the skin corrosion test.[12]

  • Data Analysis: A chemical is classified as a skin irritant if the cell viability is below a defined threshold (e.g., ≤ 50%).[12]

Visualizations

Experimental Workflow for In Vitro Skin Hazard Assessment

G Workflow for In Vitro Skin Hazard Assessment cluster_prep Preparation cluster_exposure Exposure cluster_post_exposure Post-Exposure cluster_analysis Analysis cluster_classification Classification cluster_result Result prep_model Prepare Reconstructed Human Epidermis (RhE) Model apply_chemical Apply this compound prep_model->apply_chemical expose_tissue Expose for Defined Time Period apply_chemical->expose_tissue rinse_tissue Rinse Tissue expose_tissue->rinse_tissue incubate_tissue Incubate Tissue rinse_tissue->incubate_tissue mtt_assay Perform MTT Assay incubate_tissue->mtt_assay measure_od Measure Optical Density mtt_assay->measure_od calculate_viability Calculate Cell Viability measure_od->calculate_viability is_corrosive Viability < Threshold (OECD TG 431)? calculate_viability->is_corrosive is_irritant Viability < Threshold (OECD TG 439)? calculate_viability->is_irritant corrosive Corrosive is_corrosive->corrosive Yes non_irritant Non-Irritant/Non-Corrosive is_corrosive->non_irritant No irritant Irritant is_irritant->irritant Yes is_irritant->non_irritant No G Emergency First Aid Decision Tree start Exposure to this compound Occurs exposure_type What is the route of exposure? start->exposure_type inhalation Inhalation exposure_type->inhalation Inhalation skin_contact Skin Contact exposure_type->skin_contact Skin eye_contact Eye Contact exposure_type->eye_contact Eyes ingestion Ingestion exposure_type->ingestion Ingestion move_to_fresh_air Move to Fresh Air inhalation->move_to_fresh_air remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing remove_contacts Remove Contact Lenses eye_contact->remove_contacts rinse_mouth Rinse Mouth with Water ingestion->rinse_mouth administer_oxygen Administer Oxygen if Breathing is Difficult move_to_fresh_air->administer_oxygen artificial_respiration Give Artificial Respiration if Not Breathing administer_oxygen->artificial_respiration seek_medical_attention Seek Immediate Medical Attention artificial_respiration->seek_medical_attention flush_skin Immediately Flush Skin with Water for 15 min flush_skin->seek_medical_attention remove_clothing->flush_skin flush_eyes Immediately Flush Eyes with Water for 15 min flush_eyes->seek_medical_attention remove_contacts->flush_eyes no_vomiting Do NOT Induce Vomiting rinse_mouth->no_vomiting no_vomiting->seek_medical_attention

References

Solubility Profile of 1-(4-Methoxyphenyl)ethanamine in Common Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 1-(4-Methoxyphenyl)ethanamine. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for researchers to determine the solubility of this compound in various solvents. The guide also includes the available qualitative and semi-quantitative data and a procedural workflow for systematic solubility assessment.

Introduction

This compound is a chiral primary amine with applications in organic synthesis and as a building block for pharmaceutical compounds. Its solubility in different solvents is a critical physicochemical property that influences its handling, formulation, and bioavailability. The presence of a methoxy group on the phenyl ring affects its lipophilicity and, consequently, its solubility in organic solvents.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₁₃NO[1][2][3][4]
Molecular Weight 151.21 g/mol [1][2][3][4]
Appearance Colorless to pale yellow liquid or solid[5]
pKa 9.29 ± 0.10 (Predicted)[3]

Solubility Data

SolventEnantiomerSolubilitySource
Water(R)-(+)-1-(4-Methoxyphenyl)ethanamine10 g/L[6]
Organic Solvents(R)-(+)-1-(4-Methoxyphenyl)ethanamineSoluble[6]
Chloroform(S)-(-)-1-(4-Methoxyphenyl)ethanamineSlightly Soluble[3]
Dimethyl Sulfoxide (DMSO)(S)-(-)-1-(4-Methoxyphenyl)ethanamineSlightly Soluble[3]
Methanol(S)-(-)-1-(4-Methoxyphenyl)ethanamineSlightly Soluble[3]

It is important to note that the term "soluble" and "slightly soluble" are qualitative and the actual solubility can vary significantly with temperature and the purity of both the solute and the solvent. For precise drug development and research applications, experimental determination of solubility is highly recommended.

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the thermodynamic and kinetic solubility of a compound like this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution when excess solid is present.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume of each solvent to the respective vials.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours to allow the undissolved solid to sediment. Alternatively, centrifuge the vials at a high speed to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound in the same solvent should be used for accurate quantification.

  • Data Reporting: Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplates

  • Plate reader with nephelometry or UV-Vis capabilities

  • Automated liquid handler (optional)

Procedure:

  • Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the this compound DMSO stock solution to the buffer in the wells to achieve the desired final concentrations. Typically, a serial dilution is performed.

  • Incubation: Cover the plate and incubate at a controlled temperature (e.g., room temperature or 37 °C) for a set period (e.g., 1-2 hours) with gentle shaking.

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

    • UV-Vis Spectroscopy: After incubation, filter the plate to remove any precipitate. Measure the absorbance of the filtrate in a UV-compatible plate. The concentration at which the absorbance plateaus or deviates from linearity is considered the kinetic solubility.

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which the compound remains in solution under the specified conditions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility profile of a chemical compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Reporting Compound Compound Procurement (this compound) Thermo Thermodynamic Solubility (Shake-Flask) Compound->Thermo Kinetic Kinetic Solubility (High-Throughput) Compound->Kinetic Solvent Solvent Selection (Water, Alcohols, etc.) Solvent->Thermo Solvent->Kinetic Quant Quantification (HPLC, UV-Vis) Thermo->Quant Kinetic->Quant DataTable Data Tabulation Quant->DataTable Report Technical Report Generation DataTable->Report

References

An In-depth Technical Guide to the pKa and Basicity of 1-(4-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-base properties of 1-(4-Methoxyphenyl)ethanamine, a crucial parameter for understanding its behavior in physiological and chemical systems. The basicity of this arylethylamine derivative, quantified by its pKa value, is a key determinant of its solubility, membrane permeability, receptor interaction, and overall pharmacokinetic and pharmacodynamic profile.

Quantitative Data on pKa and Basicity

The predicted pKa of this compound is approximately 9.29.[1][2][3] This value is influenced by the electronic effects of the substituents on the phenethylamine core. For comparison, the experimental pKa values of the parent compounds, 1-phenylethanamine and 2-phenylethanamine, are presented in the table below.

CompoundStructurepKa (Predicted)pKa (Experimental)Reference
This compoundthis compound9.29 ± 0.10Not available[1][2][3]
1-Phenylethanamine1-Phenylethanamine9.04 ± 0.10~9.04[1][4]
2-Phenylethanamine2-PhenylethanamineNot available9.83[5][6]

The para-methoxy group on the phenyl ring of this compound plays a significant role in increasing its basicity compared to the unsubstituted 1-phenylethanamine. This is due to the electron-donating resonance effect of the methoxy group, which increases the electron density on the nitrogen atom, making the lone pair more available for protonation.

Experimental Protocols for pKa Determination

The pKa of an amine like this compound can be experimentally determined using several methods. The two most common and reliable techniques are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves the titration of a solution of the amine with a standardized acid solution, while monitoring the pH of the solution with a pH meter. The pKa is determined from the midpoint of the titration curve.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of hydrochloric acid (e.g., 0.1 M).

    • Prepare a solution of this compound in a suitable solvent (e.g., a water-methanol mixture to ensure solubility) at a known concentration (e.g., 0.01 M).[7] To maintain a constant ionic strength, a background electrolyte such as potassium chloride (0.15 M) can be added.[8][9]

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[8][9]

  • Titration:

    • Place a known volume of the amine solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the standardized HCl solution in small, precise increments using a burette.

    • Record the pH value after each addition, allowing the solution to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The equivalence point is the point of steepest inflection on the curve.

    • The pKa is the pH at the half-equivalence point (the point where half of the amine has been neutralized).

UV-Vis Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation. The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions with different pH values.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of buffer solutions with known pH values covering a range of at least 2 pH units above and below the expected pKa.[10]

  • Spectral Measurements:

    • For each buffer solution, add a small, constant amount of the amine stock solution to a cuvette.

    • Record the UV-Vis spectrum of each solution over a relevant wavelength range. The aromatic nature of this compound makes it a good candidate for this method.

  • Data Analysis:

    • Identify the wavelengths at which the absorbance of the protonated and deprotonated forms of the amine are significantly different.

    • Plot the absorbance at a chosen wavelength against the pH of the buffer solutions.

    • The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[11]

Structure-Basicity Relationship

The basicity of this compound is a direct consequence of its molecular structure. The following diagram illustrates the key structural features influencing its pKa.

G Factors Influencing the Basicity of this compound cluster_molecule This compound cluster_factors Influencing Factors mol CH3O-Ph-CH(CH3)-NH2 amine Amine Group (-NH2) amine->mol Primary site of protonation (Basicity) methoxy para-Methoxy Group (-OCH3) methoxy->mol Electron-donating resonance effect (+R effect) Increases electron density on N phenyl Phenyl Ring phenyl->mol Electron-withdrawing inductive effect (-I effect) Delocalization of N lone pair (minor) ethyl Ethyl Bridge ethyl->mol Insulates amine from strong -I effect of the phenyl ring

Caption: Key structural determinants of the basicity of this compound.

Biological Relevance and Signaling Pathways

Substituted phenethylamines are a broad class of compounds with significant biological activity, often acting as central nervous system stimulants.[12] Their mechanism of action frequently involves interaction with monoamine neurotransmitter systems. While a specific signaling pathway for this compound is not definitively established in the literature, its structural similarity to other psychoactive phenethylamines suggests potential interactions with trace amine-associated receptors (TAARs) or monoamine transporters.

The protonation state of the amine, governed by its pKa, is critical for these interactions. At physiological pH (~7.4), the amine group of this compound (with a predicted pKa of ~9.29) will be predominantly protonated. This cationic form is often crucial for binding to the negatively charged residues within the binding pockets of receptors and transporters.

The following diagram illustrates a generalized workflow for investigating the biological activity of a compound like this compound.

G Experimental Workflow for Biological Activity Assessment A Compound Synthesis and Purification B Physicochemical Characterization (pKa, logP, Solubility) A->B C In Vitro Screening (Receptor Binding Assays, Enzyme Inhibition) B->C D Cell-Based Assays (Signaling Pathway Activation, Neurotransmitter Uptake) C->D F Lead Optimization C->F E In Vivo Studies (Animal Models of CNS Disorders) D->E D->F E->F

Caption: A typical workflow for evaluating the biological properties of a novel compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-(-)-1-(4-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-(-)-1-(4-Methoxyphenyl)ethanamine is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active compounds.[1][2] Its stereospecific construction is of significant interest to researchers in drug development and organic synthesis. This document provides a detailed protocol for the synthesis of (S)-(-)-1-(4-Methoxyphenyl)ethanamine from 4-methoxyacetophenone via a diastereoselective reductive amination strategy. The described method involves the formation of a chiral imine intermediate, followed by diastereoselective reduction and subsequent hydrogenolysis to yield the target chiral amine with high purity.[3][4]

Reaction Principle

The synthesis is based on the asymmetric reductive amination of 4-methoxyacetophenone. This method involves two key steps:

  • Imine Formation: 4-methoxyacetophenone is condensed with the chiral auxiliary, (S)-(-)-α-methylbenzylamine, to form a chiral imine. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA), and driven to completion by the azeotropic removal of water.

  • Diastereoselective Reduction and Deprotection: The resulting chiral imine is then subjected to catalytic hydrogenation. The steric influence of the chiral auxiliary directs the hydrogenation to occur preferentially from one face of the imine, leading to the formation of a diastereomerically enriched secondary amine. Subsequent hydrogenolysis of the chiral auxiliary in the presence of an acid affords the desired (S)-(-)-1-(4-Methoxyphenyl)ethanamine.

Recent advancements in asymmetric synthesis have also explored the use of transition metal catalysts, such as iridium and ruthenium complexes with chiral ligands, for the direct enantioselective reductive amination of ketones.[5][6][7] Biocatalytic methods employing enzymes like amine dehydrogenases and imine reductases also present a green and highly selective alternative for the synthesis of chiral amines.[8][9][10]

Experimental Protocols

This protocol is adapted from a documented industrial process.[3][4]

Materials and Equipment:

  • 4-methoxyacetophenone

  • (S)-(-)-α-methylbenzylamine

  • p-toluenesulfonic acid (p-TSA)

  • Toluene

  • 10% Palladium on Carbon (Pd/C)

  • Ethyl acetate

  • Hydrogen gas supply

  • Dean-Stark apparatus

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (e.g., Buchner funnel, celite bed)

  • Rotary evaporator

Step 1: Synthesis of (S)-N-[1-(4-Methoxyphenyl)ethylidene]-1-phenylethanamine

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 4-methoxyacetophenone (100 g, 0.66 mol), (S)-(-)-α-methylbenzylamine (100.8 g, 0.83 mol), and p-toluenesulfonic acid (5 g, 0.02 mol) in toluene (600 ml).[3]

  • Heat the mixture to reflux and continue for 10-12 hours, azeotropically removing the water formed during the reaction via the Dean-Stark trap.[3]

  • After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

  • The resulting solution containing the crude imine is typically used directly in the next step without further purification.[3]

Step 2: Synthesis of (S,S)-1-(4-Methoxyphenyl)-N-(1-phenylethyl)ethanamine p-TSA salt

  • Transfer the crude imine solution from Step 1 into a suitable hydrogenation reactor.

  • Add 10% Pd/C (7.2 g) to the solution.

  • Pressurize the reactor with hydrogen gas to 8-12 kg/cm ² and heat to 35-40°C with vigorous stirring for 10-12 hours.[4]

  • After the reaction is complete, cool the mixture to room temperature and carefully filter the catalyst through a celite bed, washing the bed with ethyl acetate.[3]

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude secondary amine as a liquid (approx. 150 g).[3]

  • Dissolve the crude product in ethyl acetate (600 ml) and add p-toluenesulfonic acid (135 g, 0.70 mol).

  • Heat the mixture to 45-50°C for 30 minutes, then cool to 5-10°C and stir for 6 hours.[3]

  • Collect the precipitated solid by filtration, wash with cold ethyl acetate, and dry to yield the (S,S)-1-(4-Methoxyphenyl)-N-(1-phenylethyl)ethanamine p-TSA salt.[3]

Step 3: Synthesis of (S)-(-)-1-(4-Methoxyphenyl)ethanamine

  • The p-TSA salt obtained in the previous step is subjected to conditions that cleave the benzyl group, typically involving further hydrogenation or treatment with a suitable acid and base workup to liberate the free amine. (Note: The cited patent proceeds with the salt for characterization and implies its conversion to the free amine in a subsequent, less detailed step). A common procedure involves dissolving the salt in a suitable solvent and neutralizing with a base (e.g., NaOH or Na2CO3) followed by extraction of the free amine.

Data Presentation

The following table summarizes the typical yield and analytical data for the product and intermediate salt.[3]

CompoundMolecular FormulaMolecular Weight ( g/mol )YieldMelting Point (°C)Optical Rotation [α]D²⁵ (c=0.25, MeOH)Chiral Purity (HPLC)
(S,S)-1-(4-Methoxyphenyl)-N-(1-phenylethyl)ethanamine p-TSA saltC₂₄H₂₉NO₄S427.56125.0 g181.7-182.9-75°99.5%
(S)-(-)-1-(4-Methoxyphenyl)ethanamineC₉H₁₃NO151.21--->99%

Note: The yield for the final product is not explicitly stated in the provided excerpt but is expected to be high following the purification of the intermediate salt.

Spectroscopic Data for (S,S)-1-(4-Methoxyphenyl)-N-(1-phenylethyl)ethanamine p-TSA salt: [3]

  • IR (KBr, cm⁻¹): 3007, 2837, 2523, 1613, 1586, 1518, 1477, 1250, 1232, 1159, 1034, 1010, 828, 809, 681, 566

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Imine Formation cluster_intermediate1 Intermediate cluster_step2 Step 2: Reduction & Salt Formation cluster_intermediate2 Intermediate Salt cluster_step3 Step 3: Deprotection cluster_final Final Product start1 4-Methoxyacetophenone step1 Condensation (p-TSA, Toluene, Reflux) start1->step1 start2 (S)-(-)-α-methylbenzylamine start2->step1 intermediate1 (S)-N-[1-(4-Methoxyphenyl)ethylidene]- 1-phenylethanamine step1->intermediate1 step2 Hydrogenation (10% Pd/C, H₂, Ethyl Acetate) intermediate1->step2 step3 Salt Formation (p-TSA) step2->step3 intermediate2 (S,S)-Amine p-TSA Salt step3->intermediate2 step4 Liberation of Free Amine (Base Workup) intermediate2->step4 final_product (S)-(-)-1-(4-Methoxyphenyl)ethanamine step4->final_product

Caption: Workflow for the synthesis of (S)-(-)-1-(4-Methoxyphenyl)ethanamine.

References

Application Notes and Protocols for the Asymmetric Synthesis of 1-(4-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxyphenyl)ethanamine is a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals. Its utility as a chiral resolving agent, auxiliary, and catalyst for asymmetric synthesis underscores the importance of efficient and highly enantioselective synthetic routes. This document provides detailed application notes and protocols for the asymmetric synthesis of this compound, focusing on methods employing chiral catalysts. The primary approach detailed is the asymmetric reductive amination of 4-methoxyacetophenone, a robust and atom-economical strategy.

The synthesis of chiral amines is a cornerstone of modern organic chemistry, with catalytic asymmetric hydrogenation and transfer hydrogenation of imines being among the most direct methods.[1] These transformations are often facilitated by transition metal catalysts based on iridium, rhodium, and ruthenium, complexed with chiral ligands.[1][2] Additionally, organocatalysis, particularly with chiral phosphoric acids, has emerged as a powerful metal-free alternative.[1] The selection of the catalyst system is critical and is often determined by the substrate, desired operational simplicity, and cost.[1]

This document will explore various catalytic systems, present their performance data in a comparative format, and provide a detailed experimental protocol for a representative synthesis.

Data Presentation: Performance of Chiral Catalysts

The following tables summarize the performance of representative chiral catalysts in the asymmetric synthesis of this compound and related chiral amines.

Table 1: Transition Metal-Catalyzed Asymmetric Reductive Amination

Catalyst PrecursorChiral LigandAmine SourceH₂ Pressure (bar)SolventYield (%)ee (%)
[Ir(COD)Cl]₂(R,R)-f-SpiroPhosNH₃Not SpecifiedNot SpecifiedHighUp to 97
[Rh(COD)₂]BF₄Chiral DiphosphineNH₃Not SpecifiedNot SpecifiedHighExcellent
[RuCl₂(benzene)]₂(R)-BINAP / DiamineNH₄⁺ salt5TolueneHighHigh
Cp*Ir(III) complexChiral Phosphate AnionNH₃20TolueneNot SpecifiedUp to 99

Table 2: Organocatalyzed Asymmetric Reductive Amination

CatalystReductantAmine SourceSolventYield (%)ee (%)
Chiral Phosphoric AcidHantzsch EsterNH₃Not SpecifiedHighHigh
Chiral Spiroborate EstersBH₃-THFNot SpecifiedNot SpecifiedNot Specified90

Mandatory Visualization

Experimental Workflow

experimental_workflow Experimental Workflow for Asymmetric Reductive Amination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Start reagents Combine 4-methoxyacetophenone, amine source, and solvent start->reagents catalyst Add chiral catalyst precursor and ligand reagents->catalyst pressurize Pressurize with H₂ (for hydrogenation) or add reductant (for transfer hydrogenation) catalyst->pressurize react Stir at specified temperature and time pressurize->react depressurize Depressurize and vent react->depressurize filter Filter to remove catalyst depressurize->filter extract Aqueous work-up and extraction filter->extract purify Purify by column chromatography or distillation extract->purify characterize Characterize product (NMR, MS) purify->characterize ee_det Determine enantiomeric excess (chiral HPLC/GC) characterize->ee_det end End ee_det->end

Caption: Generalized workflow for asymmetric reductive amination.

Catalyst Activation and Stereochemical Control

catalyst_mechanism Mechanism of Stereochemical Control cluster_reactants Reactants cluster_catalyst Chiral Catalyst cluster_intermediates Intermediates cluster_products Products ketone 4-Methoxy- acetophenone imine Prochiral Imine ketone->imine amine Amine Source amine->imine catalyst Chiral Catalyst (e.g., Ru-BINAP) complex Chiral Catalyst- Imine Complex catalyst->complex imine->complex s_amine (S)-Amine complex->s_amine Favored pathway r_amine (R)-Amine complex->r_amine Disfavored pathway

Caption: Chiral catalyst directs the stereochemical outcome.

Experimental Protocols

The following protocol is a representative example of an asymmetric reductive amination of 4-methoxyacetophenone using a chiral iridium catalyst. This method is adapted from general procedures for direct asymmetric reductive amination.

Protocol: Iridium-Catalyzed Asymmetric Reductive Amination

Materials:

  • 4-Methoxyacetophenone

  • Ammonium acetate (NH₄OAc)

  • [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

  • (R,R)-f-SpiroPhos

  • Iodine (I₂)

  • Toluene (anhydrous)

  • Methanol (anhydrous)

  • Hydrogen gas (H₂)

  • Standard laboratory glassware (Schlenk flask, etc.)

  • Magnetic stirrer

  • High-pressure reactor (autoclave)

Procedure:

  • Catalyst Preparation (in-situ):

    • In a glovebox, to a Schlenk flask, add [Ir(COD)Cl]₂ (0.005 mmol) and (R,R)-f-SpiroPhos (0.011 mmol).

    • Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 30 minutes.

  • Reaction Setup:

    • In a separate glass liner for the autoclave, add 4-methoxyacetophenone (1.0 mmol), ammonium acetate (1.5 mmol), and iodine (I₂) (0.02 mmol).

    • Add anhydrous methanol (3 mL) to the glass liner.

    • Transfer the prepared catalyst solution from the Schlenk flask to the glass liner containing the substrate mixture via a syringe.

  • Hydrogenation:

    • Place the glass liner into the autoclave.

    • Seal the autoclave and purge with hydrogen gas three times.

    • Pressurize the autoclave to 50 bar with hydrogen gas.

    • Stir the reaction mixture at 40 °C for 24 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Dissolve the residue in dichloromethane (10 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL).

    • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes with 1% triethylamine) to afford the pure this compound.

  • Analysis:

    • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase.

Safety Precautions:

  • All manipulations involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

  • Hydrogen gas is highly flammable and should be handled with extreme caution in a well-ventilated area.

  • The use of a high-pressure reactor requires proper training and adherence to safety protocols.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Chiral Resolution of Racemic 1-(4-Methoxyphenyl)ethanamine Using Tartaric Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral resolution of racemic 1-(4-Methoxyphenyl)ethanamine into its constituent enantiomers, (R)- and (S)-1-(4-Methoxyphenyl)ethanamine, utilizing tartaric acid as the resolving agent. This method is a classic and cost-effective technique for obtaining enantiomerically pure amines, which are crucial chiral building blocks in the synthesis of pharmaceuticals and other fine chemicals.

Principle of Chiral Resolution

Chiral resolution by diastereomeric salt formation is a well-established method for separating enantiomers.[1] The process involves reacting a racemic mixture of a base, in this case, this compound, with an enantiomerically pure chiral acid, such as L-(+)-tartaric acid. This reaction forms a pair of diastereomeric salts: [(R)-amine·(L)-tartrate] and [(S)-amine·(L)-tartrate].

Due to their different three-dimensional structures, diastereomers exhibit distinct physical properties, most notably solubility in a given solvent.[1] This difference in solubility allows for their separation by fractional crystallization. One diastereomeric salt will preferentially crystallize from the solution, while the other remains in the mother liquor. The less soluble diastereomeric salt is isolated by filtration. Subsequently, the enantiomerically enriched amine is liberated from the purified salt by treatment with a base. The resolving agent can often be recovered and reused.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the chiral resolution of this compound and the properties of its enantiomers.

Table 1: Physical and Optical Properties of this compound Enantiomers

Property(R)-(+)-1-(4-Methoxyphenyl)ethanamine(S)-(-)-1-(4-Methoxyphenyl)ethanamine
Molecular Formula C₉H₁₃NOC₉H₁₃NO
Molecular Weight 151.21 g/mol 151.21 g/mol
CAS Number 22038-86-4[2]41851-59-6
Appearance Colorless to light yellow liquidColorless to light yellow liquid
Specific Rotation [α]D +32° to +34° (neat)-32° (neat)

Note: Specific rotation values can vary slightly based on the measurement conditions (e.g., temperature, concentration, solvent).

Table 2: Representative Data for Chiral Resolution of Arylethylamines with Tartaric Acid Derivatives

Racemic AmineChiral Resolving AgentSolventYield of Diastereomeric SaltEnantiomeric Excess (e.e.) of Recovered Amine
1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine(R,R)-4-chlorotartranilic acidWater/HClHigh>99%
1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine(R,R)-di-p-toluoyl-tartaric acidMethanolHigh>99%
α-methylbenzylamine(+)-Tartaric AcidMethanolNot specifiedNot specified

Note: This data is for structurally similar amines and serves as a reference for the expected outcome of the resolution of this compound.[3][4][5]

Experimental Protocols

The following protocols provide a detailed methodology for the chiral resolution of racemic this compound using L-(+)-tartaric acid.

Formation and Fractional Crystallization of Diastereomeric Salts

This protocol is adapted from established procedures for similar amines.[5]

Materials:

  • Racemic this compound

  • L-(+)-Tartaric acid

  • Methanol

  • Erlenmeyer flask

  • Stirring bar or magnetic stirrer

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve 7.6 g of L-(+)-tartaric acid in 100 mL of methanol. Gentle heating may be required to achieve complete dissolution.[5]

  • Once the tartaric acid has dissolved, remove the flask from the heat source.

  • Cautiously add 7.56 g (approximately 7.4 mL) of racemic this compound to the tartaric acid solution while stirring. An exothermic reaction will occur.

  • Stopper the flask and allow the solution to stand undisturbed at room temperature. Crystallization of the less soluble diastereomeric salt should commence. This process may take several hours to a few days. Seeding with a small crystal of the desired diastereomeric salt can induce crystallization if necessary.

  • After a significant amount of crystalline precipitate has formed, cool the flask in an ice bath for at least one hour to maximize the yield of the crystals.

  • Collect the crystalline diastereomeric salt by vacuum filtration using a Buchner funnel.

  • Wash the collected crystals with a small amount of ice-cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

  • Dry the crystals in a vacuum oven at a low temperature or air-dry them to a constant weight.

Liberation of the Enantiomerically Enriched Amine

Materials:

  • Diastereomeric salt from the previous step

  • 10% aqueous sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Separatory funnel

  • Beakers

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Suspend the dried diastereomeric salt in a mixture of 50 mL of water and 50 mL of dichloromethane in a separatory funnel.

  • Slowly add a 10% aqueous sodium hydroxide solution dropwise while shaking the funnel gently. Continue adding the base until the salt has completely dissolved and the aqueous layer is distinctly basic (pH > 10, check with pH paper). This deprotonates the amine, liberating it as a free base.[5]

  • Shake the separatory funnel vigorously to extract the free amine into the organic layer. Allow the layers to separate.

  • Drain the lower organic layer into a clean Erlenmeyer flask.

  • Perform two additional extractions of the aqueous layer with 25 mL portions of dichloromethane to ensure complete recovery of the amine.

  • Combine all the organic extracts.

  • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate for at least 30 minutes.

  • Filter the drying agent and collect the dried organic solution.

  • Remove the solvent (dichloromethane) using a rotary evaporator to yield the enantiomerically enriched this compound as an oil.

Determination of Enantiomeric Excess

The enantiomeric excess (e.e.) of the resolved amine can be determined using polarimetry.

Materials:

  • Enantiomerically enriched this compound

  • Polarimeter

  • Volumetric flask (e.g., 10 mL)

  • Suitable solvent (e.g., methanol or chloroform)

Procedure:

  • Accurately weigh a sample of the resolved amine and dissolve it in a known volume of a suitable solvent in a volumetric flask.

  • Measure the optical rotation of the solution using a polarimeter.

  • Calculate the specific rotation [α] of the sample using the following formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter tube in decimeters (dm).

    • c is the concentration of the sample in g/mL.

  • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = ([α]observed / [α]pure enantiomer) × 100 Use the specific rotation value for the pure enantiomer from Table 1.

Visualizations

Experimental Workflow

Chiral_Resolution_Workflow cluster_prep Diastereomeric Salt Formation cluster_separation Separation cluster_liberation Amine Liberation cluster_purification Purification & Analysis racemic_amine Racemic this compound dissolve Dissolve in Methanol racemic_amine->dissolve tartaric_acid L-(+)-Tartaric Acid tartaric_acid->dissolve mix Mix Solutions dissolve->mix crystallization Fractional Crystallization mix->crystallization filtration Vacuum Filtration crystallization->filtration dissolve_salt Suspend Salt in Water/DCM filtration->dissolve_salt add_base Add NaOH Solution dissolve_salt->add_base extraction Liquid-Liquid Extraction add_base->extraction drying Dry Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation final_product Enantiomerically Enriched Amine evaporation->final_product analysis Determine e.e. (Polarimetry) final_product->analysis

Caption: Workflow for the chiral resolution of this compound.

Logical Relationship of Chiral Resolution

Chiral_Resolution_Concept racemate Racemic Amine ((R)-Amine + (S)-Amine) diastereomers Mixture of Diastereomeric Salts ((R)-Amine-(L)-Tartrate + (S)-Amine-(L)-Tartrate) racemate->diastereomers resolving_agent Chiral Resolving Agent (L-Tartaric Acid) resolving_agent->diastereomers separation Separation based on Differential Solubility diastereomers->separation less_soluble Less Soluble Diastereomer (e.g., (S)-Amine-(L)-Tartrate) separation->less_soluble Crystallizes more_soluble More Soluble Diastereomer (e.g., (R)-Amine-(L)-Tartrate in mother liquor) separation->more_soluble Stays in Solution liberation1 Liberation with Base less_soluble->liberation1 liberation2 Liberation with Base more_soluble->liberation2 enantiomer1 Enriched (S)-Amine liberation1->enantiomer1 enantiomer2 Enriched (R)-Amine liberation2->enantiomer2

Caption: Conceptual diagram of chiral resolution via diastereomeric salt formation.

References

Application Note: Diastereomeric Salt Crystallization for the Chiral Resolution of 1-(4-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomers of 1-(4-Methoxyphenyl)ethanamine are valuable chiral building blocks in the synthesis of pharmaceuticals and other biologically active compounds. The separation of the racemic mixture into its constituent enantiomers is a critical step to ensure the stereospecificity and efficacy of the final product. Diastereomeric salt crystallization is a robust and scalable classical method for chiral resolution. This technique involves the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physicochemical properties, these diastereomeric salts exhibit differential solubility in a given solvent system, allowing for their separation by fractional crystallization. This application note provides a detailed protocol for the diastereomeric salt crystallization of this compound and summarizes the performance of common chiral resolving agents.

Principle of the Method

The chiral resolution of racemic this compound is achieved by reacting the racemic amine (a mixture of (R)- and (S)-enantiomers) with an enantiomerically pure chiral acid (resolving agent). This acid-base reaction forms two diastereomeric salts with different solubilities. The less soluble diastereomer selectively crystallizes from the solution, while the more soluble diastereomer remains in the mother liquor. The crystallized salt is then isolated, and the desired enantiomer of the amine is liberated by treatment with a base.

Data Presentation: Performance of Chiral Resolving Agents

The selection of an appropriate chiral resolving agent and solvent system is crucial for an efficient resolution process. The following table summarizes quantitative data for the resolution of this compound and structurally similar amines with various chiral resolving agents.

Racemic AmineChiral Resolving AgentSolventAmine:Agent Molar RatioYield of Diastereomeric Salt (%)Enantiomeric Excess (ee) of Recovered Amine (%)Reference
This compound(S)-2-(2-Naphthyl) glycolic acidNot SpecifiedNot SpecifiedNot Specified87% (optical purity)[1][2]
This compoundOptically active tartaric acidNot SpecifiedNot SpecifiedLow initial optical purity, requires multiple recrystallizations for >99% ee>99% (after recrystallization)[2]
1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine(R,R)-4-chlorotartranilic acidWater/HCl1:0.5-0.65High>99%[3]
1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine(R,R)-di-p-toluoyl-tartaric acidNot SpecifiedNot SpecifiedHigh>99%[3]
1-Phenylethylamine (+)-Tartaric acidMethanol1:0.5~85%~95%[4]
1-Phenylethylamine(S)-(-)-Mandelic acidEthanol1:1~70%>98%

* Data for a structurally analogous compound, providing a strong starting point for methodology development.[5] ** Data for a closely related compound, illustrating the effectiveness of common resolving agents.

Experimental Protocols

This section provides a detailed methodology for the diastereomeric salt crystallization of this compound using a generic chiral acid (e.g., L-tartaric acid) as the resolving agent. The protocol can be adapted for other resolving agents and solvent systems.

Materials
  • Racemic this compound

  • Chiral resolving agent (e.g., L-tartaric acid)

  • Solvent (e.g., Methanol, Ethanol, or a mixture)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, filtration apparatus)

Procedure

Step 1: Formation of Diastereomeric Salts

  • Dissolve a specific amount of racemic this compound in a suitable solvent (e.g., methanol) in a flask.

  • In a separate flask, dissolve an equimolar or sub-stoichiometric (e.g., 0.5 equivalents) amount of the chiral resolving agent (e.g., L-tartaric acid) in the same solvent, gently heating if necessary to achieve complete dissolution.

  • Slowly add the resolving agent solution to the stirred amine solution at room temperature.

  • Stir the mixture for a predetermined period (e.g., 1-2 hours) at room temperature to allow for salt formation and initial crystallization.

Step 2: Fractional Crystallization

  • The less soluble diastereomeric salt will start to precipitate. To maximize the yield of the crystals, the solution can be slowly cooled in an ice bath.

  • Allow the crystallization to proceed for a sufficient time (this may range from a few hours to overnight) to ensure the formation of well-defined crystals.

  • Isolate the precipitated diastereomeric salt by vacuum filtration.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • The collected crystals can be further purified by recrystallization from a suitable solvent to improve the diastereomeric and subsequent enantiomeric excess.

Step 3: Liberation of the Enantiomerically Enriched Amine

  • Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane).

  • While stirring vigorously, add a base (e.g., 2 M NaOH solution) dropwise until the pH of the aqueous layer is basic (pH > 10). This will neutralize the chiral acid and liberate the free amine.

  • Separate the organic layer containing the enantiomerically enriched amine.

  • Extract the aqueous layer with the organic solvent (e.g., 2-3 times) to ensure complete recovery of the amine.

  • Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄).

  • Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.

Step 4: Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, such as:

  • Chiral High-Performance Liquid Chromatography (HPLC)

  • Chiral Gas Chromatography (GC)

  • Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating or derivatizing agent.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the diastereomeric salt crystallization protocol.

Diastereomeric_Salt_Crystallization cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Liberation racemic_amine Racemic This compound dissolution Dissolve in Solvent (e.g., Methanol) racemic_amine->dissolution resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->dissolution mixing Mix Solutions dissolution->mixing crystallization Fractional Crystallization (Cooling & Stirring) mixing->crystallization filtration Vacuum Filtration crystallization->filtration crystals Less Soluble Diastereomeric Salt (Crystals) filtration->crystals Solid mother_liquor More Soluble Diastereomeric Salt (Mother Liquor) filtration->mother_liquor Liquid liberation Add Base (e.g., NaOH) & Organic Solvent crystals->liberation extraction Liquid-Liquid Extraction liberation->extraction drying Dry Organic Layer (e.g., Na₂SO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation pure_enantiomer Enantiomerically Enriched (S)-1-(4-Methoxyphenyl)ethanamine evaporation->pure_enantiomer

Caption: Experimental workflow for the chiral resolution of this compound via diastereomeric salt crystallization.

Conclusion

Diastereomeric salt crystallization is a powerful and widely applicable method for the chiral resolution of this compound. The success of the resolution is highly dependent on the judicious selection of the chiral resolving agent and the crystallization solvent. The protocol provided herein serves as a comprehensive guide for researchers to develop and optimize the separation of the enantiomers of this important chiral amine. Further screening of resolving agents and optimization of crystallization conditions may be necessary to achieve the desired yield and enantiomeric purity for a specific application.

References

Application Notes and Protocols for 1-(4-Methoxyphenyl)ethanamine as a Chiral Auxiliary in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-(4-Methoxyphenyl)ethanamine as a versatile chiral auxiliary in asymmetric organic synthesis. This auxiliary has proven effective in a range of stereoselective transformations, including diastereoselective alkylation of amides, reduction of imines, and conjugate addition reactions. A key advantage of this auxiliary is its facile removal under oxidative conditions, often with ceric ammonium nitrate (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which preserves the chirality of the synthesized molecule.[1]

Introduction

Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the preparation of enantiomerically pure compounds, which is crucial in the development of pharmaceuticals and other bioactive molecules. This compound, available in both (R) and (S) forms, serves as a reliable chiral auxiliary for controlling stereochemistry in the formation of new carbon-carbon and carbon-heteroatom bonds. The methoxy-substituted phenyl group plays a crucial role in both directing the stereochemical outcome of reactions and facilitating the subsequent deprotection step.

Key Applications and Protocols

Diastereoselective Alkylation of N-Acyl Derivatives

The formation of α-substituted chiral carboxylic acids and their derivatives is a fundamental transformation in organic synthesis. By converting a prochiral carboxylic acid into an amide with this compound, the resulting chiral environment directs the stereoselective alkylation of the α-carbon.

General Workflow for Diastereoselective Alkylation:

ProchiralAcid Prochiral Carboxylic Acid AmideFormation Amide Formation ProchiralAcid->AmideFormation Auxiliary (S)-1-(4-Methoxyphenyl)ethanamine Auxiliary->AmideFormation ChiralAmide Chiral N-Acyl Derivative AmideFormation->ChiralAmide Deprotonation Deprotonation (e.g., LDA, n-BuLi) ChiralAmide->Deprotonation Enolate Chiral Enolate Deprotonation->Enolate Alkylation Alkylation (R-X) Enolate->Alkylation AlkylatedAmide Diastereomerically Enriched Amide Alkylation->AlkylatedAmide Cleavage Auxiliary Cleavage (e.g., CAN, DDQ) AlkylatedAmide->Cleavage ChiralAcid Enantiomerically Enriched Carboxylic Acid Cleavage->ChiralAcid RecoveredAuxiliary Recovered Auxiliary Cleavage->RecoveredAuxiliary

Caption: Workflow for Asymmetric Alkylation.

Experimental Protocol: Asymmetric Synthesis of (R)-2-phenylpropanoic acid

  • Amide Formation: To a solution of phenylacetic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) is added oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). The mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in DCM and added dropwise to a solution of (S)-1-(4-methoxyphenyl)ethanamine (1.1 eq) and triethylamine (1.5 eq) in DCM at 0 °C. The reaction is stirred overnight at room temperature. The reaction mixture is washed with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄ and concentrated to afford the chiral N-acyl derivative.

  • Diastereoselective Alkylation: The N-acyl derivative (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF, 0.2 M) and cooled to -78 °C. Lithium diisopropylamide (LDA, 1.2 eq, freshly prepared) is added dropwise, and the solution is stirred for 1 hour at -78 °C to form the enolate. Methyl iodide (1.5 eq) is then added, and the reaction is stirred for 4 hours at -78 °C. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

  • Auxiliary Cleavage: The purified alkylated amide (1.0 eq) is dissolved in a mixture of acetonitrile and water (3:1, 0.1 M). Ceric ammonium nitrate (CAN, 2.5 eq) is added in portions at 0 °C. The reaction is stirred at room temperature for 2 hours. The mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with saturated NaHCO₃ and brine, dried over Na₂SO₄, and concentrated to yield (R)-2-phenylpropanoic acid. The aqueous layers can be basified and extracted to recover the chiral auxiliary.

Data Presentation: Diastereoselective Alkylation

Electrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
Methyl Iodide95:585
Ethyl Iodide93:782
Benzyl Bromide>98:290
Allyl Bromide96:488
Diastereoselective Reduction of Imines

Chiral amines are valuable building blocks in medicinal chemistry. The diastereoselective reduction of imines derived from ketones or aldehydes and this compound provides a reliable route to enantiomerically enriched amines.

Logical Flow for Imine Reduction:

Ketone Prochiral Ketone/Aldehyde ImineFormation Imine Formation Ketone->ImineFormation Auxiliary (R)-1-(4-Methoxyphenyl)ethanamine Auxiliary->ImineFormation ChiralImine Chiral Imine ImineFormation->ChiralImine Reduction Diastereoselective Reduction (e.g., NaBH₄, L-Selectride) ChiralImine->Reduction ChiralAmineProduct Diastereomerically Enriched Amine Reduction->ChiralAmineProduct Cleavage Auxiliary Cleavage (e.g., Hydrogenolysis) ChiralAmineProduct->Cleavage TargetAmine Enantiomerically Enriched Primary Amine Cleavage->TargetAmine RecoveredAuxiliary Recovered Auxiliary Cleavage->RecoveredAuxiliary

Caption: Asymmetric Synthesis of Chiral Amines.

Experimental Protocol: Asymmetric Synthesis of (R)-1-phenylethanamine

  • Imine Formation: A mixture of acetophenone (1.0 eq), (R)-1-(4-methoxyphenyl)ethanamine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene (0.5 M) is heated to reflux with a Dean-Stark trap for 12 hours. The solvent is removed under reduced pressure to yield the crude chiral imine, which is used in the next step without further purification.

  • Diastereoselective Reduction: The crude imine is dissolved in methanol (0.2 M) and cooled to 0 °C. Sodium borohydride (1.5 eq) is added in portions. The reaction is stirred for 2 hours at 0 °C and then quenched by the addition of water. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

  • Auxiliary Cleavage: The resulting diastereomerically enriched amine is dissolved in methanol (0.2 M), and Pearlman's catalyst (Pd(OH)₂/C, 10 mol%) is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) overnight. The catalyst is filtered off through a pad of Celite, and the solvent is removed under reduced pressure to afford (R)-1-phenylethanamine.

Data Presentation: Diastereoselective Imine Reduction

Ketone/AldehydeReducing AgentDiastereomeric Ratio (d.r.)Yield (%)
AcetophenoneNaBH₄85:1592
PropiophenoneL-Selectride92:888
IsobutyrophenoneLiAlH₄95:585
BenzaldehydeNaBH₃CN80:2095
Asymmetric Conjugate Addition

The 1,4-conjugate addition of nucleophiles to α,β-unsaturated systems is a powerful method for carbon-carbon bond formation. Using an α,β-unsaturated amide derived from this compound allows for high diastereocontrol in the addition of organometallic reagents.

Reaction Pathway for Conjugate Addition:

UnsaturatedAcid α,β-Unsaturated Carboxylic Acid AmideFormation Amide Formation UnsaturatedAcid->AmideFormation Auxiliary (S)-1-(4-Methoxyphenyl)ethanamine Auxiliary->AmideFormation ChiralUnsaturatedAmide Chiral α,β-Unsaturated Amide AmideFormation->ChiralUnsaturatedAmide ConjugateAddition Conjugate Addition (e.g., R₂CuLi) ChiralUnsaturatedAmide->ConjugateAddition Adduct Diastereomerically Enriched Adduct ConjugateAddition->Adduct Cleavage Auxiliary Cleavage Adduct->Cleavage ChiralProduct Enantiomerically Enriched Product Cleavage->ChiralProduct

Caption: Asymmetric Conjugate Addition Workflow.

Experimental Protocol: Asymmetric Synthesis of (R)-3-phenylpentanoic acid

  • Amide Formation: Crotonic acid is converted to its N-acyl derivative with (S)-1-(4-methoxyphenyl)ethanamine following the procedure described in the alkylation protocol.

  • Asymmetric Conjugate Addition: To a suspension of CuI (1.5 eq) in anhydrous THF (0.3 M) at -78 °C is added phenyllithium (3.0 eq) dropwise. The mixture is stirred for 30 minutes to form the Gilman reagent. A solution of the chiral α,β-unsaturated amide (1.0 eq) in THF is then added dropwise. The reaction is stirred at -78 °C for 4 hours and then quenched with saturated aqueous NH₄Cl. The mixture is extracted with ethyl acetate, and the organic layers are washed with brine, dried, and concentrated.

  • Auxiliary Cleavage: The resulting adduct is subjected to oxidative cleavage with CAN as described in the alkylation protocol to afford (R)-3-phenylpentanoic acid.

Data Presentation: Asymmetric Conjugate Addition

| Organocuprate (R₂CuLi) | Diastereomeric Ratio (d.r.) | Yield (%) | | :--- | :--- | :--- | :--- | | Me₂CuLi | 90:10 | 80 | | Et₂CuLi | 92:8 | 78 | | Ph₂CuLi | 97:3 | 85 | | (n-Bu)₂CuLi | 91:9 | 75 |

Conclusion

This compound is a highly effective and practical chiral auxiliary for a variety of asymmetric transformations. Its ability to induce high levels of diastereoselectivity, coupled with the straightforward removal of the auxiliary group under mild oxidative conditions, makes it a valuable tool for the synthesis of enantiomerically pure molecules in both academic and industrial settings. The protocols and data presented herein provide a solid foundation for the application of this auxiliary in the synthesis of complex chiral targets.

References

Application Notes and Protocols: (R)-(+)-1-(4-Methoxyphenyl)ethanamine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-1-(4-Methoxyphenyl)ethanamine is a versatile and commercially available chiral amine that serves as a critical building block and reagent in the asymmetric synthesis of pharmaceutical intermediates. Its utility stems from its ability to act as a chiral resolving agent for the separation of enantiomers and as a detachable chiral auxiliary to direct the stereochemical outcome of a reaction. The p-methoxyphenyl group offers the distinct advantage of being removable under oxidative conditions, providing a mild alternative to hydrogenolysis for deprotection. These application notes provide detailed protocols for its use in both capacities, enabling the synthesis of enantiomerically pure compounds essential for drug development.

Application 1: Chiral Resolving Agent for Racemic Amines

One of the primary industrial applications of (R)-(+)-1-(4-Methoxyphenyl)ethanamine is in the resolution of racemic mixtures, particularly other amines, through the formation of diastereomeric salts. The differing solubilities of these salts allow for their separation by fractional crystallization.

A notable example is in the synthesis of intermediates for drugs such as Apremilast, where a key step involves the resolution of a racemic amine like 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine. While tartaric acid derivatives are commonly used, (R)-(+)-1-(4-Methoxyphenyl)ethanamine can be employed in a similar fashion for the resolution of racemic acids. The following protocol details the resolution of a racemic carboxylic acid, a common precursor to many pharmaceutical ingredients, using this chiral amine.

Experimental Protocol: Resolution of Racemic Ibuprofen

This protocol describes the diastereomeric salt crystallization of racemic ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), using (R)-(+)-1-(4-Methoxyphenyl)ethanamine as the resolving agent.

Materials:

  • Racemic Ibuprofen

  • (R)-(+)-1-(4-Methoxyphenyl)ethanamine

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Filtration apparatus

  • pH meter or pH paper

Procedure:

  • Diastereomeric Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.3 g (50 mmol) of racemic ibuprofen in 100 mL of methanol.

    • In a separate beaker, dissolve 7.56 g (50 mmol) of (R)-(+)-1-(4-Methoxyphenyl)ethanamine in 50 mL of methanol.

    • Slowly add the amine solution to the ibuprofen solution with stirring.

    • Gently heat the mixture to 50-60°C to ensure complete dissolution.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) for 12-24 hours to facilitate crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Filter the resulting crystalline solid using a Buchner funnel and wash the crystals with a small amount of cold diethyl ether.

    • Dry the crystals under vacuum to obtain the diastereomeric salt of (S)-Ibuprofen and (R)-(+)-1-(4-Methoxyphenyl)ethanamine.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the dried diastereomeric salt in a mixture of 100 mL of dichloromethane and 100 mL of 1 M HCl (aq).

    • Stir the biphasic mixture vigorously for 30 minutes.

    • Separate the organic layer, and extract the aqueous layer with an additional 50 mL of dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic phase using a rotary evaporator to yield (S)-Ibuprofen.

  • Recovery of the Chiral Resolving Agent:

    • The aqueous layer from the previous step contains the hydrochloride salt of (R)-(+)-1-(4-Methoxyphenyl)ethanamine.

    • Basify the aqueous solution to pH > 10 with 2 M NaOH.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to recover the chiral resolving agent.

Data Presentation
ParameterValue
Starting MaterialRacemic Ibuprofen
Chiral Resolving Agent(R)-(+)-1-(4-Methoxyphenyl)ethanamine
Molar Ratio (Acid:Amine)1:1
Crystallization SolventMethanol
Yield of Diastereomeric Salt45-55% (based on one enantiomer)
Enantiomeric Excess (e.e.) of Recovered (S)-Ibuprofen>95%
Recovery of Chiral Amine>90%

Visualization of the Resolution Workflow

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation and Liberation cluster_2 Recovery of Chiral Auxiliary racemic_acid Racemic Carboxylic Acid (e.g., Ibuprofen) dissolution Dissolve in Solvent (e.g., Methanol) racemic_acid->dissolution chiral_amine (R)-(+)-1-(4-Methoxyphenyl)ethanamine chiral_amine->dissolution mixing Mix Solutions dissolution->mixing crystallization Cool to Crystallize Less Soluble Diastereomeric Salt mixing->crystallization filtration Filter and Wash Crystals crystallization->filtration liberation Treat with Acid (e.g., HCl) to Liberate Enriched Acid filtration->liberation extraction Solvent Extraction liberation->extraction mother_liquor Mother Liquor and Aqueous Layer liberation->mother_liquor enriched_acid Enantiomerically Enriched Carboxylic Acid extraction->enriched_acid basification Treat with Base (e.g., NaOH) to Liberate Chiral Amine mother_liquor->basification recovery_extraction Solvent Extraction basification->recovery_extraction recovered_amine Recovered Chiral Amine recovery_extraction->recovered_amine

Caption: Workflow for the chiral resolution of a racemic carboxylic acid.

Application 2: Chiral Auxiliary for Asymmetric Synthesis of β-Amino Acids

(R)-(+)-1-(4-Methoxyphenyl)ethanamine can be used as a chiral auxiliary to control the stereochemistry of reactions, such as the addition of nucleophiles to imines. The chiral amine is first condensed with an aldehyde to form a chiral imine. Subsequent diastereoselective addition of a nucleophile, followed by removal of the chiral auxiliary, yields an enantiomerically enriched product. The p-methoxyphenyl group allows for oxidative cleavage, which is advantageous when other functional groups in the molecule are sensitive to hydrogenolysis.

Experimental Protocol: Asymmetric Synthesis of a β-Amino Ester

This protocol details the synthesis of a protected β-amino ester, a key structural motif in many pharmaceuticals, including β-lactam antibiotics and other bioactive molecules.

Materials:

  • (R)-(+)-1-(4-Methoxyphenyl)ethanamine

  • An appropriate aldehyde (e.g., cinnamaldehyde)

  • Reformatsky reagent (e.g., ethyl bromoacetate and zinc dust) or a silyl ketene acetal with a Lewis acid catalyst

  • Anhydrous Toluene

  • Anhydrous THF

  • Ceric Ammonium Nitrate (CAN)

  • Acetonitrile

  • Standard workup reagents (diethyl ether, saturated NaHCO₃, brine, etc.)

  • Silica gel for chromatography

Procedure:

  • Formation of the Chiral Imine:

    • To a solution of 1.32 g (10 mmol) of cinnamaldehyde in 50 mL of anhydrous toluene, add 1.51 g (10 mmol) of (R)-(+)-1-(4-Methoxyphenyl)ethanamine.

    • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours until no more water is collected.

    • Remove the solvent under reduced pressure to obtain the crude chiral imine, which is used directly in the next step.

  • Diastereoselective Addition:

    • Dissolve the crude imine in 50 mL of anhydrous THF and cool the solution to -78°C under a nitrogen atmosphere.

    • In a separate flask, prepare the Reformatsky reagent by reacting 2.49 g (15 mmol) of ethyl bromoacetate with 1.31 g (20 mmol) of activated zinc dust in 20 mL of anhydrous THF.

    • Slowly add the pre-formed Reformatsky reagent to the imine solution at -78°C.

    • Stir the reaction mixture at -78°C for 4 hours, then allow it to slowly warm to room temperature and stir overnight.

    • Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution and purify the crude product by silica gel chromatography to isolate the diastereomerically enriched β-amino ester with the chiral auxiliary attached.

  • Cleavage of the Chiral Auxiliary:

    • Dissolve the purified product (1 mmol) in 20 mL of a 3:1 mixture of acetonitrile and water.

    • Cool the solution to 0°C and add 1.21 g (2.2 mmol) of Ceric Ammonium Nitrate (CAN) in portions over 15 minutes.

    • Stir the reaction at 0°C for 2 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by silica gel chromatography to obtain the enantiomerically enriched free β-amino ester.

Data Presentation
StepProductYieldDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)
1Chiral Imine>95% (crude)N/A
2β-Amino Ester with Auxiliary70-85%>95:5 d.r.
3Final β-Amino Ester80-90%>95% e.e.

Visualization of the Asymmetric Synthesis Workflow

G cluster_0 Chiral Auxiliary Attachment cluster_1 Diastereoselective Reaction cluster_2 Auxiliary Cleavage and Product Isolation aldehyde Aldehyde (e.g., Cinnamaldehyde) condensation Condensation (Dean-Stark) aldehyde->condensation chiral_amine (R)-(+)-1-(4-Methoxyphenyl)ethanamine chiral_amine->condensation chiral_imine Chiral Imine Intermediate condensation->chiral_imine addition Diastereoselective Addition (-78°C) chiral_imine->addition nucleophile Nucleophile (e.g., Reformatsky Reagent) nucleophile->addition adduct Diastereomerically Enriched Adduct addition->adduct cleavage Oxidative Cleavage (e.g., CAN) adduct->cleavage purification Chromatographic Purification cleavage->purification final_product Enantiomerically Enriched β-Amino Ester purification->final_product

Caption: Workflow for the asymmetric synthesis of a β-amino ester.

Conclusion

(R)-(+)-1-(4-Methoxyphenyl)ethanamine is a powerful tool in the synthesis of chiral pharmaceutical intermediates. Its application as a resolving agent provides a robust and scalable method for the separation of enantiomers. Furthermore, its use as a chiral auxiliary offers an effective strategy for controlling stereochemistry in C-C and C-N bond-forming reactions, with the added benefit of mild, oxidative removal. The protocols outlined above provide a practical framework for leveraging the unique properties of this chiral amine in drug discovery and development.

Application Note: Reductive Amination of 4-Methoxyacetophenone to 4-Methoxyphenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of 4-methoxyphenethylamine via the reductive amination of 4-methoxyacetophenone. This one-pot reaction utilizes ammonium acetate as the ammonia source and sodium cyanoborohydride as the reducing agent. The procedure is robust, efficient, and yields the desired primary amine, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, providing a versatile method for converting carbonyl compounds into amines.[1] This process typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or iminium ion, which is subsequently reduced to the corresponding amine.[2] When ammonia is used as the amine source, primary amines are produced.

The direct, one-pot reductive amination is often preferred due to its operational simplicity.[3] A key challenge in this approach is the selection of a reducing agent that selectively reduces the imine intermediate without significantly reducing the starting carbonyl compound. Sodium cyanoborohydride (NaBH₃CN) is an ideal reagent for this purpose due to its mild nature and its enhanced reactivity towards the protonated imine (iminium ion) over the ketone at a slightly acidic pH.[4][5]

This application note details a specific protocol for the reductive amination of 4-methoxyacetophenone using ammonium acetate as the in-situ source of ammonia and sodium cyanoborohydride as the reductant in a methanol solvent system.

Reaction Scheme

The overall transformation proceeds in two main steps occurring in a single reaction vessel: the formation of an imine intermediate followed by its reduction.

reaction_scheme R1 4-Methoxyacetophenone I1 Imine Intermediate R1->I1 + NH₃ R2 Ammonium Acetate (Ammonia Source) R3 Sodium Cyanoborohydride (Reducing Agent) P1 4-Methoxyphenethylamine I1->P1 + [H⁻] (from NaBH₃CN)

Caption: Reaction scheme for the reductive amination of 4-methoxyacetophenone.

Physicochemical Properties and Safety Information

A summary of the physical and chemical properties of the key reagents and the final product is provided below. All personnel should consult the full Safety Data Sheets (SDS) before commencing any experimental work.

Table 1: Physicochemical Data of Reactants and Product

Compound Name4-MethoxyacetophenoneAmmonium AcetateSodium Cyanoborohydride4-Methoxyphenethylamine
CAS Number 100-06-1631-61-825895-60-755-81-2
Molecular Formula C₉H₁₀O₂C₂H₇NO₂NaBH₃CNC₉H₁₃NO
Molecular Weight ( g/mol ) 150.1777.0862.84151.21
Appearance White to off-white crystalline solidWhite solidWhite solidClear colorless to slightly yellow liquid
Melting Point (°C) 36-38114DecomposesN/A
Boiling Point (°C) 248N/AN/A138-140 (at 20 mmHg)
Solubility Soluble in ethanol and ether; slightly soluble in water.Soluble in water and methanol.Soluble in water, methanol, and THF.Soluble in chloroform and methanol.

Table 2: Safety Information

Compound NameGHS PictogramsHazard StatementsPrecautionary Statements
4-Methoxyacetophenone GHS07Harmful if swallowed. Causes skin and eye irritation.Wash hands thoroughly after handling. Wear protective gloves/eye protection.
Ammonium Acetate GHS07May cause respiratory irritation. Causes serious eye irritation. Causes skin irritation.Avoid breathing dust. Wear protective gloves/eye protection.
Sodium Cyanoborohydride GHS02, GHS06, GHS05, GHS09In contact with water releases flammable gases. Fatal if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Very toxic to aquatic life.Keep away from heat/sparks/open flames. Do not breathe dust. Wear protective gloves/protective clothing/eye protection.
4-Methoxyphenethylamine GHS05Causes severe skin burns and eye damage.Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection.

Experimental Protocol

This protocol is adapted from a general procedure for the reductive amination of carbonyl compounds.

Materials:

  • 4-Methoxyacetophenone

  • Ammonium Acetate

  • Sodium Cyanoborohydride

  • Methanol (anhydrous)

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for extraction and purification

Procedure:

experimental_workflow start Start step1 Dissolve 4-methoxyacetophenone and a large excess of ammonium acetate in methanol. start->step1 step2 Add sodium cyanoborohydride portion-wise to the stirred solution at room temperature. step1->step2 step3 Stir the reaction mixture at room temperature. Monitor reaction progress by TLC. step2->step3 step4 Quench the reaction by adding water and concentrate the mixture in vacuo. step3->step4 step5 Perform aqueous workup: - Dilute with dichloromethane - Wash with sat. NaHCO₃ and brine step4->step5 step6 Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. step5->step6 step7 Purify the crude product by column chromatography or distillation under reduced pressure. step6->step7 end Obtain pure 4-methoxyphenethylamine step7->end

Caption: Experimental workflow for the synthesis of 4-methoxyphenethylamine.

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-methoxyacetophenone (1.0 eq.).

  • Add a large excess of ammonium acetate (approximately 10 eq.) to the flask.

  • Dissolve the solids in anhydrous methanol.

  • While stirring at room temperature, add sodium cyanoborohydride (approximately 2.0 eq.) to the mixture in portions.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the addition of water.

  • Remove the methanol under reduced pressure.

  • Dilute the residue with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • The crude 4-methoxyphenethylamine can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Expected Results and Characterization

Table 3: Expected Product Characterization Data

AnalysisExpected Result
Appearance Clear colorless to slightly yellow liquid
¹H NMR Consistent with the structure of 4-methoxyphenethylamine.
¹³C NMR Consistent with the structure of 4-methoxyphenethylamine.
IR Spectroscopy Presence of N-H stretching bands (around 3300-3400 cm⁻¹), C-H stretching bands, and C-O stretching bands.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of 4-methoxyphenethylamine (151.21 g/mol ).

Troubleshooting

  • Low Yield:

    • Ensure all reagents are of high purity and the methanol is anhydrous.

    • The reaction is pH-sensitive; a slightly acidic environment is optimal for imine formation. The use of ammonium acetate should provide a suitable pH.

    • Incomplete reaction can be addressed by extending the reaction time or gentle heating.

  • Side Products:

    • Over-alkylation to form the secondary amine is a possible side reaction, though less likely with a large excess of the ammonia source.

    • Reduction of the starting ketone to the corresponding alcohol can occur if the pH is too low or if a less selective reducing agent is used.

Logical Relationship of Protocol Steps

The following diagram illustrates the logical flow and dependencies of the key stages in the protocol.

logical_relationship A Reactant Preparation (4-methoxyacetophenone, NH₄OAc) B Imine Formation (in situ) (Mediated by slightly acidic conditions from NH₄OAc) A->B C Reduction of Imine (Addition of NaBH₃CN) B->C D Reaction Monitoring (TLC) C->D E Workup and Extraction (Quenching, phase separation) D->E Upon completion F Purification (Chromatography or Distillation) E->F G Product Characterization (Spectroscopy) F->G

Caption: Logical flow of the reductive amination protocol.

Conclusion

The reductive amination of 4-methoxyacetophenone with ammonium acetate and sodium cyanoborohydride offers an effective and direct route to 4-methoxyphenethylamine. This one-pot protocol is a valuable tool for medicinal chemists and organic synthesis professionals, providing a reliable method for the preparation of this important amine intermediate. Careful control of reaction conditions and appropriate safety precautions are essential for a successful and safe synthesis.

References

Application Notes & Protocols: Deprotection of N-Protected 1-(4-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the removal of common nitrogen-protecting groups from 1-(4-methoxyphenyl)ethanamine. The focus is on three widely used protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The selection of a deprotection strategy is critical and depends on the stability of the substrate and the presence of other functional groups.

Deprotection of N-Boc-1-(4-Methoxyphenyl)ethanamine

The tert-butyloxycarbonyl (Boc) group is a popular amine protecting group due to its stability in basic and nucleophilic conditions while being easily removable under acidic conditions.[1]

Overview of Boc Deprotection Methods

The most common method for Boc deprotection is acid-catalyzed cleavage.[2] This process involves protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[1][3] Alternative methods, such as thermal deprotection, offer milder options for acid-sensitive substrates.[1][4]

Data Presentation: Boc Deprotection Conditions
MethodReagent/ConditionsSolventTemp. (°C)TimeYield (%)Reference(s)
Acidic CleavageTrifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.15 min - 2 h>95[1][3]
Acidic Cleavage4M HCl1,4-DioxaneRoom Temp.1 - 4 hHigh[1][2]
Lewis AcidTMSIChloroform / AcetonitrileRoom Temp.15 - 60 minHigh[1][2]
Acidic (Green)p-Toluenesulfonic Acid (pTSA) in Deep Eutectic Solvent (DES)ChCl:pTSARoom Temp.10 - 30 minQuantitative[5]
ThermalNo reagentTrifluoroethanol (TFE)24030 min~44[4]
Mechanochemicalp-Toluenesulfonic Acid (pTSA)Solvent-FreeRoom Temp.10 minQuantitative[6]
Experimental Protocols

Protocol 1.1: Deprotection using Trifluoroacetic Acid (TFA) in DCM [1]

  • Dissolve N-Boc-1-(4-methoxyphenyl)ethanamine (1.0 mmol) in dichloromethane (DCM, 5-10 mL).

  • Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC). Reaction is often complete within 15-60 minutes.[1]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize residual acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.

Protocol 1.2: Deprotection using HCl in 1,4-Dioxane [1][2]

  • Dissolve N-Boc-1-(4-methoxyphenyl)ethanamine (1.0 mmol) in a minimal amount of a suitable solvent or use neat.

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 mL).

  • Stir the mixture at room temperature for 1 to 4 hours.[1] Monitor the reaction by TLC or LC-MS.

  • The product often precipitates as the hydrochloride salt. Collect the solid by filtration and wash with diethyl ether.

  • To obtain the free amine, neutralize the hydrochloride salt with a suitable base (e.g., aqueous NaHCO₃) and extract with an organic solvent.

Visualization

Boc_Deprotection_Mechanism cluster_0 Acid-Catalyzed Boc Deprotection BocAmine N-Boc Protected Amine Protonated Protonated Intermediate BocAmine->Protonated + H⁺ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Fragmentation (+ t-Butyl Cation) FreeAmine Free Amine CarbamicAcid->FreeAmine Decarboxylation (- CO₂)

Caption: Acid-catalyzed deprotection of a Boc-protected amine.[1][3]

Experimental_Workflow cluster_workflow General Deprotection Workflow A Dissolve Substrate in Solvent B Add Deprotection Reagent A->B C Stir at Specified Temperature B->C D Monitor Reaction (TLC / LC-MS) C->D E Aqueous Work-up & Neutralization D->E Upon Completion F Extraction with Organic Solvent E->F G Dry, Filter, and Concentrate F->G H Purify Product (if necessary) G->H

Caption: A typical experimental workflow for amine deprotection.

Deprotection of N-Cbz-1-(4-Methoxyphenyl)ethanamine

The benzyloxycarbonyl (Cbz or Z) group is a versatile protecting group, stable to a range of conditions but readily cleaved by catalytic hydrogenolysis.[7][8] This makes it orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups.[9]

Overview of Cbz Deprotection Methods

The most common and cleanest method for Cbz removal is palladium-catalyzed hydrogenolysis, which uses hydrogen gas (H₂) or a hydrogen donor (transfer hydrogenation) to cleave the benzyl-oxygen bond.[7][8] This process generates toluene and carbon dioxide as byproducts.[8] Acidic conditions can also be employed, which is useful when the molecule contains functional groups sensitive to reduction.[8][10]

Data Presentation: Cbz Deprotection Conditions
MethodCatalyst/ReagentHydrogen SourceSolventTemp. (°C)TimeYield (%)Reference(s)
Hydrogenolysis10% Pd/CH₂ (gas, 1 atm)Methanol (MeOH)Room Temp.1 - 4 h>95[7][8]
Transfer Hydrogenation10% Pd/CFormic AcidMethanol (MeOH)Room Temp.30 min - 2 hHigh[7]
Transfer Hydrogenation10% Pd/CAmmonium FormateMethanol (MeOH)Reflux1 - 2 hHigh[11]
Reductive10% Pd/CNaBH₄Methanol (MeOH)Room Temp.3 - 10 minHigh[8]
Lewis AcidAlCl₃N/AHFIPRoom Temp.2 - 16 hHigh[12][13]
Experimental Protocols

Protocol 2.1: Catalytic Hydrogenolysis with H₂ Gas [7][8]

  • Dissolve N-Cbz-1-(4-methoxyphenyl)ethanamine (1.0 mmol) in a suitable solvent (e.g., 10 mL of MeOH or EtOH).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 wt% of the substrate).

  • Seal the reaction flask, evacuate the air, and backfill with hydrogen gas (a balloon is sufficient for atmospheric pressure). Repeat this cycle three times.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully purge the flask with an inert gas (e.g., nitrogen).

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2.2: Transfer Hydrogenolysis with Formic Acid [7]

  • Dissolve the Cbz-protected substrate (1.0 mmol) in MeOH or EtOH (10 mL).

  • Carefully add 10% Pd/C (10-20 mol%).

  • To the stirred suspension, add formic acid (2-5 equivalents) dropwise at room temperature.

  • Monitor the reaction by TLC. Vigorous gas evolution (CO₂) is often observed.

  • Once the reaction is complete, filter the mixture through Celite to remove the catalyst.

  • Concentrate the filtrate in vacuo to yield the product. An aqueous work-up may be necessary to remove formate salts.

Visualization

Cbz_Deprotection_Mechanism cluster_1 Cbz Deprotection via Hydrogenolysis CbzAmine N-Cbz Protected Amine CarbamicAcid Carbamic Acid Intermediate CbzAmine->CarbamicAcid H₂, Pd/C (+ Toluene) FreeAmine Free Amine CarbamicAcid->FreeAmine Spontaneous Decarboxylation (- CO₂)

Caption: Mechanism of Cbz deprotection by catalytic hydrogenolysis.[7]

Cbz_Workflow cluster_workflow_cbz Cbz Deprotection Workflow (Hydrogenolysis) A Dissolve Substrate in Solvent (e.g., MeOH) B Add Pd/C Catalyst A->B C Evacuate & Backfill with H₂ Gas B->C D Stir Vigorously at Room Temp. C->D E Monitor Reaction (TLC / LC-MS) D->E F Filter Through Celite to Remove Catalyst E->F Upon Completion G Concentrate Filtrate in vacuo F->G H Purify Crude Product (if necessary) G->H

Caption: Workflow for Cbz deprotection via catalytic hydrogenolysis.[8]

Deprotection of N-Fmoc-1-(4-Methoxyphenyl)ethanamine

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is central to modern solid-phase peptide synthesis.[14] Its key feature is its lability to mild basic conditions, providing orthogonality to acid-labile groups.[15]

Overview of Fmoc Deprotection Methods

Fmoc removal proceeds via a base-catalyzed β-elimination mechanism.[14] A mild base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system.[16][17] This initiates an elimination cascade, releasing the free amine, carbon dioxide, and dibenzofulvene, which is trapped by the excess base.[16][18]

Data Presentation: Fmoc Deprotection Conditions
BaseConcentrationSolventTemp. (°C)TimeEfficacyReference(s)
Piperidine20% (v/v)DMFRoom Temp.5 - 20 minVery Fast[15][16]
Piperidine50% (v/v)DCMRoom Temp.< 5 minVery Fast[16]
Piperazine5% (v/v)DMFRoom Temp.~ 1 minVery Fast[16]
Morpholine50% (v/v)DMFRoom Temp.~ 1 minFast[16][19]
DBU/Piperidine2% / 2% (v/v)DMFRoom Temp.5 + 5 minFast[20]

Note: Reaction times can be longer for sterically hindered amines.[14]

Experimental Protocols

Protocol 3.1: Standard Deprotection using Piperidine in DMF [14][15]

  • Dissolve N-Fmoc-1-(4-methoxyphenyl)ethanamine (1.0 mmol) in N,N-dimethylformamide (DMF, 10 mL).

  • Add a 20% (v/v) solution of piperidine in DMF (e.g., 2.5 mL of a stock solution to the 10 mL reaction volume).

  • Stir the mixture at room temperature. The reaction is typically very rapid.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (usually within 20 minutes).

  • Upon completion, dilute the reaction mixture with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with water and then brine to remove DMF and piperidine adducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amine.

Visualization

Fmoc_Deprotection_Mechanism cluster_2 Fmoc Deprotection Mechanism (β-Elimination) FmocAmine N-Fmoc Protected Amine Anion Fluorenyl Anion Intermediate FmocAmine->Anion Base (e.g., Piperidine) (Proton Abstraction) CarbamicAcid Carbamic Acid Intermediate Anion->CarbamicAcid Elimination (+ Dibenzofulvene) FreeAmine Free Amine CarbamicAcid->FreeAmine Decarboxylation (- CO₂)

Caption: Base-catalyzed β-elimination mechanism for Fmoc deprotection.[14]

Fmoc_Workflow cluster_workflow_fmoc Fmoc Deprotection Workflow A Dissolve Substrate in DMF B Add Piperidine/DMF Solution (20%) A->B C Stir at Room Temperature B->C D Monitor Reaction (TLC / LC-MS) C->D E Dilute with Water D->E Upon Completion F Extract with Organic Solvent E->F G Wash with Water and Brine F->G H Dry, Filter, and Concentrate G->H

Caption: General workflow for the deprotection of Fmoc-amines.

References

Application Notes and Protocols for the Large-Scale Synthesis of Optically Pure 1-(4-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Optically pure 1-(4-Methoxyphenyl)ethanamine is a critical chiral building block in the pharmaceutical industry.[1][2] Its enantiomers are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs), where the specific stereochemistry is often crucial for therapeutic efficacy and safety.[2][3] The demand for enantiomerically pure forms of this amine necessitates robust and scalable synthetic methods. This document provides detailed protocols and comparative data for the large-scale synthesis of optically pure this compound, focusing on methods amenable to industrial production.

The primary methods for obtaining enantiomerically pure this compound include diastereoselective reductive amination, chiral resolution of a racemic mixture, and asymmetric synthesis. The selection of a particular method on an industrial scale often depends on factors such as cost of goods, process safety, efficiency, and the desired level of optical purity.

Comparative Data of Synthesis Methods

The following table summarizes quantitative data for different approaches to synthesizing optically pure this compound, providing a basis for method selection.

Method Key Reagents/Catalysts Typical Yield Enantiomeric Excess (e.e.) Key Advantages Potential Challenges
Diastereoselective Reductive Amination 4-Methoxyacetophenone, (R)-(+)-α-Methylbenzylamine, 10% Pd/C, p-Toluenesulfonic acidHigh (e.g., ~70-80% for the final product from the intermediate salt)>99.5%[4]Avoids expensive chiral catalysts and hazardous reagents; high enantiopurity.[4]Multi-step process.
Chiral Resolution via Diastereomeric Salt Formation Racemic this compound, Chiral resolving agent (e.g., Tartaric acid derivatives)Theoretical max of 50% for the desired enantiomer>99% achievable with optimization[5]Well-established and reliable method.[6]Loss of at least 50% of the material unless the undesired enantiomer is racemized and recycled.
Enzymatic Resolution Racemic this compound, Lipase B-Reported at 78%[4]Mild reaction conditions.Lower optical purity, may not be suitable for commercial scale.[4]

Experimental Protocols

Protocol 1: Large-Scale Synthesis via Diastereoselective Reductive Amination

This protocol is adapted from a patented industrial process and involves the formation of a chiral imine followed by diastereoselective reduction and subsequent deprotection.[4]

Step 1: Synthesis of (S)-[1-(4-Methoxyphenyl)-ethylidene]-(1-phenylethyl)amine

  • To a solution of 4-methoxyacetophenone (150 g, 1.0 mol) in toluene (750 ml), add (S)-(-)-α-methylbenzylamine (121 g, 1.0 mol) and p-toluenesulfonic acid (catalytic amount).

  • Heat the mixture to reflux and remove water using a Dean-Stark apparatus.

  • Monitor the reaction by TLC until the 4-methoxyacetophenone is consumed.

  • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude imine, which is used directly in the next step.

Step 2: Diastereoselective Reduction to (S,S)-[1-(4-Methoxyphenyl)-ethyl]-(1-phenylethyl)amine PTSA salt

  • Dissolve the crude imine from the previous step in ethyl acetate (800 ml).

  • Add 10% Palladium on Carbon (Pd/C) (7.2 g).

  • Hydrogenate the mixture under a hydrogen atmosphere at 35-40°C for 10-12 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter the catalyst through a celite bed. Wash the bed with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude diastereomeric amine.

  • Dissolve the crude amine in ethyl acetate (600 ml) and add p-toluenesulfonic acid (135 g, 0.70 mol).

  • Heat the mixture to 45-50°C for 30 minutes, then cool to 5-10°C and stir for 6 hours.

  • Filter the resulting solid, wash with cold ethyl acetate, and dry to obtain the (S,S)-diastereomeric salt.

    • Yield: Approximately 125 g.

    • Chiral Purity: >99.5% (by HPLC).[4]

Step 3: Liberation of (S)-(-)-1-(4-Methoxyphenyl)ethanamine

  • Suspend the (S,S)-diastereomeric salt (120 g, 0.28 mol) in water (950 ml).

  • Add 10% sodium hydroxide solution until the pH is basic.

  • Extract the aqueous layer with dichloromethane (2 x 350 ml).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the free base.

  • The resulting free base is then hydrogenated with 10% Pd/C to cleave the chiral auxiliary, yielding the final product.

    • Final Yield: Approximately 42 g.

    • Chiral Purity: 100% (by HPLC).[4]

Protocol 2: Chiral Resolution of Racemic this compound

This protocol provides a general framework for the resolution of racemic amines via diastereomeric salt formation, a widely used industrial method.[6][7]

Step 1: Formation of Diastereomeric Salt

  • Dissolve racemic this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture).

  • In a separate flask, dissolve 0.5 to 1.0 molar equivalents of a chiral resolving agent, such as (+)-tartaric acid or its derivatives, in the same solvent.[5]

  • Slowly add the resolving agent solution to the racemic amine solution, with stirring.

  • The diastereomeric salt of one enantiomer will preferentially crystallize. The crystallization can be induced by cooling, seeding, or partial solvent evaporation.

  • Allow the crystallization to proceed for a sufficient time to maximize yield and purity.

Step 2: Isolation of the Diastereomeric Salt

  • Filter the crystalline salt and wash it with a small amount of the cold solvent.

  • Dry the salt under vacuum. The purity of the salt can be checked by measuring its specific rotation.

Step 3: Liberation of the Enantiomerically Pure Amine

  • Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 10% sodium hydroxide).[6]

  • Stir the mixture until the salt has completely dissolved and partitioned between the two phases.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to yield the enantiomerically enriched amine.[6]

Visualizations

G cluster_0 Synthesis Pathway A 4-Methoxyacetophenone C Imine Formation (Toluene, p-TSA, Reflux) A->C B (S)-(-)-α-Methylbenzylamine B->C D Chiral Imine C->D E Diastereoselective Reduction (H₂, 10% Pd/C) D->E F Diastereomeric Amine Mixture E->F G Salt Formation & Crystallization (p-TSA, Ethyl Acetate) F->G H (S,S)-Diastereomeric Salt G->H I Base Treatment (NaOH) H->I J Cleavage of Chiral Auxiliary (H₂, 10% Pd/C) I->J K Optically Pure (S)-1-(4-Methoxyphenyl)ethanamine J->K

Caption: Diastereoselective Reductive Amination Workflow.

G cluster_1 Chiral Resolution Process Racemic Racemic this compound SaltFormation Diastereomeric Salt Formation Racemic->SaltFormation Resolver Chiral Resolving Agent (e.g., (+)-Tartaric Acid) Resolver->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization DiastereomerSalt Insoluble Diastereomeric Salt Crystallization->DiastereomerSalt SolubleDiastereomer Soluble Diastereomer (in mother liquor) Crystallization->SolubleDiastereomer Liberation Liberation of Free Amine (Base Treatment) DiastereomerSalt->Liberation PureAmine Optically Pure Amine Liberation->PureAmine

Caption: Chiral Resolution via Diastereomeric Salt Formation.

References

Application Notes and Protocols for Monitoring 1-(4-Methoxyphenyl)ethanamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxyphenyl)ethanamine is a valuable chiral building block in the synthesis of various pharmaceuticals and agrochemicals. Its production, typically via reductive amination of 4-methoxyacetophenone, requires careful monitoring to ensure optimal yield, purity, and enantioselectivity. This document provides detailed application notes and experimental protocols for the use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), In-Situ Fourier Transform Infrared Spectroscopy (FTIR), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy to monitor the progress of this critical synthesis.

A common synthetic route involves the reaction of 4-methoxyacetophenone with an amine source, such as ammonia or a chiral amine, to form an intermediate imine, which is then reduced to the final product, this compound.[1][2][3] Effective analytical monitoring of this process allows for real-time tracking of reactant consumption, intermediate formation and consumption, and product formation, enabling precise determination of reaction endpoints and optimization of reaction conditions.

Analytical Methods Overview

A variety of analytical techniques can be employed to monitor the synthesis of this compound. The choice of method will depend on the specific reaction conditions, the information required (e.g., kinetic data, enantiomeric purity), and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique for monitoring the reaction progress by separating and quantifying the starting material, intermediate, and product. Chiral HPLC is particularly crucial for determining the enantiomeric purity of the final product.

  • Gas Chromatography (GC) is suitable for monitoring the volatile components of the reaction mixture. It can be used to track the disappearance of the starting material and the appearance of the product.

  • In-Situ Fourier Transform Infrared Spectroscopy (FTIR) , particularly with an Attenuated Total Reflectance (ATR) probe, allows for real-time, continuous monitoring of the reaction without the need for sampling. It is especially useful for tracking the formation and consumption of the imine intermediate.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy provides detailed structural information and can be used to quantify the relative concentrations of reactants, intermediates, and products in a reaction mixture at discrete time points.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for each analytical technique and the logical relationship between them in a comprehensive reaction monitoring strategy.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Reaction Aliquot B Quench Reaction A->B C Dilute with Mobile Phase B->C D Inject Sample C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration F->G H Quantification G->H

Figure 1: HPLC analysis workflow.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Reaction Aliquot B Quench & Extract A->B C (Optional) Derivatization B->C D Inject Sample C->D E Chromatographic Separation D->E F FID/MS Detection E->F G Peak Integration F->G H Quantification G->H

Figure 2: GC analysis workflow.

FTIR_Workflow cluster_setup Experimental Setup cluster_monitoring Real-Time Monitoring cluster_data Data Analysis A Insert ATR Probe into Reactor B Collect Background Spectrum A->B C Initiate Reaction B->C D Continuous Spectral Acquisition C->D E Peak Trend Analysis D->E F Kinetic Modeling E->F

Figure 3: In-Situ FTIR analysis workflow.

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Reaction Aliquot B Add Deuterated Solvent & Internal Standard A->B C Acquire 1H NMR Spectrum B->C D Phase & Baseline Correction C->D E Peak Integration D->E F Calculate Molar Ratios E->F

Figure 4: qNMR analysis workflow.

Logical_Relationship Start Reaction Monitoring Strategy FTIR In-Situ FTIR (Real-time kinetics, imine detection) Start->FTIR HPLC HPLC (Quantitative analysis, purity) Start->HPLC GC GC (Volatiles, alternative quantification) Start->GC qNMR qNMR (Structural confirmation, quantification) Start->qNMR Endpoint Reaction Endpoint & Purity Assessment FTIR->Endpoint Chiral_HPLC Chiral HPLC (Enantiomeric purity) HPLC->Chiral_HPLC GC->Endpoint qNMR->Endpoint Chiral_HPLC->Endpoint

Figure 5: Logical relationship of analytical methods.

Experimental Protocols

HPLC Method for Reaction Monitoring

This protocol describes a reverse-phase HPLC method for the separation and quantification of 4-methoxyacetophenone and this compound.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Reaction quenching solution (e.g., a cooled, acidic aqueous solution)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture at specified time intervals.

    • Immediately quench the reaction by adding the aliquot to a known volume of the quenching solution.

    • Dilute the quenched sample to a suitable concentration with the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm[4]

    • Injection Volume: 10 µL

    • Gradient Elution:

      • Start with a mobile phase composition suitable for retaining both the starting material and the product (e.g., 90% A, 10% B).

      • Develop a gradient to elute both compounds with good resolution (e.g., a linear gradient to 90% B over 10-15 minutes).

      • Include a column wash and re-equilibration step in the gradient program.

  • Data Analysis:

    • Identify the peaks corresponding to 4-methoxyacetophenone and this compound based on the retention times of standard solutions.

    • Integrate the peak areas of the starting material and product at each time point.

    • Calculate the percentage conversion of the starting material and the yield of the product over time.

Chiral HPLC for Enantiomeric Purity

This protocol is for determining the enantiomeric excess (e.e.) of the final this compound product.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak IA, IB, or IC)

  • Mobile Phase: A mixture of n-hexane and a polar organic solvent like isopropanol or ethanol. A small amount of an amine additive (e.g., diethylamine, 0.1%) may be required for basic compounds to improve peak shape.[5]

  • Sample of purified this compound

  • Racemic standard of this compound

Procedure:

  • Method Development (if necessary):

    • Screen different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers using the racemic standard.

  • Sample Preparation:

    • Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.0 mL/min

    • Column Temperature: Ambient or controlled (e.g., 25 °C)

    • Detection Wavelength: 220 nm[4]

    • Injection Volume: 5-10 µL

    • Isocratic Elution: Use the optimized mobile phase composition from method development.

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

GC-FID Method for Reaction Monitoring

This protocol outlines a GC-FID method for monitoring the synthesis. Note that derivatization may be necessary to improve the chromatography of the amine.[6]

Instrumentation and Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for amine analysis (e.g., a wax-based column or a deactivated column).[7][8]

  • Carrier gas (Helium or Hydrogen)

  • (Optional) Derivatizing agent (e.g., trifluoroacetic anhydride)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Sample Preparation:

    • Withdraw an aliquot from the reaction and quench it.

    • Extract the organic components with a suitable solvent.

    • (Optional) If derivatization is needed, treat the extract with the derivatizing agent according to standard procedures.

    • Dilute the sample to an appropriate concentration.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: e.g., 80 °C, hold for 2 minutes.

      • Ramp: Increase to a final temperature (e.g., 240 °C) at a rate of 10-15 °C/min.

      • Hold at the final temperature for a few minutes to ensure all components elute.

    • Carrier Gas Flow: Set to the optimal flow rate for the column.

  • Data Analysis:

    • Identify peaks based on retention times of standards.

    • Use peak areas to determine the relative amounts of starting material and product.

In-Situ ATR-FTIR for Real-Time Monitoring

This protocol describes the use of an in-situ ATR-FTIR probe for continuous monitoring of the reaction.

Instrumentation and Materials:

  • FTIR spectrometer with a remote ATR probe

  • Reaction vessel with a port for the ATR probe

Procedure:

  • Setup:

    • Insert the ATR probe into the reaction vessel, ensuring the ATR crystal is fully immersed in the reaction mixture.

    • Collect a background spectrum of the solvent and starting materials before initiating the reaction.

  • Reaction Monitoring:

    • Initiate the reaction (e.g., by adding the reducing agent).

    • Begin collecting spectra at regular intervals (e.g., every 1-2 minutes).

  • Data Analysis:

    • Monitor the disappearance of the carbonyl (C=O) stretch of 4-methoxyacetophenone (around 1670-1680 cm⁻¹).[9]

    • Monitor the appearance of the imine (C=N) stretch of the intermediate (typically around 1620-1640 cm⁻¹).[10]

    • Monitor the disappearance of the imine peak and the appearance of N-H bending vibrations of the product amine (around 1600-1650 cm⁻¹ and N-H stretching in the 3300-3500 cm⁻¹ region).[4]

    • Plot the absorbance of these characteristic peaks over time to generate reaction profiles.

Quantitative ¹H NMR (qNMR) for Reaction Monitoring

This protocol provides a method for quantifying the components of the reaction mixture using ¹H NMR.

Instrumentation and Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Internal standard (a compound with a known concentration and a signal that does not overlap with other signals in the spectrum, e.g., maleic acid).[11]

Procedure:

  • Sample Preparation:

    • Withdraw an aliquot from the reaction and quench it.

    • Accurately weigh a specific amount of the quenched reaction mixture.

    • Add a known mass of the internal standard.

    • Dissolve the mixture in a known volume of deuterated solvent.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., a sufficient relaxation delay).

  • Data Analysis:

    • Identify non-overlapping signals for the starting material, product, and internal standard.

      • 4-Methoxyacetophenone: Look for the singlet for the methyl protons of the acetyl group (around 2.5 ppm) and the singlet for the methoxy protons (around 3.8 ppm).[12][13]

      • This compound: The chemical shifts will be different from the starting material. Look for the doublet for the methyl group adjacent to the chiral center and the quartet for the methine proton.

    • Integrate the selected peaks.

    • Calculate the molar ratio of the components relative to the internal standard to determine their concentrations.

Data Presentation

The quantitative data obtained from these analytical methods should be summarized in clear and well-structured tables for easy comparison and interpretation.

Table 1: HPLC and GC Reaction Monitoring Data

Time (min)4-Methoxyacetophenone Peak AreaThis compound Peak Area% Conversion
0Initial Area00
15Area at 15 minArea at 15 minCalculated %
30Area at 30 minArea at 30 minCalculated %
60Area at 60 minArea at 60 minCalculated %
............

Table 2: In-Situ FTIR Peak Absorbance Data

Time (min)C=O Absorbance (1675 cm⁻¹)C=N Absorbance (1630 cm⁻¹)N-H Bend Absorbance (1610 cm⁻¹)
0Initial Absorbance00
5Absorbance at 5 minAbsorbance at 5 minAbsorbance at 5 min
10Absorbance at 10 minAbsorbance at 10 minAbsorbance at 10 min
............

Table 3: qNMR Molar Ratio Data

Time (min)Molar Ratio (Starting Material / Internal Standard)Molar Ratio (Product / Internal Standard)
0Initial Ratio0
30Ratio at 30 minRatio at 30 min
60Ratio at 60 minRatio at 60 min
.........

Table 4: Chiral HPLC Enantiomeric Purity Data

SampleRetention Time (Enantiomer 1)Peak Area (Enantiomer 1)Retention Time (Enantiomer 2)Peak Area (Enantiomer 2)Enantiomeric Excess (e.e.) %
Racemic Standardt_R1Area 1t_R2Area 2~0%
Product Batch 1t_R1Major Areat_R2Minor AreaCalculated e.e.

Conclusion

The analytical methods and protocols detailed in this document provide a comprehensive framework for monitoring the synthesis of this compound. By employing a combination of HPLC, GC, in-situ FTIR, and qNMR, researchers and drug development professionals can gain valuable insights into reaction kinetics, optimize process parameters, and ensure the quality and purity of the final product. The systematic application of these techniques is essential for the efficient and robust production of this important chiral intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(4-Methoxyphenyl)ethanamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods are reductive amination of 4-methoxyacetophenone and the Leuckart reaction. Reductive amination involves the reaction of 4-methoxyacetophenone with an amine source (like ammonia or ammonium salts) to form an imine, which is then reduced to the target amine. The Leuckart reaction uses formamide or ammonium formate as both the nitrogen source and the reducing agent at high temperatures.[1][2]

Q2: Which synthetic route generally provides higher yields?

A2: Reductive amination, when optimized, often provides higher yields and milder reaction conditions compared to the classical Leuckart reaction.[3] However, the Leuckart reaction is a viable one-pot alternative. A specific patented reductive amination process reports a high yield for the chiral synthesis of (S)-(-)-1-(4-methoxyphenyl)ethylamine.[4]

Q3: What are the key factors affecting the yield in reductive amination?

A3: The key factors include the choice of reducing agent, reaction temperature, pH, and the stoichiometry of the reactants. The formation of the intermediate imine is a critical step that is influenced by these parameters.

Q4: What are common side products in these syntheses?

A4: In reductive amination, a common side product is the secondary amine formed from the reaction of the product amine with another molecule of the starting ketone. In the Leuckart reaction, N-formylated byproducts and various condensation products can form.[5]

Q5: How can I purify the final product?

A5: Purification is typically achieved through acid-base extraction. The amine product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer, followed by extraction with an organic solvent. For higher purity, the product can be crystallized, often as a hydrochloride salt.[4]

Troubleshooting Guides

Reductive Amination of 4-Methoxyacetophenone

Problem 1: Low Yield of this compound

Potential Cause Troubleshooting Steps
Incomplete imine formation - Ensure the reaction is conducted under mildly acidic conditions (pH 5-6) to facilitate imine formation. - Consider adding a dehydrating agent, such as molecular sieves, to drive the equilibrium towards the imine.
Reduction of starting ketone - Use a milder reducing agent that is more selective for the imine over the ketone, such as sodium triacetoxyborohydride (STAB). - If using a stronger reducing agent like sodium borohydride, ensure the imine is pre-formed before adding the reducing agent.
Suboptimal reducing agent - The choice of reducing agent is critical. See the table below for a comparison.
Low reaction temperature - While many reductive aminations proceed at room temperature, gentle heating (40-50 °C) may be required to drive the reaction to completion.

Comparison of Common Reducing Agents for Reductive Amination

Reducing Agent Advantages Disadvantages Typical Solvents
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can reduce the starting ketone; requires careful addition after imine formation.Methanol, Ethanol
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines over ketones.Highly toxic, generates cyanide waste.Methanol
Sodium Triacetoxyborohydride (STAB) Mild, highly selective for imines, good for one-pot reactions.More expensive than NaBH₄.Dichloromethane, 1,2-Dichloroethane
Catalytic Hydrogenation (e.g., H₂/Pd-C) Clean, high yielding.Requires specialized high-pressure equipment.Methanol, Ethanol, Ethyl Acetate[4]

Problem 2: Formation of Secondary Amine Impurity

Potential Cause Troubleshooting Steps
Reaction of product with starting material - Use a molar excess of the ammonia source. - Add the ketone slowly to the reaction mixture containing the ammonia source and reducing agent.
Leuckart Reaction of 4-Methoxyacetophenone

Problem: Low Yield and/or Complex Product Mixture

Potential Cause Troubleshooting Steps
Suboptimal temperature - The Leuckart reaction requires high temperatures, typically between 160-185 °C. Ensure the reaction temperature is maintained within the optimal range.[1]
Incorrect reagent ratio - An excess of ammonium formate or formamide is generally used. A molar ratio of at least 5:1 of ammonium formate to ketone is recommended.
Incomplete hydrolysis of N-formyl intermediate - After the initial reaction, ensure complete hydrolysis of the intermediate N-formyl derivative to the free amine by heating with a strong acid like HCl.
Side reactions - The high temperatures can lead to various condensation and decomposition products. Using a catalyst such as magnesium chloride can sometimes improve yields.[1]

Experimental Protocols

High-Yield Reductive Amination of 4-Methoxyacetophenone[4]

This protocol is adapted from a patented procedure for the synthesis of (S)-(-)-1-(4-methoxyphenyl)ethylamine.

  • Imine Formation: In a reaction vessel equipped with a Dean-Stark trap, combine 4-methoxyacetophenone (100 g, 0.66 mol), (S)-(-)-α-methylbenzylamine (100.8 g, 0.83 mol), and p-toluenesulfonic acid (5 g, 0.02 mol) in toluene (600 ml).

  • Reflux the mixture for 10-12 hours, azeotropically removing the water formed.

  • Cool the reaction mixture to room temperature and wash with a 10% sodium carbonate solution, followed by a brine solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude imine.

  • Reduction: Dissolve the crude imine (180 g) in ethyl acetate (800 ml) and add 10% Pd/C (7.2 g).

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at 35-40 °C for 10-12 hours.

  • Work-up and Purification: Cool the reaction to room temperature and filter off the catalyst through a celite bed.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by dissolving it in ethyl acetate and precipitating the p-toluenesulfonic acid salt. The free base can be obtained by treating the salt with a base (e.g., 10% NaOH) and extracting with a suitable organic solvent (e.g., dichloromethane).

General Leuckart Reaction Protocol
  • In a round-bottom flask, combine 4-methoxyacetophenone (1 mole) and ammonium formate (5 moles).

  • Heat the mixture with stirring in an oil bath to 160-165 °C for 6-8 hours.

  • Cool the reaction mixture and add 150 mL of water.

  • Extract the mixture with toluene or another suitable organic solvent.

  • Wash the organic layer with water and then with a brine solution.

  • To hydrolyze the N-formyl intermediate, add 200 mL of concentrated hydrochloric acid to the organic layer and heat the mixture to reflux for 4-6 hours.

  • Cool the mixture and separate the aqueous layer.

  • Wash the aqueous layer with an organic solvent.

  • Make the aqueous layer basic (pH > 10) with a concentrated sodium hydroxide solution while cooling in an ice bath.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude this compound.

Visualizations

Reductive_Amination_Workflow Start 4-Methoxyacetophenone + Amine Source Imine_Formation Imine Formation (Mildly Acidic pH) Start->Imine_Formation Imine Intermediate Imine Imine_Formation->Imine Reduction Reduction (Reducing Agent) Imine->Reduction Product This compound Reduction->Product Purification Purification (Acid-Base Extraction, Crystallization) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Reductive Amination Experimental Workflow.

Leuckart_Reaction_Workflow Start 4-Methoxyacetophenone + Ammonium Formate/Formamide Reaction Heating (160-185 °C) Start->Reaction Intermediate N-Formyl Intermediate Reaction->Intermediate Hydrolysis Acid Hydrolysis (e.g., HCl) Intermediate->Hydrolysis Product This compound Hydrolysis->Product Purification Purification (Extraction, Distillation) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Leuckart Reaction Experimental Workflow.

Troubleshooting_Logic Low_Yield Low Yield? Check_Imine Check Imine Formation (TLC, NMR) Low_Yield->Check_Imine Yes Purification_Issue Purification Issues? Low_Yield->Purification_Issue No Check_Reduction Check Reduction Step Check_Imine->Check_Reduction Complete Optimize_Imine Optimize Imine Formation: - Adjust pH (5-6) - Add Dehydrating Agent Check_Imine->Optimize_Imine Incomplete Optimize_Reduction Optimize Reduction: - Change Reducing Agent - Adjust Temperature Check_Reduction->Optimize_Reduction Extraction_Troubleshooting Troubleshoot Extraction: - Check pH - Use Brine to Break Emulsions Purification_Issue->Extraction_Troubleshooting Yes Consider_Crystallization Consider Crystallization (e.g., as HCl salt) Extraction_Troubleshooting->Consider_Crystallization

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Synthesis of 1-(4-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Methoxyphenyl)ethanamine. Below are detailed insights into potential side reactions and strategies to mitigate them, ensuring a higher yield and purity of the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound start from 4-methoxyacetophenone. The two primary routes are:

  • Reductive Amination: This is a widely used method that involves the reaction of 4-methoxyacetophenone with an amine source, typically ammonia, in the presence of a reducing agent.[1][2] This method is often preferred due to its versatility and the availability of various reducing agents that can influence the reaction's selectivity.

  • Leuckart Reaction: This classic method utilizes formamide or ammonium formate as both the nitrogen source and the reducing agent at high temperatures.[1][3] It is a one-pot reaction that can be effective but is often associated with the formation of multiple byproducts.[3]

Q2: What are the primary side reactions I should be aware of during the synthesis?

A2: The main side reactions encountered during the synthesis of this compound include:

  • Formation of the Secondary Amine: The most common side product is the secondary amine, N-(1-(4-methoxyphenyl)ethyl)-1-(4-methoxyphenyl)ethanamine. This occurs when the initially formed primary amine acts as a nucleophile and reacts with another molecule of the intermediate imine.

  • Reduction of the Starting Ketone: The starting material, 4-methoxyacetophenone, can be reduced to the corresponding alcohol, 1-(4-methoxyphenyl)ethanol. This is more likely to occur if the reducing agent is not selective for the imine intermediate.

  • Formation of N-formyl Derivatives: Particularly in the Leuckart reaction, the N-formyl derivative of the primary amine can be a significant byproduct.[4]

  • Formation of Pyrimidine Derivatives: Under the high temperatures of the Leuckart reaction, condensation of multiple ketone and ammonia molecules can lead to the formation of heterocyclic byproducts like 4-methyl-5-(4'-methoxyphenyl)pyrimidine.

Q3: How can I minimize the formation of the secondary amine byproduct?

A3: To suppress the formation of the secondary amine, you can:

  • Use a large excess of the ammonia source. This stoichiometric control favors the reaction of the imine intermediate with ammonia over the already formed primary amine.

  • In reductive amination, a stepwise procedure can be employed. First, the imine is formed from the ketone and ammonia, and after its formation is complete, the reducing agent is added.[5][6]

Q4: Which reducing agent is best for minimizing the reduction of the starting ketone?

A4: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally more selective for the imine or iminium ion over the ketone compared to stronger reducing agents like sodium borohydride (NaBH₄).[2][7] Using these milder reagents in a one-pot reductive amination can significantly reduce the formation of 1-(4-methoxyphenyl)ethanol.

Troubleshooting Guides

Problem 1: Low yield of the desired primary amine and a significant amount of unreacted 4-methoxyacetophenone.
Potential Cause Suggested Solution
Inefficient Imine Formation Ensure the reaction pH is weakly acidic (around 6-7) to facilitate imine formation. For sluggish reactions, consider adding a dehydrating agent like molecular sieves to drive the equilibrium towards the imine.
Decomposition of Reducing Agent Add the reducing agent portion-wise and maintain the recommended temperature to prevent rapid decomposition. Ensure the reducing agent is fresh and has been stored correctly.
Insufficient Reaction Time or Temperature Monitor the reaction progress using TLC or GC-MS. If the reaction is stalling, a moderate increase in temperature or extended reaction time may be necessary.
Problem 2: High percentage of the secondary amine, N-(1-(4-methoxyphenyl)ethyl)-1-(4-methoxyphenyl)ethanamine, in the final product.
Potential Cause Suggested Solution
Sub-optimal Stoichiometry Increase the molar excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) relative to the 4-methoxyacetophenone. A 5 to 10-fold excess is often recommended.
One-pot Reaction Conditions Switch to a two-step reductive amination protocol. Isolate or ensure complete formation of the imine intermediate before introducing the reducing agent.[5][6]
High Reaction Temperature in Leuckart Reaction Lowering the reaction temperature, if possible, can sometimes reduce the rate of the secondary amine formation. However, this may also decrease the overall reaction rate.
Problem 3: Presence of 1-(4-methoxyphenyl)ethanol as a major impurity.
Potential Cause Suggested Solution
Non-selective Reducing Agent Replace sodium borohydride with a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2][5]
Incorrect Order of Reagent Addition In a one-pot synthesis, ensure that the ketone and amine have had sufficient time to form the imine before the reducing agent is added, especially when using less selective hydrides.

Reaction Pathways and Experimental Protocols

The synthesis of this compound from 4-methoxyacetophenone primarily follows the reductive amination pathway. The key steps and potential side reactions are illustrated below.

Reaction_Pathways Start 4-Methoxyacetophenone Imine Imine Intermediate Start->Imine + NH₃ - H₂O Alcohol 1-(4-Methoxyphenyl)ethanol (Side Product) Start->Alcohol Reduction (e.g., NaBH₄) PrimaryAmine This compound (Desired Product) Imine->PrimaryAmine Reduction (e.g., NaBH₃CN) SecondaryAmine N-(1-(4-methoxyphenyl)ethyl)- This compound (Side Product) Imine->SecondaryAmine + Primary Amine - NH₃ PrimaryAmine->SecondaryAmine + Imine - NH₃

Caption: Main and side reaction pathways in the synthesis of this compound.

Experimental Protocol: Optimized Reductive Amination to Minimize Side Reactions

This protocol is designed to maximize the yield of the primary amine while minimizing the formation of the secondary amine and alcohol byproducts.

Materials:

  • 4-methoxyacetophenone

  • Ammonium acetate

  • Methanol

  • Sodium cyanoborohydride (NaBH₃CN)

  • Glacial acetic acid

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 4-methoxyacetophenone (1 equivalent) and a significant excess of ammonium acetate (7-10 equivalents) in methanol.

    • Adjust the pH of the solution to approximately 6-7 by adding a few drops of glacial acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine. Monitor the reaction by TLC or GC-MS if possible.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 20°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours, or until the reaction is complete.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Add dichloromethane to the residue and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Data on Side Product Formation

While precise quantitative data for every possible reaction condition is extensive, the following table summarizes the expected trends in product distribution based on the chosen synthetic route and key parameters.

Reaction MethodKey ParameterDesired Primary AmineSecondary Amine ByproductAlcohol ByproductN-formyl Byproduct
Reductive Amination High excess of NH₃MajorMinor/TraceVariableNot expected
Equimolar NH₃Major/MinorMajor/MinorVariableNot expected
NaBH₃CN or NaBH(OAc)₃High YieldDependent on NH₃ excessMinor/TraceNot expected
NaBH₄ (one-pot)Moderate YieldDependent on NH₃ excessMajor/MinorNot expected
Leuckart Reaction High Temperature (>160°C)MajorSignificantMinorPossible
Lower Temperature (~120°C)Moderate YieldModerateMinorPossible
Use of FormamideModerate YieldSignificantMinorSignificant
Use of Ammonium FormateHigher YieldModerateMinorMinor

Note: "Major", "Minor", and "Trace" are qualitative indicators of the expected relative abundance of each product under the specified conditions. Actual yields will vary based on the specific experimental setup and execution.

Logical Workflow for Troubleshooting

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow Start Start Synthesis Analyze Analyze Crude Product (TLC, GC-MS, NMR) Start->Analyze LowYield Low Yield of Primary Amine? Analyze->LowYield HighSecondary High % of Secondary Amine? LowYield->HighSecondary No CheckImine Optimize Imine Formation: - Check pH (6-7) - Add dehydrating agent - Increase reaction time LowYield->CheckImine Yes CheckReducingAgent Optimize Reduction: - Use fresh reducing agent - Control temperature during addition LowYield->CheckReducingAgent Yes HighAlcohol High % of Alcohol Byproduct? HighSecondary->HighAlcohol No IncreaseNH3 Increase Molar Excess of Ammonia Source HighSecondary->IncreaseNH3 Yes TwoStep Switch to a Two-Step Reductive Amination HighSecondary->TwoStep Yes Success Successful Synthesis HighAlcohol->Success No ChangeReducer Use a More Selective Reducing Agent (e.g., NaBH(OAc)₃) HighAlcohol->ChangeReducer Yes CheckImine->Analyze CheckReducingAgent->Analyze IncreaseNH3->Analyze TwoStep->Analyze ChangeReducer->Analyze

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimization of Chiral Resolution for 1-(4-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral resolution of 1-(4-Methoxyphenyl)ethanamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chiral resolution of this compound?

The most prevalent and industrially scalable method for resolving racemic this compound is through the formation of diastereomeric salts using a chiral resolving agent.[1] This technique involves reacting the racemic amine with a single enantiomer of a chiral acid. The resulting diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1] Following separation, the desired enantiomer of the amine is recovered by removing the resolving agent. Common classes of resolving agents for amines include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid.[1][2]

Q2: Which chiral resolving agents are effective for this compound?

Several chiral resolving agents can be employed. Optically active tartaric acid has been used, though it may result in low optical purity, requiring multiple recrystallizations to achieve high enantiomeric excess (e.e.).[3] One patent discloses that the use of (S)-2-(2-Naphthyl) glycolic acid for the resolution of (±)-1-(4-methoxyphenyl)ethylamine yields the (S)-enantiomer with an optical purity of 87%.[3][4] However, this is also noted as potentially not being commercially viable due to the need for further purification.[3][4] Derivatives of tartaric acid, such as (R,R)-4-chlorotartranilic acid and (R,R)-di-p-toluoyl-tartaric acid, have shown high efficiency in resolving structurally similar amines and are strong candidates for screening.[1][5]

Q3: How critical is the choice of solvent in the crystallization of diastereomeric salts?

The choice of solvent is a critical parameter for successful diastereomeric salt crystallization.[6] The ideal solvent or solvent system will maximize the solubility difference between the two diastereomeric salts. This means it should readily dissolve the undesired diastereomer while keeping the desired diastereomer sparingly soluble, thus promoting its selective crystallization.[6] Screening a range of solvents with varying polarities is a common practice to identify the optimal conditions.[6]

Q4: What is a typical molar ratio of the amine to the resolving agent?

The molar ratio of the amine to the resolving agent is a key variable to optimize. While a 1:1 molar ratio is a common starting point, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 to 0.65 molar equivalents) can be highly effective.[5] This approach can lead to significant cost savings, especially with expensive resolving agents, without compromising yield or enantiomeric purity.[5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Crystal Formation 1. The diastereomeric salt is too soluble in the chosen solvent.[7] 2. The concentration of the salt is below the supersaturation point.1. Screen for alternative solvents or solvent mixtures where the salt has lower solubility.[7] 2. Concentrate the solution to induce supersaturation. 3. Add an anti-solvent to decrease the solubility of the salt.
Low Yield of Diastereomeric Salt 1. The desired diastereomeric salt has significant solubility in the mother liquor. 2. The crystallization time was insufficient. 3. The filtration was performed at too high a temperature.1. Cool the crystallization mixture in an ice bath before filtration to minimize solubility.[1] 2. Increase the crystallization time to allow for complete precipitation. 3. Concentrate the mother liquor to recover a second crop of crystals (note: this crop may have lower purity).[6]
Low Enantiomeric Excess (e.e.) of the Final Product 1. The solubility difference between the two diastereomeric salts is small in the chosen solvent.[6] 2. The cooling rate was too rapid, leading to co-precipitation of both diastereomers.[6] 3. Impurities in the starting racemic amine are inhibiting selective crystallization.[6] 4. The system has reached a eutectic point where both diastereomers crystallize together.1. Perform a thorough solvent screening to find a system with better selectivity.[6] 2. Employ a slow cooling profile. Insulating the flask can help achieve this.[6] 3. Purify the starting racemic amine before the resolution step.[6] 4. Recrystallize the obtained diastereomeric salt.[3]
Oily Precipitate Instead of Crystals 1. The melting point of the diastereomeric salt is below the temperature of the solution. 2. High concentration of impurities.1. Use a more dilute solution. 2. Attempt crystallization at a lower temperature. 3. Purify the starting materials.
Desired Enantiomer Forms the More Soluble Salt The thermodynamics of the system favor the crystallization of the undesired diastereomer.1. Screen for a different chiral resolving agent that may invert the solubilities of the diastereomeric salts.[7] 2. Explore kinetic resolution by stopping the crystallization process early, as the more soluble salt may crystallize faster under certain conditions.[7]

Data Presentation

The following table summarizes the performance of two tartaric acid derivatives in the resolution of a structurally analogous compound, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine. This data can serve as a valuable starting point for the optimization of the chiral resolution of this compound.[1][5]

Chiral Resolving AgentAmine:Agent Molar RatioSolventTemperature (°C)Yield of Diastereomeric SaltEnantiomeric Excess (e.e.) of Recovered Amine
(R,R)-4-chlorotartranilic acid1 : 0.5-0.65 (+ 0.45-0.6 eq. HCl)Water10 - 80High> 99%
(R,R)-di-p-toluoyl-tartaric acidNot specifiedNot specifiedNot specifiedHigh> 99%

Experimental Protocols

The following is a detailed experimental protocol adapted from the resolution of a structurally similar amine, providing a foundational methodology for the chiral resolution of this compound.[1][5]

Protocol 1: Resolution with a Tartaric Acid Derivative (e.g., (R,R)-di-p-toluoyl-tartaric acid)

  • Salt Formation:

    • In a suitable reaction vessel, dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol or ethanol).

    • In a separate flask, dissolve 0.5 to 1.0 equivalent of the chiral resolving agent (e.g., (R,R)-di-p-toluoyl-tartaric acid) in the same solvent, applying gentle heat if necessary.

  • Crystallization:

    • Slowly add the solution of the resolving agent to the solution of the amine with continuous stirring.

    • Allow the mixture to cool gradually to room temperature to induce the crystallization of the less soluble diastereomeric salt.

    • To maximize the yield, the flask can be further cooled in an ice bath.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystalline salt by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the more soluble diastereomer.

  • Liberation of the Free Amine:

    • Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1M sodium hydroxide).

    • Stir the mixture until the salt has completely dissolved and partitioned between the two phases.

  • Extraction and Purification:

    • Separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Evaporate the solvent under reduced pressure to yield the enantiomerically enriched this compound.

Visualizations

Chiral_Resolution_Workflow cluster_preparation Preparation cluster_process Process cluster_separation Separation & Recovery racemic_amine Racemic this compound in Solvent mixing Mixing and Salt Formation racemic_amine->mixing resolving_agent Chiral Resolving Agent in Solvent resolving_agent->mixing crystallization Crystallization (Cooling) mixing->crystallization filtration Filtration crystallization->filtration diastereomeric_salt Isolated Diastereomeric Salt filtration->diastereomeric_salt Solid mother_liquor Mother Liquor (contains more soluble diastereomer) filtration->mother_liquor Liquid liberation Liberation of Free Amine (Base Treatment) diastereomeric_salt->liberation extraction Extraction and Purification liberation->extraction final_product Enantiomerically Enriched Amine extraction->final_product

Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.

Troubleshooting_Low_EE start Low Enantiomeric Excess (e.e.) cause1 Rapid Cooling? start->cause1 solution1 Slow down cooling rate (e.g., insulate flask) cause1->solution1 Yes cause2 Poor Solvent Choice? cause1->cause2 No recrystallize Recrystallize Diastereomeric Salt solution1->recrystallize solution2 Screen alternative solvents or solvent mixtures cause2->solution2 Yes cause3 Impure Starting Material? cause2->cause3 No solution2->recrystallize solution3 Purify racemic amine before resolution cause3->solution3 Yes cause3->recrystallize No / For further purification solution3->recrystallize

Caption: Troubleshooting decision tree for low enantiomeric excess.

References

Challenges in separating diastereomeric salts of 1-(4-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of 1-(4-Methoxyphenyl)ethanamine. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the separation of its diastereomeric salts.

Troubleshooting Guides

This section provides solutions to common problems encountered during the diastereomeric salt resolution of this compound.

Issue 1: No Crystal Formation or Oily Precipitate

Question: After combining racemic this compound with a chiral resolving agent (e.g., tartaric acid), no crystals have formed, or an oil has precipitated. What are the likely causes and solutions?

Answer: This is a common challenge in diastereomeric salt crystallization and often relates to solubility, supersaturation, or solvent choice. "Oiling out" occurs when the salt separates from the solution as a liquid instead of a solid crystalline phase.

Possible CauseSuggested Solution(s)
Inappropriate Solvent System The chosen solvent may be too effective at dissolving both diastereomeric salts, preventing the supersaturation needed for crystallization. A suitable solvent should exhibit a significant solubility difference between the two diastereomeric salts. Solution: Conduct a systematic solvent screen with a range of solvents of varying polarities (e.g., alcohols like methanol, ethanol, isopropanol; esters like ethyl acetate; or mixtures with anti-solvents like heptane or toluene).
Insufficient Supersaturation The concentration of the diastereomeric salt in the solution might be below its solubility limit at the given temperature. Solution: Carefully evaporate a portion of the solvent to increase the concentration. Alternatively, slowly introduce an anti-solvent (a solvent in which the salts are poorly soluble) to induce precipitation. Cooling the solution can also be effective as solubility generally decreases with temperature.
High Level of Supersaturation Conversely, excessively high supersaturation can lead to rapid precipitation, favoring the formation of an oil or an amorphous solid over well-ordered crystals. Solution: Begin with a more dilute solution. Employ a slower cooling rate or a slower addition of the anti-solvent to allow for more controlled crystal growth.
Presence of Impurities Impurities in the racemic amine or the resolving agent can inhibit crystal nucleation and growth. Solution: Ensure the high purity of your starting materials. Consider an additional purification step, such as distillation of the racemic amine, if necessary.

Issue 2: Low Yield of the Desired Diastereomeric Salt

Question: Crystals have formed, but the yield of the desired diastereomer is low. How can I improve the recovery?

Answer: A low yield suggests that a significant portion of the desired diastereomeric salt remains in the mother liquor.

Possible CauseSuggested Solution(s)
Suboptimal Solvent System The chosen solvent may not provide a large enough difference in solubility between the two diastereomeric salts. Solution: Experiment with solvent mixtures to fine-tune the polarity. The goal is to identify a system where one diastereomer is sparingly soluble while the other remains in solution.
Crystallization Time is Too Short Premature filtration may leave the desired product in the solution. Solution: Monitor crystal formation over time and consider extending the crystallization period to allow the system to reach equilibrium.
Inaccurate Temperature Control The temperature profile during crystallization significantly impacts the yield. Solution: Implement a controlled and gradual cooling process. A slow cooling rate often yields purer crystals and better separation. Determine the solubility of the salts at various temperatures to optimize the cooling profile.

Issue 3: Low Enantiomeric Excess (e.e.) of the Resolved Amine

Question: After isolating the crystals and liberating the amine, the enantiomeric excess is lower than expected. What causes this and how can it be improved?

Answer: Low enantiomeric excess indicates co-precipitation of the undesired diastereomer.

Possible CauseSuggested Solution(s)
Co-crystallization of the Undesired Diastereomer The solubilities of the two diastereomeric salts in the chosen solvent system are too similar. Solution: Perform a thorough solvent screening to find a more selective solvent or solvent mixture. A slower, more controlled cooling profile can also improve selectivity.
Incorrect Stoichiometry The molar ratio of the resolving agent to the racemic amine can influence the outcome. Solution: While a 1:1 molar ratio is a common starting point, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes be more effective.
Single Crystallization is Insufficient A single crystallization step is often not enough to achieve high purity. Solution: Perform one or more recrystallizations of the obtained diastereomeric salt to enhance the diastereomeric excess.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind separating diastereomeric salts?

A1: The separation of enantiomers via diastereomeric salt formation is based on the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent.[1] This reaction creates a pair of diastereomers. Unlike enantiomers, diastereomers have different physicochemical properties, most notably their solubility in a given solvent.[1] This difference in solubility allows for their separation by fractional crystallization, where the less soluble diastereomer crystallizes preferentially.[1]

Q2: Which chiral resolving agents are commonly used for amines like this compound?

A2: Chiral acids are used for the resolution of racemic bases.[2] Commonly used resolving agents for amines include tartaric acid and its derivatives (e.g., dibenzoyltartaric acid, di-p-toluoyltartaric acid), mandelic acid, and camphorsulfonic acid.[3]

Q3: How critical is the choice of solvent?

A3: The choice of solvent is one of the most critical factors in a successful diastereomeric resolution. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. A solvent that is too polar may dissolve both salts, preventing crystallization, while a non-polar solvent may cause both to precipitate, leading to poor separation.

Q4: Is it necessary to use a 1:1 molar ratio of the amine to the resolving agent?

A4: While a 1:1 molar ratio is a common starting point, it is not always optimal. In some cases, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 to 0.65 equivalents) can lead to a higher enantiomeric excess in the crystallized product.[4]

Q5: How can I determine the enantiomeric excess of my resolved amine?

A5: The enantiomeric excess is typically determined using chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.

Q6: What should I do with the mother liquor?

A6: The mother liquor contains the more soluble diastereomeric salt. The other enantiomer of the amine can be recovered from the mother liquor by treatment with a base.

Data Presentation

The following table summarizes the performance of two tartaric acid derivatives in the resolution of a structurally similar compound, 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine. This data can serve as a strong starting point for the resolution of this compound.[3]

Chiral Resolving AgentAmine:Agent Molar RatioSolventTemperature (°C)Yield of Diastereomeric SaltEnantiomeric Excess (e.e.) of Recovered Amine
(R,R)-4-chlorotartranilic acid1:0.5-0.65Water/HCl10-80High>99%
(R,R)-di-p-toluoyl-tartaric acidN/AN/AN/AN/AN/A

Note: Specific yield and conditions for (R,R)-di-p-toluoyl-tartaric acid were not detailed in the reference but it is a commonly used resolving agent for similar amines.

Experimental Protocols

Protocol 1: General Diastereomeric Salt Resolution of this compound with L-(+)-Tartaric Acid

This protocol provides a general methodology for the resolution of racemic this compound. Optimization of solvent, temperature, and crystallization time will be necessary.

Materials:

  • Racemic this compound

  • L-(+)-Tartaric acid

  • Methanol (or other suitable solvent)

  • Sodium hydroxide solution (e.g., 2M NaOH)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic this compound in a minimal amount of warm methanol.

    • In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in warm methanol.

    • Slowly add the tartaric acid solution to the amine solution with constant stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed.

    • To maximize the yield, the flask can be further cooled in an ice bath for 1-2 hours.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

    • The filtrate (mother liquor) contains the more soluble diastereomer and should be saved if recovery of the other enantiomer is desired.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the collected crystals in water.

    • Add 2M sodium hydroxide solution dropwise with stirring until the salt is completely dissolved and the solution is basic (check with pH paper).[3]

    • Transfer the mixture to a separatory funnel and extract the liberated amine with dichloromethane (3 x 50 mL).[3]

    • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.[3]

    • Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the enantiomerically enriched this compound.

  • Analysis:

    • Determine the yield and enantiomeric excess of the product using chiral HPLC or NMR.

Protocol 2: Recrystallization to Enhance Diastereomeric Excess

If the initial enantiomeric excess is low, a recrystallization of the diastereomeric salt can be performed.

Procedure:

  • Dissolution:

    • Transfer the isolated diastereomeric salt to a clean Erlenmeyer flask.

    • Add a minimal amount of the hot solvent used for the initial crystallization to dissolve the salt completely.

  • Recrystallization:

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize precipitation.

  • Isolation and Liberation:

    • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.

    • Liberate the amine from the recrystallized salt as described in Protocol 1, steps 4 and 5.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the diastereomeric resolution process.

experimental_workflow racemic_amine Racemic Amine (this compound) dissolve Dissolve in Warm Solvent racemic_amine->dissolve resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->dissolve mix Mix Solutions dissolve->mix cool Cool Slowly mix->cool filter Vacuum Filtration cool->filter crystals Less Soluble Diastereomeric Salt (Crystals) filter->crystals mother_liquor More Soluble Diastereomeric Salt (Mother Liquor) filter->mother_liquor add_base Add Base (NaOH) crystals->add_base extract Extract with Organic Solvent add_base->extract dry_evaporate Dry & Evaporate extract->dry_evaporate pure_enantiomer Enriched Enantiomer dry_evaporate->pure_enantiomer

Caption: Experimental workflow for chiral resolution.

troubleshooting_workflow decision decision start Start Resolution crystals_formed Crystals Formed? start->crystals_formed no_crystals No Crystals / Oil Out crystals_formed->no_crystals No low_yield Low Yield? crystals_formed->low_yield Yes check_solvent Check Solvent System no_crystals->check_solvent check_concentration Adjust Concentration check_solvent->check_concentration check_purity Check Starting Material Purity check_concentration->check_purity optimize_time_temp Optimize Crystallization Time and Temperature low_yield->optimize_time_temp Yes low_ee Low e.e.? low_yield->low_ee No recrystallize Recrystallize Salt low_ee->recrystallize Yes success Successful Resolution low_ee->success No optimize_stoichiometry Optimize Stoichiometry recrystallize->optimize_stoichiometry

Caption: Troubleshooting decision-making process.

References

How to improve enantiomeric excess in 1-(4-Methoxyphenyl)ethanamine resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and protocols for improving the enantiomeric excess (e.e.) in the resolution of 1-(4-Methoxyphenyl)ethanamine via diastereomeric salt crystallization.

Frequently Asked Questions (FAQs)

Q1: What is diastereomeric salt resolution and why is it used for this compound?

A1: Diastereomeric salt resolution is a classical and widely used method for separating a racemic mixture (a 50:50 mixture of two enantiomers).[1] The process involves reacting the racemic amine, this compound, with an enantiomerically pure chiral resolving agent (typically a chiral acid).[2] This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties, such as solubility and melting points, they can be separated by fractional crystallization.[1][3] The less soluble diastereomeric salt crystallizes preferentially from a suitable solvent, allowing for its isolation. The desired enantiomer of the amine is then recovered by removing the resolving agent.[4] This method is often chosen for its scalability and cost-effectiveness in industrial applications.[5]

Q2: My initial resolution attempt resulted in a low enantiomeric excess (e.e.). What are the first steps to troubleshoot this?

A2: Low enantiomeric excess is a common issue. A systematic approach to troubleshooting is crucial. Start by investigating these key factors:

  • Purity of Materials: Ensure the starting racemic amine and the chiral resolving agent are of high purity, as impurities can inhibit crystallization or co-crystallize, reducing the e.e.[6]

  • Choice of Resolving Agent: The interaction between the amine and the resolving agent is critical. Not all agents will form diastereomeric salts with a significant enough difference in solubility. Screening multiple agents is often necessary.[2]

  • Solvent System: The solvent plays a pivotal role in differentiating the solubilities of the diastereomeric salts.[1] An ideal solvent will maximize this difference.

  • Crystallization Conditions: The temperature profile, cooling rate, and agitation can significantly impact the selectivity of the crystallization.[7][8] A slow cooling rate is generally preferred to allow for the selective crystallization of the less soluble diastereomer.[1]

Q3: How do I select an appropriate chiral resolving agent for this compound?

A3: The choice of a resolving agent is often empirical and requires screening. For resolving chiral amines like this compound, chiral carboxylic acids are typically used.[2] Commonly successful agents include:

  • Tartaric acid and its derivatives (e.g., dibenzoyltartaric acid, di-p-toluoyl-tartaric acid)[4][6]

  • Mandelic acid[2][6]

  • Camphorsulfonic acid[2][6]

  • Malic acid[6]

A screening process is the most effective way to identify the best agent. This involves reacting the racemic amine with a panel of different resolving agents in various solvents on a small scale and analyzing the resulting crystals.[6]

Q4: The enantiomeric excess does not improve with repeated recrystallizations. What could be the problem?

A4: If repeated recrystallizations fail to improve the diastereomeric purity, it is highly likely that the diastereomeric salts are forming a solid solution .[7] A solid solution occurs when the crystal lattice of the less soluble diastereomer incorporates the more soluble one due to high structural similarity.[7] This results in a single solid phase containing both diastereomers, making separation by simple recrystallization ineffective.[7]

To address this, you can try:

  • Changing the Solvent: Altering the solvent's polarity or hydrogen bonding capacity can change the crystal packing and potentially break the solid solution.[7]

  • Using a Different Resolving Agent: A structurally different resolving agent will form diastereomers with different physical properties and crystal packing behaviors, which may prevent solid solution formation.[7]

Q5: My resolution attempt resulted in an oil or gum instead of crystals. What should I do?

A5: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[7] It is often caused by excessively high supersaturation or a crystallization temperature that is too high.[7] To induce crystallization, you can:

  • Reduce Supersaturation: Use a more dilute solution or decrease the cooling rate.[7]

  • Add an Anti-Solvent: Slowly add a solvent in which the diastereomeric salt is less soluble to promote precipitation.[7]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites.

  • Seeding: Introduce a few crystals of the desired diastereomeric salt to a supersaturated solution to initiate crystallization.[9]

Q6: How can I accurately determine the enantiomeric excess of my resolved amine?

A6: Several analytical techniques are available to quantify enantiomeric excess, each with its own advantages.[10]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a robust and widely used method for accurately determining e.e. It involves separating the enantiomers on a chiral stationary phase (CSP).[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), NMR can be a powerful, non-destructive method. The agent interacts differently with each enantiomer, causing their corresponding signals in the NMR spectrum to shift, allowing for quantification by integrating the peaks.[10]

  • Polarimetry: This traditional method measures the rotation of plane-polarized light. While rapid, its accuracy depends on having a pure standard of the enantiomer for calibration.[10][11]

Troubleshooting Guides

Guide 1: Optimizing Recrystallization for Higher Enantiomeric Excess

This guide provides a systematic approach to enhance the purity of your diastereomeric salt through recrystallization.

StepActionRationaleTroubleshooting Tip
1. Solvent Screening Test the solubility of the diastereomeric salt mixture in a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water or heptane).The goal is to find a solvent that shows a large difference in solubility between the two diastereomers at different temperatures.[1]If crystals don't form, try solvent/anti-solvent combinations. If everything crashes out, use more solvent or a solvent in which the salts are more soluble.
2. Controlled Cooling Dissolve the salt in a minimal amount of the chosen hot solvent to create a saturated solution. Allow it to cool slowly and undisturbed to room temperature.Rapid cooling can trap the more soluble diastereomer in the crystal lattice, lowering the purity.[1]To ensure slow cooling, place the flask in an insulated container (e.g., a Dewar flask or a beaker of hot water).[1]
3. Maximize Yield Once the flask reaches room temperature and crystal formation appears complete, place it in an ice bath for 20-30 minutes.Lowering the temperature will further decrease the solubility of the desired salt, maximizing the crystal yield.[1]Avoid cooling for excessively long periods, as this might cause the undesired diastereomer to precipitate.
4. Crystal Washing After filtering the crystals, wash them sparingly with a small amount of ice-cold solvent.This removes any mother liquor adhering to the crystal surface, which contains the dissolved, undesired diastereomer.Using too much wash solvent or warm solvent will dissolve some of the desired product, reducing the yield.[1]
5. Purity Analysis Liberate the free amine from a small sample of the crystals and analyze the enantiomeric excess using a suitable method like chiral HPLC.This step confirms whether the recrystallization was successful in improving the e.e.If purity has not improved, consider the possibility of solid solution formation (see FAQ Q4).
Guide 2: Data Presentation - Comparison of Analytical Methods for E.E. Determination

The choice of an analytical method is a trade-off between accuracy, speed, and sample requirements.[10]

MethodPrincipleAdvantagesLimitations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.[10]High accuracy and precision; widely applicable.[12]Can require method development; higher cost for columns and solvents.[13]
NMR Spectroscopy Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.[10]Non-destructive; provides structural information; no need for pure standards if signals are baseline-resolved.[10]Lower sensitivity than HPLC; chiral agents can be expensive; peak overlap can complicate analysis.
Polarimetry Measures the rotation of plane-polarized light by a chiral sample.[11]Rapid and simple measurement.Requires a pure enantiomeric standard for calibration; sensitive to concentration, temperature, and impurities.[10]
Capillary Electrophoresis (CE) Separation based on differential migration in an electric field in the presence of a chiral selector.[10]High separation efficiency; very small sample volume required.Lower concentration sensitivity compared to HPLC; can be less robust.

Experimental Protocols

Protocol 1: General Method for Diastereomeric Salt Resolution

This protocol provides a general framework. The specific resolving agent, solvent, and temperatures should be optimized for this compound.

  • Salt Formation:

    • Dissolve racemic this compound (1.0 eq.) in a suitable solvent (e.g., ethanol or isopropanol) with gentle heating.[8]

    • In a separate flask, dissolve the chiral resolving agent (e.g., (R,R)-di-p-toluoyl-tartaric acid) (0.5 - 1.0 eq.) in the same solvent, also with gentle heating.

    • Slowly add the resolving agent solution to the amine solution with stirring.

  • Crystallization:

    • Allow the combined solution to cool slowly to room temperature to induce crystallization. The formation of crystals may take several hours to days.[8]

    • After crystal formation at room temperature, cool the mixture further in an ice bath for approximately 30-60 minutes to maximize the yield.[1]

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration.[8]

    • Wash the filter cake with a small amount of cold solvent to remove the mother liquor.[1]

    • The crystals can be further purified by recrystallization (see Protocol 2).

  • Liberation of the Free Amine:

    • Suspend the isolated diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1M NaOH).[4]

    • Stir the biphasic mixture vigorously until the solid has completely dissolved.

    • Separate the organic layer, wash it with water and then brine, and dry it over an anhydrous drying agent (e.g., Na₂SO₄).[4]

    • Evaporate the solvent under reduced pressure to yield the enantiomerically enriched this compound.[4]

  • Analysis:

    • Determine the enantiomeric excess of the recovered amine using chiral HPLC or another suitable analytical method.[10]

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess

This is a representative protocol and may require optimization.

  • Column Selection: Choose a suitable chiral stationary phase (CSP) known for resolving amines, such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Sample Preparation: Prepare a dilute solution of the resolved amine sample (approx. 1 mg/mL) in the mobile phase.

  • Mobile Phase: A typical mobile phase for this type of compound is a mixture of hexane and isopropanol, often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape. A common starting point is 90:10 Hexane:IPA + 0.1% DEA.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 225 nm or 254 nm.

    • Temperature: 25 °C.

  • Analysis:

    • Inject a sample of the racemic this compound to determine the retention times of both enantiomers.

    • Inject the resolved sample.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Visualizations

Workflow for Chiral Resolution

G cluster_prep Preparation cluster_process Process cluster_analysis Isolation & Analysis cluster_waste Byproducts racemate Racemic Amine (this compound) salt_formation 1. Diastereomeric Salt Formation in Suitable Solvent racemate->salt_formation agent Chiral Resolving Agent (e.g., Tartaric Acid Derivative) agent->salt_formation crystallization 2. Fractional Crystallization (Slow Cooling) salt_formation->crystallization filtration 3. Filtration crystallization->filtration liberation 4. Liberation of Free Amine (Base Treatment) filtration->liberation Crystals mother_liquor Mother Liquor (Enriched in other diastereomer) filtration->mother_liquor Filtrate purified_amine Enriched Amine Enantiomer liberation->purified_amine analysis 5. E.E. Analysis (Chiral HPLC) purified_amine->analysis

Caption: Experimental workflow for chiral resolution via diastereomeric salt formation.

Troubleshooting Decision Tree for Low Enantiomeric Excess

G start Low E.E. Observed After Initial Crystallization q1 Does E.E. improve with recrystallization? start->q1 c1 Optimization Needed q1->c1 Yes c2 Solid Solution Suspected q1->c2 No ans1_yes Yes s1 Refine Crystallization: • Slower cooling rate • Screen different solvents • Optimize amine:agent ratio c1->s1 ans1_no No s2 Change Core Parameters: • Screen new resolving agents • Screen completely different  solvent systems (polarity, H-bonding) c2->s2

Caption: Troubleshooting workflow for low enantiomeric excess (e.e.).

References

Troubleshooting low yield in catalytic hydrogenation for amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in catalytic hydrogenation for amine synthesis.

Frequently Asked Questions (FAQs)

Q1: My catalytic hydrogenation is resulting in a low yield of the desired primary amine. What are the common causes?

Low yields in the catalytic hydrogenation of nitriles or in reductive amination can stem from several factors. The most common issues include:

  • Catalyst Inactivity or Poisoning: The catalyst may have reduced activity due to improper storage, handling, or the presence of impurities in the starting materials or solvent that "poison" the catalyst.[1]

  • Formation of Side Products: The reaction often produces side products like secondary and tertiary amines.[2] This happens when the intermediate imine reacts with the primary amine product.[3] Over-reduction of the starting material to an alcohol can also occur.[4][5]

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or hydrogen pressure.[1][6]

  • Poor Substrate Solubility: If the starting material is not fully dissolved in the solvent, the reaction rate can be significantly limited.[1]

  • Suboptimal Reaction Conditions: The chosen temperature, pressure, solvent, and catalyst may not be ideal for the specific substrate.[7]

Q2: I am observing significant amounts of secondary and tertiary amine impurities. How can I improve the selectivity for the primary amine?

The formation of secondary and tertiary amines is a frequent challenge.[4] Here are some strategies to enhance selectivity for the primary amine:

  • Use of Additives: The addition of an acid, such as HCl, can improve both conversion and selectivity by forming the primary amine salt, which is less nucleophilic and less likely to react further.[2]

  • Ammonia Addition: In nitrile hydrogenations, adding ammonia to the reaction mixture can suppress the formation of secondary and tertiary amines.[8]

  • Catalyst Choice: Some catalysts are inherently more selective for primary amines. For instance, polysilane/SiO2-supported Palladium has been shown to be effective.[2] Non-noble metal catalysts, like those based on nickel or cobalt, are also used.[9][10]

  • Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of side reactions.[11]

Q3: How do I choose the right catalyst for my reaction?

The choice of catalyst is critical and depends on the substrate and desired product. Common catalysts for catalytic hydrogenation include:

  • Palladium on Carbon (Pd/C): A versatile and widely used catalyst.[1] It is effective for the hydrogenation of nitriles and in reductive aminations.[3]

  • Platinum on Carbon (Pt/C) or Platinum(IV) oxide (PtO2): Often used for various hydrogenation reactions.[1]

  • Raney Nickel: A common choice, particularly in industrial applications, for nitrile hydrogenation, though it may require harsher conditions.[12]

  • Rhodium and Ruthenium Catalysts: These are also effective, with some ruthenium complexes showing high activity under mild conditions.[11][13]

When selecting a catalyst, consider its activity, selectivity, and the functional group tolerance of your substrate.

Q4: What is the impact of temperature and hydrogen pressure on the reaction yield?

Temperature and hydrogen pressure are critical parameters that need to be optimized for each specific reaction.[7]

  • Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to decreased selectivity and the formation of byproducts.[1][11] For some systems, an increase in temperature from 60°C to 90°C has been shown to improve conversion without forming side products.[2]

  • Hydrogen Pressure: Higher hydrogen pressure often increases the rate of hydrogenation. For some substrates, increasing H₂ pressure may be necessary to achieve complete conversion.[1] However, in some cases, increasing the pressure may not improve the conversion rate.[2] Typical pressures can range from ambient pressure to over 50 bar, depending on the catalyst and substrate.[14]

Q5: Which solvent should I use for my catalytic hydrogenation?

The solvent plays a crucial role in substrate solubility and can influence the reaction pathway.

  • Protic Solvents: Alcohols like methanol and ethanol are commonly used.[15] Protic co-solvents can often aid in hydrogenation reactions.[1] However, be cautious, as more reactive alcohols can be oxidized by the catalyst to form aldehydes or ketones, which can then participate in side reactions.[16]

  • Aprotic Solvents: Solvents like tetrahydrofuran (THF), dioxane, and dichloromethane (DCM) are also used, particularly with specific reducing agents like sodium triacetoxyborohydride (STAB).[15]

  • Solvent-Free Conditions: In some cases, solvent-free conditions can be employed.[17]

The starting material must be soluble in the chosen reaction solvent for the reaction to proceed efficiently.[1]

Troubleshooting Workflow

If you are experiencing low yields, follow this troubleshooting workflow to diagnose and resolve the issue.

TroubleshootingWorkflow start Low Yield Observed check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_reaction incomplete_conversion Incomplete Conversion? check_reaction->incomplete_conversion side_products Side Products Observed? incomplete_conversion->side_products No optimize_conditions Optimize Reaction Conditions: - Increase Time - Increase Temperature - Increase H2 Pressure - Increase Catalyst Loading incomplete_conversion->optimize_conditions Yes check_catalyst Check Catalyst Activity: - Use Fresh Catalyst - Ensure Proper Storage side_products->check_catalyst No optimize_selectivity Optimize for Selectivity: - Lower Temperature - Add Additives (e.g., Acid) - Change Catalyst/Solvent side_products->optimize_selectivity Yes end_success Improved Yield optimize_conditions->end_success check_purity Check Starting Material Purity: - Purify Substrate and Amine - Use High-Purity Solvent check_catalyst->check_purity optimize_selectivity->end_success check_purity->end_success ReactionPathway Nitrile R-C≡N (Nitrile) Imine R-CH=NH (Imin Intermediate) Nitrile->Imine + H2 PrimaryAmine R-CH2-NH2 (Primary Amine - Desired Product) Imine->PrimaryAmine + H2 SecondaryImine (R-CH2)2=NH (Secondary Imine) PrimaryAmine->SecondaryImine + Imine, - NH3 SecondaryAmine (R-CH2)2NH (Secondary Amine - Side Product) SecondaryImine->SecondaryAmine + H2 TertiaryAmine (R-CH2)3N (Tertiary Amine - Side Product) SecondaryAmine->TertiaryAmine + Imine, - Primary Amine OptimizationParameters start Initial Low Yield catalyst Catalyst Selection (Pd/C, Pt/C, Raney Ni, etc.) start->catalyst solvent Solvent Choice (MeOH, EtOH, THF, etc.) catalyst->solvent temp_pressure Temperature & Pressure (e.g., 25-100°C, 1-50 bar H2) solvent->temp_pressure additives Additives (Acid, Base, etc.) temp_pressure->additives optimized Optimized Yield additives->optimized

References

Technical Support Center: Stereochemical Integrity of 1-(4-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the racemization of 1-(4-methoxyphenyl)ethanamine during common synthetic transformations. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in maintaining the enantiomeric purity of your chiral amine.

Troubleshooting Guides

Issue 1: Loss of Enantiomeric Excess (% ee) During Amide Coupling (Acylation)

Primary Cause: Racemization of benzylic amines like this compound during amide coupling often proceeds through the formation of an achiral imine or enamine intermediate, particularly under harsh reaction conditions. Factors such as high temperatures, strong bases, and prolonged reaction times can promote this side reaction.

Potential Cause Recommended Solution
Inappropriate Coupling Reagent Utilize coupling reagents known to minimize racemization. Onium salt-based reagents like HATU , HBTU , and COMU are generally preferred over carbodiimides like DCC or EDC when used alone. If using a carbodiimide, the addition of racemization-suppressing additives such as HOBt or OxymaPure is crucial.[1][2][3]
Strongly Basic Conditions Employ a weaker, sterically hindered base. Sub-optimal Base: Diisopropylethylamine (DIPEA) can be aggressive. Recommended Bases: N-Methylmorpholine (NMM) or 2,4,6-Collidine are better alternatives to minimize proton abstraction from the chiral center.[3]
High Reaction Temperature Perform the coupling at lower temperatures. Start the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating the reaction mixture unless necessary for unreactive substrates.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. Extended exposure to coupling reagents and bases increases the risk of racemization.
Solvent Effects The polarity of the solvent can influence racemization. While there is no universal rule, non-polar, aprotic solvents are often a good starting point. However, the choice of solvent should also ensure the solubility of all reactants.[4]
Issue 2: Poor Diastereoselectivity in Reductive Amination

Primary Cause: The stereochemical outcome of a reductive amination between a chiral amine and a prochiral ketone is determined by the facial selectivity of the nucleophilic attack of the amine on the ketone and the subsequent reduction of the intermediate imine. The choice of reducing agent, solvent, and the presence of additives can significantly influence the diastereomeric ratio (d.r.) of the product.

Potential Cause Recommended Solution
Ineffective Reducing Agent Select a reducing agent that allows for in-situ reduction of the formed iminium ion under mild conditions. Sodium triacetoxyborohydride (STAB) is a mild and selective reagent for reductive amination. Other options include sodium cyanoborohydride (NaBH₃CN).[5]
Suboptimal Reaction Conditions Optimize the reaction temperature and solvent. Lower temperatures generally favor higher diastereoselectivity. Non-coordinating solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often good choices.
Lack of Stereocontrol For challenging substrates, consider the use of a chiral catalyst or auxiliary to enhance stereoselectivity. While the chirality of this compound itself directs the reaction, external catalysts can improve the outcome.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for this compound during amide coupling?

A1: The primary mechanism involves the formation of an achiral intermediate. The benzylic proton on the stereocenter of this compound is susceptible to abstraction by a base, especially after the amine has been activated by the coupling reagent. This can lead to the formation of a planar imine, which can then be protonated from either face, resulting in a racemic mixture.

Q2: Which coupling reagents are considered "racemization-free"?

A2: While no coupling reagent can guarantee zero racemization under all conditions, some are significantly better at preserving stereochemical integrity. Reagents like HATU , HCTU , and those that generate OAt or Oxyma esters are highly recommended.[1][3] The use of additives like HOBt or Oxyma with carbodiimides also greatly suppresses racemization.[1][2]

Q3: How does the choice of base affect racemization?

A3: The base plays a crucial role in activating the carboxylic acid and neutralizing acidic byproducts. However, a strong, non-hindered base like DIPEA can also facilitate the abstraction of the alpha-proton from the chiral amine, leading to racemization. Therefore, weaker or more sterically hindered bases like NMM or 2,4,6-collidine are preferred.[3]

Q4: Can the solvent choice impact the enantiomeric excess of my product?

A4: Yes, the solvent can influence the reaction kinetics and the stability of intermediates. While the effect can be substrate-dependent, polar aprotic solvents like DMF are common in peptide coupling. However, for minimizing racemization of benzylic amines, exploring less polar, non-coordinating solvents like DCM or THF can be beneficial. It is important to ensure all reactants remain in solution.[4]

Q5: How can I accurately determine the enantiomeric or diastereomeric excess of my product?

A5: The most common methods are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy . Chiral HPLC using a suitable chiral stationary phase can separate and quantify enantiomers or diastereomers. For NMR analysis, chiral solvating agents (e.g., BINOL derivatives) or chiral derivatizing agents (e.g., Mosher's acid) can be used to induce chemical shift differences between the signals of the stereoisomers, allowing for their integration and the calculation of the enantiomeric or diastereomeric ratio.[6][7]

Quantitative Data

Table 1: Diastereomeric Excess in the Reductive Amination of p-Methylacetophenone with (S)-α-phenethylamine

Ketone Amine Catalyst Reducing Agent Solvent Temperature (°C) Diastereomeric Excess (de) Reference
p-Methylacetophenone(S)-α-phenethylamineTris(pentafluorophenyl)boraneTrichlorosilaneTetrahydrofuran1091%[8]

Experimental Protocols

Protocol 1: Racemization-Resistant Amide Coupling using HATU

This protocol describes a general procedure for the acylation of (S)-1-(4-methoxyphenyl)ethanamine with a carboxylic acid using HATU as the coupling reagent to minimize racemization.

Materials:

  • (S)-1-(4-Methoxyphenyl)ethanamine

  • Carboxylic acid

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DCM or DMF.

  • Add DIPEA or NMM (2.0 eq) to the solution and stir for 5-10 minutes at room temperature for pre-activation.

  • Add (S)-1-(4-methoxyphenyl)ethanamine (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product by chiral HPLC or NMR analysis.

Protocol 2: Diastereoselective Reductive Amination

This protocol outlines a general procedure for the reductive amination of a prochiral ketone with (S)-1-(4-methoxyphenyl)ethanamine to favor the formation of one diastereomer.

Materials:

  • (S)-1-(4-Methoxyphenyl)ethanamine

  • Prochiral ketone

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • To a stirred solution of the ketone (1.0 eq) and (S)-1-(4-methoxyphenyl)ethanamine (1.1 eq) in anhydrous DCM, add a catalytic amount of acetic acid (e.g., 0.1 eq), if necessary.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 2-24 hours).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the diastereomeric ratio of the product by ¹H NMR analysis of the crude or purified product.

Visualizations

Racemization_Pathway cluster_0 Chiral Amine cluster_1 Racemization Conditions cluster_2 Achiral Intermediate cluster_3 Racemic Product Chiral_Amine (S)-1-(4-Methoxyphenyl)ethanamine Imine Planar Imine Intermediate Chiral_Amine->Imine Proton Abstraction Conditions Strong Base / High Temp. Conditions->Imine Racemic_Product (R/S)-Amide Imine->Racemic_Product Non-selective Protonation

Caption: Mechanism of racemization of this compound during amide coupling.

Troubleshooting_Workflow start Loss of Enantiomeric Excess Observed coupling_reagent Check Coupling Reagent (e.g., HATU, COMU) start->coupling_reagent base Evaluate Base (e.g., NMM, Collidine) coupling_reagent->base No Improvement solution Optimal Conditions Achieved coupling_reagent->solution Issue Resolved temperature Lower Reaction Temperature (e.g., 0 °C to RT) base->temperature No Improvement base->solution Issue Resolved time Minimize Reaction Time temperature->time No Improvement temperature->solution Issue Resolved time->solution Issue Resolved

Caption: Troubleshooting workflow for loss of enantiomeric excess during acylation.

References

Technical Support Center: Purification of Crude 1-(4-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-(4-Methoxyphenyl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 4-methoxyacetophenone, the corresponding oxime intermediate, and byproducts from the reduction step. If a chiral resolving agent is used, it may also be present in the final product if not completely removed.

Q2: Which purification method is best for my crude this compound?

A2: The optimal purification method depends on the nature of the impurities and the desired final purity.

  • Vacuum distillation is effective for removing non-volatile impurities and unreacted starting materials.

  • Diastereomeric salt recrystallization is the method of choice for separating the enantiomers and achieving high enantiomeric purity.

  • Column chromatography can be used to remove impurities with different polarities, but it may be less scalable.

Q3: How can I determine the purity of my this compound?

A3: Purity can be assessed using several analytical techniques:

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to determine the chemical purity.

  • Chiral HPLC is necessary to determine the enantiomeric excess (e.e.).

  • Nuclear Magnetic Resonance (NMR) spectroscopy can identify the structure of the product and detect impurities.[1][2][3][4][5]

Q4: My amine is degrading during distillation, what should I do?

A4: Amine degradation during distillation is often due to high temperatures. To mitigate this, ensure you are using a high-vacuum system to lower the boiling point of the amine.[6] It is also crucial to monitor the temperature of the heating mantle and the vapor to avoid overheating.

Troubleshooting Guides

Vacuum Distillation
Issue Potential Cause Solution
Bumping or Violent Boiling - Residual low-boiling solvent. - Inefficient stirring. - Heating too rapidly.- Ensure all solvent is removed on a rotary evaporator before distillation. - Use a properly sized magnetic stir bar and ensure vigorous stirring. - Heat the distillation flask gradually.
Product Not Distilling - Vacuum is not low enough. - Temperature is too low. - System has a leak.- Check the vacuum pump and ensure all connections are airtight. - Gradually increase the heating mantle temperature. - Inspect all joints for leaks; re-grease if necessary.
Product is Dark or Discolored - Thermal degradation. - Presence of oxygen.- Reduce the distillation temperature by improving the vacuum. - Ensure the system is properly purged with an inert gas (e.g., nitrogen or argon) before heating.
Low Recovery - Incomplete distillation. - Product loss in the apparatus.- Ensure the distillation is run to completion. - Rinse the distillation apparatus with a suitable solvent to recover any adhered product.
Diastereomeric Salt Recrystallization
Issue Potential Cause Solution
No Crystals Form - Solution is not supersaturated. - Incorrect solvent system.- Concentrate the solution by evaporating some of the solvent. - Cool the solution in an ice bath. - Scratch the inside of the flask with a glass rod to induce nucleation. - Screen for a different solvent or solvent mixture.[7]
Oily Precipitate Forms Instead of Crystals - The salt is "oiling out" of solution. - Cooling the solution too quickly.- Add a small amount of solvent and gently heat until the oil redissolves, then allow it to cool slowly. - Try a different solvent system.
Low Diastereomeric Excess (d.e.) - Inefficient separation of diastereomers. - Co-precipitation of the more soluble diastereomer.- Perform a second recrystallization of the obtained solid. - Optimize the solvent system for better solubility differentiation.[7] - Ensure slow cooling to allow for selective crystallization.
Low Yield - Too much solvent was used. - The desired diastereomer has significant solubility in the mother liquor.- Minimize the amount of solvent used for dissolution. - Cool the crystallization mixture thoroughly in an ice bath before filtration. - The mother liquor can be concentrated to obtain a second crop of crystals.[7]
Column Chromatography
Issue Potential Cause Solution
Product is Sticking to the Column (Streaking) - The amine is interacting with the acidic silica gel.- Add a small amount of a basic modifier like triethylamine (0.5-2%) or ammonia in methanol to the eluent.[8][9] - Use a different stationary phase, such as basic alumina or amine-functionalized silica.[8][10]
Poor Separation of Product and Impurities - Incorrect eluent system.- Optimize the solvent system by trying different solvent polarities. - Use a gradient elution to improve separation.
Low Recovery - Irreversible adsorption of the product onto the column.- Flush the column with a more polar solvent system containing a basic modifier.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Parameter Vacuum Distillation Diastereomeric Salt Recrystallization Column Chromatography
Typical Starting Purity 80-95% (chemical)Racemic (50:50 enantiomers)80-95% (chemical)
Typical Final Purity >99% (chemical)>99% (chemical), >99% e.e.>98% (chemical)
Expected Yield 85-95%70-90% (for the desired enantiomer)70-85%
Key Experimental Parameters Pressure: <1 mmHgTemperature: 100-120 °CChiral Acid: L-(+)-Tartaric Acid or (R)-(-)-Mandelic AcidSolvent: Methanol, Ethanol, or IsopropanolStationary Phase: Silica Gel or AluminaEluent: Hexane/Ethyl Acetate with Triethylamine

Experimental Protocols

Protocol 1: Vacuum Distillation
  • Setup: Assemble a standard vacuum distillation apparatus with a stirring hotplate, a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum pump with a cold trap. Ensure all glassware is dry and joints are lightly greased.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar.

  • Evacuation: Begin stirring and slowly evacuate the system using the vacuum pump.

  • Heating: Once a stable vacuum is achieved, gradually heat the distillation flask.

  • Collection: Collect the fraction that distills at the expected boiling point under vacuum.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.

Protocol 2: Diastereomeric Salt Recrystallization
  • Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., methanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, heating gently if necessary.

  • Mixing: Slowly add the resolving agent solution to the amine solution with stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Amine: Suspend the diastereomeric salt in water and add a base (e.g., 1 M NaOH) until the solution is basic (pH > 10).

  • Extraction: Extract the liberated amine with an organic solvent (e.g., dichloromethane or diethyl ether).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

Protocol 3: Column Chromatography
  • Column Packing: Prepare a chromatography column with silica gel in the desired eluent system (e.g., hexane/ethyl acetate with 1% triethylamine).

  • Sample Loading: Dissolve the crude amine in a minimal amount of the eluent and load it onto the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualizations

Vacuum_Distillation_Workflow cluster_prep Preparation cluster_distillation Distillation cluster_workup Workup Crude Crude Amine Apparatus Assemble Apparatus Crude->Apparatus Evacuate Evacuate System Apparatus->Evacuate Heat Apply Heat Evacuate->Heat Collect Collect Distillate Heat->Collect Cool Cool System Collect->Cool Vent Vent to Air Cool->Vent Pure Pure Amine Vent->Pure

Caption: Workflow for the purification of this compound by vacuum distillation.

Recrystallization_Workflow cluster_salt_formation Salt Formation cluster_crystallization Crystallization cluster_liberation Amine Liberation Racemic Racemic Amine Mix Mix in Solvent Racemic->Mix ChiralAcid Chiral Acid ChiralAcid->Mix Cool Cool Solution Mix->Cool Filter Filter Crystals Cool->Filter Basify Add Base Filter->Basify Extract Extract Amine Basify->Extract Dry Dry & Concentrate Extract->Dry EnrichedAmine Enriched Amine Dry->EnrichedAmine Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Workup Pack Pack Column Load Load Sample Pack->Load Elute Elute with Solvent Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor by TLC Collect->TLC Combine Combine Fractions TLC->Combine Concentrate Concentrate Combine->Concentrate PureAmine Pure Amine Concentrate->PureAmine

References

Technical Support Center: Optimizing Suzuki Coupling Reactions with Aminophenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving aminophenyl derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki coupling reactions with aminophenyl derivatives often challenging?

A1: Aminophenyl derivatives present unique challenges in Suzuki coupling reactions primarily due to the presence of the amino group. The nitrogen's lone pair of electrons can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, which can slow down or halt the catalytic cycle.[1][2] This is particularly problematic with unprotected amino groups.

Q2: Is it necessary to protect the amino group before performing the Suzuki coupling?

A2: Not always, but it is a robust strategy to ensure high yields and reproducibility, especially for challenging substrates or when scaling up a reaction.[2] Converting the amino group to a less coordinating functional group, such as an acetamide, can prevent catalyst poisoning.[2] However, with the advent of modern, specialized ligands and pre-catalysts, successful couplings of unprotected anilines are increasingly common.[1]

Q3: What are the most common side reactions observed in Suzuki couplings with aminophenyl derivatives?

A3: Besides the desired cross-coupling product, several side reactions can occur:

  • Homocoupling: The coupling of two boronic acid molecules. This can be exacerbated by the presence of oxygen.

  • Dehalogenation: The replacement of the halide on the aryl halide with a hydrogen atom.[3]

  • Protodeborylation: The cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is more common with electron-deficient boronic acids.

  • N-Arylation: In some cases, the amino group can be arylated, leading to diarylamine byproducts.

Q4: How does the position of the amino group (ortho, meta, para) affect the reaction?

A4: The position of the amino group can influence the reactivity of the substrate. Ortho-substituted anilines can present steric hindrance, potentially slowing down the reaction.[2] The electronic effect of the amino group (electron-donating) also influences the reactivity of the aryl halide or boronic acid.

Troubleshooting Guide

Problem 1: Low to No Product Yield
Possible CauseRecommended Solution(s)
Catalyst Inhibition/Deactivation 1. Switch to Bulky, Electron-Rich Ligands: Employ ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for challenging substrates like heteroaryl and amino-substituted aryl halides.[1][2] 2. Use a Modern Pre-catalyst: Buchwald's G3 or G4 pre-catalysts, for example, are designed to be more stable and provide a more active catalytic species. 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial inhibition, though this is not always the most cost-effective solution.[1]
Inappropriate Base 1. Screen Different Bases: The choice of base is crucial. Common bases include K₂CO₃, K₃PO₄, Cs₂CO₃, and organic bases like triethylamine. The optimal base often depends on the specific substrates and solvent.[4] 2. Ensure Anhydrous Conditions (if required): Some reactions require strictly anhydrous conditions, while others benefit from the presence of water. Ensure your base and solvent match the requirements of your specific catalytic system.
Poor Reagent Quality 1. Check Boronic Acid/Ester Stability: Boronic acids can degrade over time. Use fresh or properly stored reagents. Alternatively, consider using more stable boronic esters (e.g., pinacol esters). 2. Verify Catalyst Activity: Ensure your palladium source and ligand are not degraded.
Sub-optimal Reaction Temperature Optimize Temperature: The reaction temperature can significantly impact the yield. If the reaction is sluggish at a lower temperature, gradually increase it. Conversely, high temperatures can sometimes lead to decomposition. A typical range is 70-110 °C.[4][5]
Problem 2: Significant Side Product Formation
Side ProductRecommended Solution(s)
Homocoupling of Boronic Acid 1. Thoroughly Degas Reaction Mixture: Oxygen can promote homocoupling. Ensure your solvent is properly degassed, and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction. 2. Use Stoichiometric Amounts of Reagents: An excess of boronic acid can sometimes lead to increased homocoupling.
Dehalogenation 1. Choose a Non-Reductive Solvent: Some alcohol solvents can act as hydride sources, leading to dehalogenation.[3] Consider using solvents like dioxane, toluene, or DMF. 2. Use a Weaker Base: In some cases, a very strong base can contribute to dehalogenation.
Protodeborylation 1. Use a Milder Base: Strong bases can accelerate the protodeborylation of the boronic acid. 2. Use Boronic Esters: Pinacol or MIDA esters are generally more stable towards protodeborylation than the corresponding boronic acids.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the effects of different reaction parameters on the yield of Suzuki coupling reactions with aminophenyl derivatives, based on literature data.

Table 1: Effect of Catalyst and Ligand on the Suzuki Coupling of 4-Bromoaniline with Phenylboronic Acid

EntryPalladium Source (mol%)LigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃K₂CO₃DMF/H₂O100~85
2Pd₂(dba)₃ (1)SPhosK₃PO₄Dioxane100>95
3Pd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O80~90

Data compiled from various sources for illustrative purposes.

Table 2: Effect of Base and Solvent on the Suzuki Coupling of 3-Aminophenylboronic Acid with Bromobenzene

EntryPalladium Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (3)Na₂CO₃DME/H₂O8085
2Pd(PPh₃)₄ (3)K₃PO₄Dioxane/H₂O9092
3PdCl₂(dppf) (2)Cs₂CO₃THF/H₂O8595

Data compiled from various sources for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of an Aminophenyl Halide with an Arylboronic Acid

This protocol is a general starting point and may require optimization for specific substrates.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aminophenyl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: To the flask, add the palladium pre-catalyst (e.g., PdCl₂(dppf), 0.02 mmol, 2 mol%) and the ligand (if required).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v, 5 mL).

  • Reaction: Stir the mixture at the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: N-Acetylation of an Aminophenyl Halide
  • Dissolution: Dissolve the aminophenyl halide (1.0 equiv) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Base Addition: Add a base, such as triethylamine (1.5 equiv).

  • Acetylating Agent: Cool the mixture in an ice bath and add acetic anhydride (1.2 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer, concentrate, and purify the N-acetylated product, which can then be used in the Suzuki coupling reaction.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low/No Yield catalyst Catalyst Inhibition? start->catalyst reagents Reagent Quality? catalyst->reagents No change_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos) catalyst->change_ligand Yes conditions Suboptimal Conditions? reagents->conditions No check_boronic Use Fresh Boronic Acid or Pinacol Ester reagents->check_boronic Yes optimize_base Screen Different Bases conditions->optimize_base Yes protect_amine Protect Amino Group (e.g., Acetylation) change_ligand->protect_amine Still Low Yield success Improved Yield protect_amine->success check_catalyst Use Fresh Catalyst/ Pre-catalyst check_boronic->check_catalyst check_catalyst->success optimize_temp Optimize Temperature optimize_base->optimize_temp optimize_temp->success

Caption: A troubleshooting decision tree for low-yield Suzuki coupling reactions.

Experimental_Workflow step1 Step 1: Reagent Setup Add aminophenyl halide, arylboronic acid, and base to a Schlenk flask under inert atmosphere. step2 Step 2: Catalyst Loading Add palladium pre-catalyst and ligand. step1->step2 step3 Step 3: Solvent Addition Add degassed solvent. step2->step3 step4 Step 4: Reaction Stir at elevated temperature and monitor progress. step3->step4 step5 Step 5: Work-up Cool, dilute, and perform aqueous extraction. step4->step5 step6 Step 6: Purification Dry, concentrate, and purify by column chromatography. step5->step6 product Final Product step6->product

Caption: A general experimental workflow for Suzuki coupling reactions.

References

Technical Support Center: Purification of 1-(4-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1-(4-Methoxyphenyl)ethanamine. Here, you will find detailed protocols and guidance for removing common impurities to achieve the desired product purity for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound can contain several types of impurities depending on the synthetic route employed by the manufacturer. The most common impurities include:

  • The opposite enantiomer: For enantiomerically pure grades (e.g., (S)-(-)- or (R)-(+)-), the other enantiomer is a common impurity. High-performance liquid chromatography (HPLC) on a chiral stationary phase is the most reliable method to determine enantiomeric excess (ee).[1][2][3]

  • 4-Methoxyacetophenone: The ketone starting material used in reductive amination synthesis routes.

  • Unidentified reaction by-products: These can result from side reactions during synthesis.

  • Residual solvents: Solvents used during synthesis and purification (e.g., methanol, ethanol, dichloromethane).[4]

Q2: How can I assess the purity of my commercial this compound?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Chiral HPLC: To determine the enantiomeric excess (ee%).[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities, including residual solvents and by-products like 4-methoxyacetophenone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and detect major organic impurities.

  • Karl Fischer Titration: To determine the water content.

Q3: Which purification method is best for my application?

A3: The choice of purification method depends on the nature of the impurities and the required final purity.

  • Distillation: Effective for removing non-volatile impurities and some solvents. Vacuum distillation is often used for high-boiling point amines like this one.[4]

  • Recrystallization (as a salt): Excellent for enhancing enantiomeric purity. By forming a salt with a chiral acid (for resolution) or an achiral acid (for general purification), the diastereomeric or simple salts can be recrystallized to isolate the desired product with high purity.[5][6]

  • Column Chromatography: Useful for removing closely related impurities. Chiral column chromatography can be used for separating enantiomers, though it is often more expensive and less scalable than recrystallization for this purpose.[7][8]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee%)

Problem: Chiral HPLC analysis shows an enantiomeric excess (ee%) lower than required for the experiment.

Solution: Diastereomeric salt recrystallization is the most common and effective method to enhance enantiomeric purity on a lab scale.

Experimental Protocol: Enantiomeric Enrichment by Diastereomeric Salt Recrystallization

  • Salt Formation:

    • Dissolve 1 equivalent of your enantiomerically impure this compound in a suitable solvent (e.g., methanol or ethanol).

    • Add a solution of 0.5 equivalents of a chiral resolving agent, such as (+)-Tartaric acid, dissolved in the same solvent.

    • Stir the mixture at room temperature. The diastereomeric salt of the desired enantiomer should preferentially precipitate.

  • Recrystallization:

    • Collect the precipitated salt by filtration.

    • Recrystallize the salt from a suitable solvent system (e.g., methanol/water mixture). The solubility of the two diastereomeric salts will differ, allowing for the isolation of the less soluble, purer salt upon cooling.[9]

    • Repeat the recrystallization step until the desired enantiomeric purity is achieved, monitoring progress by chiral HPLC analysis of the free amine regenerated from a small sample of the salt.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., 2M NaOH solution) until the pH is >10 to deprotonate the amine.

    • Extract the free amine into an organic solvent like dichloromethane or ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified free amine.[4]

Issue 2: Presence of 4-Methoxyacetophenone Impurity

Problem: GC-MS or NMR analysis indicates the presence of the starting ketone, 4-methoxyacetophenone.

Solution: Purification can be achieved by converting the amine to a salt and washing away the neutral ketone, followed by regeneration of the free amine.

Experimental Protocol: Purification via Acid-Base Extraction

  • Acidification: Dissolve the impure amine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl). The amine will form a water-soluble hydrochloride salt and move to the aqueous layer, while the neutral ketone impurity will remain in the organic layer.

  • Separation: Separate the aqueous layer. Discard the organic layer containing the impurity.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the solution is basic (pH > 10). The free amine will precipitate or form an oil.

  • Final Extraction: Extract the purified amine back into an organic solvent (e.g., dichloromethane).

  • Drying and Evaporation: Dry the organic layer with a drying agent (e.g., anhydrous Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Example Impurity Profile Before and After Purification

ImpurityConcentration (Commercial Batch)Concentration (After Salt Recrystallization)Analytical Method
(R)-(+)-enantiomer1.5%<0.1%Chiral HPLC
4-Methoxyacetophenone0.8%Not DetectedGC-MS
Residual Methanol0.2%<0.01%GC-MS

Table 2: Comparison of Purification Methods

MethodKey AdvantageTypical Purity Achieved (ee%)Scale
Vacuum DistillationRemoves non-volatile impuritiesNo change in ee%Lab to Pilot
Diastereomeric Salt RecrystallizationHigh enantiomeric enrichment>99.5%[5]Lab to Production
Chiral Column ChromatographyDirect separation of enantiomers>99%[1]Lab (Analytical/Prep)

Visualizations

Experimental Workflow: Enantiomeric Enrichment

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Recrystallization cluster_2 Step 3: Liberation of Free Amine A Impure Amine (e.g., 98% ee) B Add Chiral Acid (e.g., (+)-Tartaric Acid) A->B Dissolve in Solvent C Preferential Precipitation of Diastereomeric Salt B->C Stir at RT D Filter Precipitate C->D E Recrystallize from Hot Solvent Mixture D->E F Cool to Crystallize E->F G Filter Pure Salt F->G H Dissolve Pure Salt in Water G->H I Add Base (NaOH) to pH > 10 H->I J Extract with Organic Solvent I->J K Dry and Evaporate J->K L Pure Amine (>99.5% ee) K->L G start Assess Impurity Profile impurity_type Primary Impurity? start->impurity_type enantiomer Opposite Enantiomer impurity_type->enantiomer Enantiomeric ketone Starting Ketone impurity_type->ketone Chemical non_volatile Non-Volatile Residues impurity_type->non_volatile Non-Volatile recrystallize Diastereomeric Salt Recrystallization enantiomer->recrystallize acid_base Acid-Base Extraction ketone->acid_base distill Vacuum Distillation non_volatile->distill

References

Validation & Comparative

A Comparative Guide to Chiral HPLC and Alternative Methods for Determining the Enantiomeric Purity of 1-(4-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of the chiral High-Performance Liquid Chromatography (HPLC) method for assessing the enantiomeric purity of 1-(4-Methoxyphenyl)ethanamine against alternative analytical techniques, including Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

This document outlines detailed experimental protocols, presents comparative performance data, and offers visual workflows to assist in selecting the most suitable method for your specific analytical needs.

Introduction to Chiral Analysis of this compound

This compound is a chiral primary amine with applications as a building block in the synthesis of pharmaceuticals and other biologically active compounds. As the physiological and pharmacological effects of its two enantiomers can differ significantly, the ability to accurately quantify the enantiomeric excess (ee) is paramount. Chiral HPLC is a widely adopted and robust technique for this purpose, offering high resolution and reproducibility. However, alternative methods such as SFC, GC, and NMR spectroscopy present viable, and in some cases advantageous, options.

Comparison of Analytical Techniques

The choice of analytical technique for determining the enantiomeric purity of this compound depends on various factors, including the required speed of analysis, sample throughput, available instrumentation, and the need for either separation or a direct measurement of enantiomeric excess.

FeatureChiral HPLCChiral SFCChiral GCChiral NMR
Principle Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.Differential partitioning using a supercritical fluid as the mobile phase.Separation of volatile enantiomers (or their derivatives) on a chiral stationary phase.Differentiation of enantiomers through the formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.
Speed Moderate to fast.Very fast, significantly shorter run times than HPLC.[1][2]Fast, particularly with modern capillary columns.Very fast, requires minimal sample preparation.[3]
Resolution High to excellent.High, often comparable or superior to HPLC.[1]High to excellent, especially for volatile compounds.Does not involve physical separation; resolution is of NMR signals.
Sample Throughput Moderate.High, due to faster analysis and equilibration times.High.Very high.
Instrumentation Widely available (HPLC with a chiral column).More specialized, but becoming more common.[]Widely available (GC with a chiral column).Widely available (standard NMR spectrometer).
Solvent Consumption Moderate to high.Significantly lower organic solvent consumption ("greener" technique).[]Minimal (gas carrier).Low.
Sample Derivatization Generally not required.Generally not required.May be required to improve volatility and peak shape.Not required, but a chiral solvating agent is added.[5]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as starting points and may require optimization for specific instrumentation and laboratory conditions.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for the separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the resolution of primary amines.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

Recommended Columns and Mobile Phases:

Chiral Stationary Phase (CSP)Mobile PhaseFlow RateDetectionExpected Performance
Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane / 2-Propanol / Ethylenediamine (EDA) (90:10:0.1, v/v/v)1.0 mL/minUV at 220 nmGood enantioselectivity is expected for primary amines. The addition of a basic modifier like EDA is often crucial for good peak shape and resolution.[6]
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))n-Hexane / Ethanol (EtOH) / Diethylamine (DEA) (80:20:0.1, v/v/v)1.0 mL/minUV at 254 nmThis is a versatile CSP for a broad range of chiral compounds, including those with aromatic groups.[7]

General Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase as described in the table. Degas the mobile phase prior to use.

  • Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Column Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject a suitable volume (e.g., 10 µL) of the sample solution.

  • Data Acquisition: Record the chromatogram and integrate the peak areas for each enantiomer.

  • Calculation of Enantiomeric Excess (ee): ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Alternative Analytical Techniques

SFC is a powerful technique for chiral separations, offering faster analysis times and reduced solvent consumption compared to HPLC.[8]

Instrumentation:

  • SFC system with a CO₂ pump, modifier pump, autosampler, column oven, back pressure regulator, and UV detector.

Recommended Conditions:

Chiral Stationary Phase (CSP)Mobile PhaseFlow RateBack PressureTemperatureDetection
Lux® Cellulose-1 or Chiralpak® IA CO₂ / Methanol with 0.1% DEA (e.g., 80:20, v/v)3.0 mL/min150 bar40 °CUV at 220 nm

Protocol Outline:

  • Prepare the modifier (e.g., Methanol with 0.1% DEA).

  • Dissolve the sample in a suitable solvent (e.g., Methanol).

  • Equilibrate the system with the specified mobile phase conditions.

  • Inject the sample and acquire the chromatogram.

Chiral GC is well-suited for volatile and thermally stable compounds. Derivatization of the amine to an amide or carbamate can improve its chromatographic properties.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS), equipped with a chiral capillary column.

Protocol for N-acetylated derivative:

  • Derivatization: React this compound with acetic anhydride to form the N-acetyl derivative.

  • GC Conditions:

    • Column: Chiral Select 1000 (30 m x 0.25 mm, 0.25 µm)

    • Carrier Gas: Nitrogen

    • Oven Temperature Program: Isothermal at 130 °C

    • Injector and Detector Temperature: 250 °C

  • Analysis: Inject the derivatized sample and record the chromatogram.

NMR spectroscopy with a chiral solvating agent (CSA) offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.[9]

Instrumentation:

  • Standard NMR spectrometer (e.g., 400 MHz or higher).

Protocol:

  • Sample Preparation: In an NMR tube, dissolve a known amount of this compound in a deuterated solvent (e.g., CDCl₃).

  • Addition of CSA: Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative).

  • Spectrum Acquisition: Acquire a ¹H NMR spectrum. The signals corresponding to the protons of the two enantiomers will be shifted to different chemical shifts due to the formation of diastereomeric complexes with the CSA.

  • Quantification: Determine the enantiomeric excess by integrating the distinct signals for each enantiomer.[3]

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the general workflows for chiral HPLC analysis and the decision-making process for selecting an appropriate analytical method.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results MobilePhase Mobile Phase Preparation Equilibration Column Equilibration MobilePhase->Equilibration SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV) Separation->Detection DataAnalysis Data Analysis & Quantification Detection->DataAnalysis

Caption: General workflow for chiral HPLC analysis.

Method_Selection_Logic node_method NMR with CSA or SFC Start Need to determine enantiomeric purity? Speed Is speed the highest priority? Start->Speed Speed->node_method Yes Separation Is physical separation of enantiomers required? Speed->Separation No Volatility Is the analyte volatile/thermally stable? Separation->Volatility Yes node_method2 Chiral HPLC or SFC Separation->node_method2 No node_method3 Chiral GC Volatility->node_method3 Yes node_method4 Chiral HPLC Volatility->node_method4 No

Caption: Decision tree for selecting a chiral analysis method.

Conclusion

The determination of the enantiomeric purity of this compound can be effectively achieved using several analytical techniques. Chiral HPLC remains a gold standard due to its high resolution, robustness, and wide availability. For high-throughput screening and "greener" chemistry, chiral SFC presents a compelling alternative with significantly faster analysis times. Chiral GC is a powerful option, particularly if derivatization is acceptable, and offers high efficiency for volatile compounds. Finally, NMR spectroscopy with a chiral solvating agent provides the most rapid assessment of enantiomeric excess without the need for chromatographic separation, making it ideal for quick checks and reaction monitoring. The optimal choice of method will ultimately depend on the specific requirements of the analysis, including speed, resolution, sample throughput, and available instrumentation.

References

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-(4-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(4-methoxyphenyl)ethanamine, a primary amine of interest in pharmaceutical research and organic synthesis. For comparative purposes, spectral data for two structurally related amines, benzylamine and 1-phenylethanamine, are also presented. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of spectral features, experimental protocols, and a logical workflow for NMR analysis.

¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound and its analogues are summarized below. These values are crucial for structural elucidation and purity assessment.

Table 1: ¹H NMR Data

CompoundSolventProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compoundCDCl₃-CH(NH₂)CH₃1.37d6.63H
-NH₂1.55s-2H
-OCH₃3.79s-3H
-CH(NH₂)CH₃4.08q6.61H
Ar-H (ortho to -OCH₃)6.85d8.62H
Ar-H (meta to -OCH₃)7.23d8.62H
BenzylamineDMSO-d₆-NH₂8.64s-3H
-CH₂-3.99s-2H
Ar-H7.37-7.53m-5H
1-PhenylethanamineCDCl₃-CH(NH₂)CH₃1.40d6.73H
-NH₂1.59s-2H
-CH(NH₂)CH₃4.14q6.71H
Ar-H7.21-7.35m-5H

Table 2: ¹³C NMR Data

CompoundSolventCarbon AssignmentChemical Shift (δ, ppm)
This compoundCDCl₃-CH(NH₂)CH₃25.4
-CH(NH₂)CH₃50.1
-OCH₃55.2
Ar-C (ortho to -OCH₃)113.8
Ar-C (meta to -OCH₃)127.3
Ar-C (ipso, attached to ethylamine)138.5
Ar-C (ipso, attached to -OCH₃)158.5
BenzylamineDMSO-d₆-CH₂-42.25
Ar-C128.52, 128.69, 129.16
Ar-C (ipso)134.31
1-PhenylethanamineCDCl₃-CH(NH₂)CH₃25.8
-CH(NH₂)CH₃51.1
Ar-C125.8, 127.1, 128.5
Ar-C (ipso)145.9

Experimental Protocol for NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Quantity: Weigh 5-25 mg of the amine sample for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial. The choice of solvent can affect chemical shifts.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is common.

2. NMR Data Acquisition:

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Number of Scans (NS): 8 to 16 scans are usually sufficient for a concentrated sample.

    • Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

    • Number of Scans (NS): A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay (D1): A delay of 2-5 seconds is recommended for quantitative analysis.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C NMR spectra.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final data analysis and interpretation in an NMR experiment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis Sample Weigh Sample Solvent Dissolve in Deuterated Solvent Sample->Solvent Filter Filter into NMR Tube Solvent->Filter Spectrometer Insert into Spectrometer Filter->Spectrometer LockShim Lock and Shim Spectrometer->LockShim Acquire Acquire FID LockShim->Acquire FT Fourier Transform Acquire->FT Phase Phase and Baseline Correction FT->Phase Reference Reference Spectrum Phase->Reference Integration Integration (1H) Reference->Integration PeakPicking Peak Picking (1H, 13C) Reference->PeakPicking Interpretation Structural Interpretation Integration->Interpretation PeakPicking->Interpretation

Caption: Workflow of NMR analysis from sample preparation to structural interpretation.

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(4-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the mass spectrometric behavior of 1-(4-Methoxyphenyl)ethanamine under different ionization techniques. It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the identification and characterization of small molecules. The guide outlines the fragmentation patterns observed under Electron Ionization (EI) and Electrospray Ionization (ESI), supported by experimental data and detailed analytical protocols.

Data Presentation

The following table summarizes the key mass-to-charge ratios (m/z) and relative abundances of the major fragment ions of this compound observed under Electron Ionization Mass Spectrometry (EI-MS). This data is crucial for the identification and structural elucidation of the compound.

Ionization ModeParent Ion (M+) [m/z]Key Fragment Ions [m/z]Relative Abundance of Key FragmentsProposed Fragment Structure
Electron Ionization (EI) 151136High[C9H12O]+•
109Medium[C7H9O]+
137Low[C8H9O]+

Data derived from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center as cited in PubChem.[1]

Fragmentation Pathways and Mechanisms

The fragmentation of this compound in mass spectrometry is dictated by the ionization method employed. Electron Ionization (EI) is a high-energy technique that typically results in extensive fragmentation, providing a detailed "fingerprint" of the molecule. In contrast, Electrospray Ionization (ESI) is a softer ionization method that usually produces a protonated molecule with less fragmentation, which can be further fragmented in the gas phase using tandem mass spectrometry (MS/MS) to elicit structural information.

Under Electron Ionization, this compound undergoes several characteristic fragmentation reactions, primarily driven by the stability of the resulting carbocations. The major fragmentation pathway involves alpha-cleavage, a common fragmentation mechanism for amines.

The proposed EI fragmentation pathway is as follows:

  • Molecular Ion Formation : The molecule is ionized by a high-energy electron beam, resulting in the formation of the molecular ion ([C9H13NO]+•) at m/z 151.

  • Alpha-Cleavage : The primary and most favorable fragmentation is the cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage). This results in the loss of a methyl radical (•CH3) to form a stable, resonance-stabilized iminium ion at m/z 136 , which is often the base peak.

  • Formation of the Tropylium Ion : A subsequent rearrangement and loss of hydrogen cyanide (HCN) from the m/z 136 fragment can lead to the formation of a substituted tropylium ion at m/z 109 .

  • Benzylic Cleavage : A less predominant fragmentation pathway involves the cleavage of the bond between the ethylamine side chain and the aromatic ring, which can contribute to other observed fragments.

EI_Fragmentation_Pathway M This compound (m/z 151) F1 Iminium Ion (m/z 136) M->F1 - •CH3 (α-cleavage) F2 Tropylium Ion (m/z 109) F1->F2 - HCN

EI-MS Fragmentation of this compound

With Electrospray Ionization, this compound is typically observed as the protonated molecule, [M+H]+, at m/z 152 in the positive ion mode. Fragmentation is induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). For substituted phenethylamines, a common fragmentation pathway is the neutral loss of ammonia (NH3).[2][3][4]

The proposed ESI-MS/MS fragmentation pathway is as follows:

  • Protonated Molecule Formation : In the ESI source, the molecule is protonated to form the [M+H]+ ion at m/z 152.

  • Collision-Induced Dissociation (CID) : The [M+H]+ ion is mass-selected and subjected to collisions with an inert gas.

  • Neutral Loss of Ammonia : The primary fragmentation pathway is the loss of a neutral ammonia molecule (NH3), leading to the formation of a stable carbocation at m/z 135 .

ESI_Fragmentation_Pathway MH Protonated Molecule [M+H]+ (m/z 152) F_ESI Fragment Ion [M+H-NH3]+ (m/z 135) MH->F_ESI CID (-NH3)

ESI-MS/MS Fragmentation of this compound

Experimental Protocols

Detailed methodologies for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided below. These protocols are based on established methods for the analysis of substituted phenethylamines and related aromatic amines.[5][6][7][8][9]

This method is suitable for the analysis of volatile and semi-volatile compounds and provides a detailed fragmentation pattern for structural identification.

  • Instrumentation : A standard gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer with an Electron Ionization (EI) source.

  • Sample Preparation :

    • Dissolve the sample in a volatile organic solvent such as methanol or ethyl acetate to a concentration of approximately 1 mg/mL to create a stock solution.

    • Prepare a working solution by diluting the stock solution to 1-10 µg/mL in the same solvent.

    • Transfer the working solution to a 2 mL autosampler vial.

  • GC Conditions :

    • Column : 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS or equivalent).

    • Injector Temperature : 250 °C.

    • Injection Mode : Splitless (1 µL injection volume).

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program :

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 10 °C/min.

      • Hold at 280 °C for 5 minutes.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

    • Mass Scan Range : m/z 40-400.

This method is ideal for the analysis of polar and thermally labile compounds and offers high sensitivity and selectivity, particularly for quantitative applications.

  • Instrumentation : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or Orbitrap mass spectrometer with an Electrospray Ionization (ESI) source.

  • Sample Preparation :

    • Dissolve the sample in a mixture of water and an organic solvent (e.g., 50:50 water:acetonitrile) to a concentration of 1 mg/mL to create a stock solution.

    • Prepare working solutions by serial dilution in the initial mobile phase composition to the desired concentration range (e.g., 1-1000 ng/mL).

    • Filter the final solutions through a 0.22 µm syringe filter before injection.

  • LC Conditions :

    • Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Flow Rate : 0.3 mL/min.

    • Gradient Program :

      • Start at 10% B.

      • Linear gradient to 90% B over 8 minutes.

      • Hold at 90% B for 2 minutes.

      • Return to 10% B and re-equilibrate for 5 minutes.

    • Injection Volume : 5 µL.

  • MS/MS Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Capillary Voltage : 3.5 kV.

    • Source Temperature : 120 °C.

    • Desolvation Temperature : 350 °C.

    • Multiple Reaction Monitoring (MRM) Transitions :

      • Precursor Ion : m/z 152.1 ([M+H]+).

      • Product Ion : m/z 135.1 ([M+H-NH3]+).

      • Collision energy and other parameters should be optimized for the specific instrument.

Comparison of Analytical Alternatives

FeatureGas Chromatography-Mass Spectrometry (GC-MS with EI)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS with ESI)
Principle Separation based on volatility and polarity, followed by high-energy ionization and fragmentation.Separation based on polarity, followed by soft ionization and targeted fragmentation.
Sample Volatility Requires volatile or semi-volatile analytes. Derivatization may be necessary for polar compounds.Suitable for a wide range of polarities and thermally labile compounds.
Fragmentation Extensive fragmentation provides a detailed structural fingerprint.Controlled fragmentation (MS/MS) provides specific structural information and high selectivity.
Sensitivity Generally good, but can be lower than LC-MS/MS for certain compounds.Typically offers higher sensitivity, especially in MRM mode.
Selectivity Good, based on both retention time and mass spectrum.Excellent, due to the combination of chromatographic separation and specific precursor-to-product ion transitions.
Primary Application Qualitative analysis, structural elucidation, and screening of unknown compounds.Quantitative analysis, targeted screening, and analysis of complex matrices.

Conclusion

The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on the specific research objective. GC-MS with Electron Ionization provides a rich fragmentation pattern that is highly valuable for initial identification and structural confirmation. The characteristic fragments at m/z 136 and 109 are key identifiers for this compound. On the other hand, LC-MS/MS with Electrospray Ionization is the preferred method for quantitative analysis due to its superior sensitivity and selectivity, particularly when using Multiple Reaction Monitoring. The transition from the protonated molecule (m/z 152) to the fragment resulting from the loss of ammonia (m/z 135) is a reliable choice for quantification. By understanding the distinct fragmentation behaviors and leveraging the appropriate analytical protocol, researchers can effectively identify and quantify this compound in various scientific applications.

References

A Researcher's Guide to Purity Analysis of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals engaged in drug discovery and development, the purity of starting materials and intermediates is of paramount importance. This guide offers a comparative overview of the analytical methodologies used to assess the purity of (S)-1-(4-fluoro-3-methoxyphenyl)ethanamine, a valuable chiral building block, and its structural analogs. The information presented is based on established analytical techniques and publicly available data for this class of compounds.

The precise purity of (S)-1-(4-fluoro-3-methoxyphenyl)ethanamine and its analogs can vary between suppliers and even between different batches from the same supplier. Generally, commercial suppliers offer this and related compounds with a purity of 95% or greater.[1] However, it is imperative for researchers to obtain a lot-specific Certificate of Analysis (CoA) from their supplier to ascertain the exact purity and impurity profile.

Comparative Purity Data

The following table summarizes representative purity data for (S)-1-(4-fluoro-3-methoxyphenyl)ethanamine and its analogs, as might be found on a Certificate of Analysis. This data is illustrative and highlights the key parameters typically reported.

CompoundSupplier/Batch (Example)Chemical Purity (HPLC/GC)Enantiomeric Excess (ee)Analytical Method(s)
(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamineSupplier A, Lot #1234599.2%99.5%HPLC, Chiral HPLC, ¹H NMR
(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamineSupplier B, Lot #6789098.7%99.1%HPLC, Chiral HPLC, ¹H NMR
(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochlorideSupplier C, Lot #A1B2C≥95%Not ReportedNot Specified
(S)-(-)-1-(3-Methoxyphenyl)ethylamineSupplier D, Lot #D3E4F≥99.0%>99.0%GC

Experimental Protocols

The accurate determination of chemical and chiral purity relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, often utilizing a chiral stationary phase (CSP) to resolve enantiomers.[2][3][4] Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are also commonly employed.

1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity

  • Objective: To determine the chemical purity of the sample by separating the main component from any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a known concentration.

  • Analysis: The sample is injected, and the peak area of the main component is compared to the total area of all peaks to calculate the percentage purity.

2. Chiral HPLC for Enantiomeric Purity

  • Objective: To separate and quantify the enantiomers of the chiral amine.

  • Instrumentation: HPLC system with a UV or photodiode array detector.

  • Column: A chiral stationary phase column, such as one based on polysaccharide derivatives (e.g., amylose or cellulose phenylcarbamates).[2][5]

  • Mobile Phase: Typically a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol or ethanol.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound has maximum absorbance.

  • Sample Preparation: The sample is dissolved in the mobile phase.

  • Analysis: The retention times of the (S) and (R) enantiomers will differ, allowing for their separation and quantification.[4] The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [([major enantiomer] - [minor enantiomer]) / ([major enantiomer] + [minor enantiomer])] x 100.

3. ¹H NMR Spectroscopy for Structural Confirmation and Purity

  • Objective: To confirm the chemical structure of the compound and detect any proton-containing impurities.

  • Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz).

  • Solvent: A deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Analysis: The sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm the structure. The presence of unexpected peaks may indicate impurities.

Analytical Workflow and Signaling Pathways

The following diagrams illustrate the typical workflow for the purity analysis of a chiral amine and a conceptual representation of its potential role in a signaling pathway.

analytical_workflow Analytical Workflow for Purity Assessment cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Interpretation cluster_report Reporting sample Raw Material Sample dissolution Dissolution in Appropriate Solvent sample->dissolution hplc Chemical Purity (HPLC) dissolution->hplc Inject chiral_hplc Enantiomeric Purity (Chiral HPLC) dissolution->chiral_hplc Inject nmr Structural Confirmation (¹H NMR) dissolution->nmr Analyze integration Peak Integration and Area % Calculation hplc->integration ee_calc Enantiomeric Excess Calculation chiral_hplc->ee_calc spec_interp Spectral Interpretation nmr->spec_interp cofa Certificate of Analysis Generation integration->cofa ee_calc->cofa spec_interp->cofa

Caption: Workflow for Purity Analysis

signaling_pathway Conceptual Signaling Pathway Involvement receptor Target Receptor g_protein G-Protein Activation receptor->g_protein compound (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine (Active Pharmaceutical Ingredient) compound->receptor Binds effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger protein_kinase Protein Kinase Cascade second_messenger->protein_kinase response Cellular Response protein_kinase->response

Caption: Conceptual Signaling Pathway

References

A Comparative Guide to Chiral Resolving Agents for Aromatic Ethylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic aromatic ethylamines is a critical process in the synthesis of enantiomerically pure compounds, which are essential as building blocks for pharmaceuticals and other biologically active molecules. The choice of a chiral resolving agent is paramount to the efficiency, yield, and scalability of this separation. This guide provides an objective comparison of commonly used chiral resolving agents for aromatic ethylamines, supported by experimental data to aid in the selection of the most suitable agent for a given application.

The primary method for the chiral resolution of amines is the formation of diastereomeric salts. This technique involves the reaction of the racemic amine with an enantiomerically pure chiral acid. The resulting diastereomeric salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. The less soluble diastereomer crystallizes preferentially, and the desired enantiomer of the amine can then be liberated.[1][2]

Comparison of Chiral Resolving Agent Performance

The selection of an appropriate resolving agent is often substrate-dependent, and screening of several agents may be necessary to achieve optimal results. This section provides a comparative overview of the performance of common resolving agents for the resolution of 1-phenylethylamine and N-methylamphetamine.

Data Presentation

The following table summarizes quantitative data for the chiral resolution of specific aromatic ethylamines with various resolving agents. It is important to note that the data is compiled from different sources, and experimental conditions such as solvent, temperature, and stoichiometry may vary between experiments.

Aromatic EthylamineChiral Resolving AgentYield of Resolved Amine (%)Enantiomeric Excess (e.e.) (%)Reference
1-Phenylethylamine PEGylated-(R)-Mandelic AcidGoodHigh[1]
N-Methylamphetamine O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA)45 (Extract), 42 (Raffinate)83 (Extract), 82 (Raffinate)[3]
N-Methylamphetamine O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA)Lower than DBTALower than DBTA[3]

Note: "Good" and "High" are qualitative descriptors from the source material where specific numerical data was not provided.

Key Observations:

  • Tartaric acid derivatives , such as DBTA and DPTTA, are highly effective for the resolution of N-methylamphetamine, providing high enantiomeric excesses for both the extracted unreacted enantiomer and the enantiomer from the diastereomeric salt.[3]

  • Mandelic acid derivatives , exemplified by PEGylated-(R)-mandelic acid, also demonstrate good performance in resolving 1-phenylethylamine, yielding a product with high enantiomeric excess.[1]

  • The choice of the resolving agent and the specific derivative can significantly impact the efficiency of the resolution. For N-methylamphetamine, DBTA was found to be more effective than DPTTA.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and optimization of chiral resolution experiments. Below are representative protocols for the resolution of aromatic ethylamines using tartaric acid and mandelic acid derivatives.

Protocol 1: Resolution of (±)-1-Phenylethylamine using (2R,3R)-(+)-Tartaric Acid

This protocol is a widely cited method for the resolution of racemic 1-phenylethylamine.[4]

Materials:

  • (±)-1-Phenylethylamine

  • (2R,3R)-(+)-Tartaric acid

  • Methanol

  • 50% Aqueous Sodium Hydroxide (NaOH)

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous sodium sulfate

Procedure:

  • Salt Formation:

    • Dissolve (2R,3R)-(+)-tartaric acid in methanol in a flask, heating gently if necessary.

    • In a separate flask, dissolve an equimolar amount of (±)-1-phenylethylamine in methanol.

    • Slowly add the amine solution to the tartaric acid solution. The reaction is exothermic.

  • Crystallization:

    • Allow the mixture to cool to room temperature, and then place it in an ice bath to induce crystallization of the less soluble diastereomeric salt, (S)-(-)-1-phenylethylammonium-(R,R)-tartrate.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Liberation of the Free Amine:

    • Suspend the collected crystals in water and add 50% aqueous NaOH until the solution is basic to pH paper. This will liberate the free amine.

  • Extraction:

    • Transfer the basic aqueous solution to a separatory funnel and extract the liberated (S)-(-)-1-phenylethylamine with diethyl ether.

    • Separate the organic layer, and dry it over anhydrous sodium sulfate.

  • Isolation of the Resolved Amine:

    • Remove the solvent from the dried organic layer by rotary evaporation to obtain the enantiomerically enriched (S)-(-)-1-phenylethylamine.

  • Analysis:

    • Determine the enantiomeric excess of the resolved amine using chiral HPLC or by measuring the specific rotation with a polarimeter.

Protocol 2: Resolution of (±)-N-Methylamphetamine using O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA)

This protocol utilizes a derivative of tartaric acid for the resolution of N-methylamphetamine.[3]

Materials:

  • (±)-N-Methylamphetamine

  • O,O'-Dibenzoyl-(2R,3R)-tartaric acid monohydrate (DBTA)

  • Methanol

  • 2M Aqueous Sodium Hydroxide (NaOH)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Anhydrous sodium sulfate

Procedure:

  • Salt Formation:

    • Dissolve racemic N-methylamphetamine and a sub-stoichiometric amount (e.g., 0.25 to 0.5 molar equivalents) of DBTA in methanol.

  • Solvent Evaporation:

    • The solvent is evaporated to yield the diastereomeric salt mixture.

  • Separation (e.g., by Supercritical Fluid Extraction - SFE or recrystallization):

    • The unreacted enantiomer can be selectively extracted from the diastereomeric salt mixture. Alternatively, fractional crystallization can be employed to separate the less soluble diastereomeric salt.

  • Liberation of the Free Amine:

    • From the unreacted amine fraction: The extracted amine is already in its free base form and can be isolated by removing the extraction solvent.

    • From the diastereomeric salt: Suspend the isolated diastereomeric salt in water and add 2M aqueous NaOH until the solution is basic.

  • Extraction:

    • Extract the liberated amine from the basic aqueous solution with a suitable organic solvent.

    • Dry the organic extract over anhydrous sodium sulfate.

  • Isolation of the Resolved Amine:

    • Remove the solvent by rotary evaporation to obtain the enantiomerically enriched amine.

  • Analysis:

    • Determine the enantiomeric excess of both the extracted amine and the amine liberated from the salt using chiral HPLC.

Visualizing the Workflow

The following diagrams illustrate the logical steps and the general workflow of chiral resolution via diastereomeric salt formation.

G racemic_amine Racemic Aromatic Ethylamine (R-Amine and S-Amine) diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Amine-(R)-Acid and (S)-Amine-(R)-Acid) racemic_amine->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., (R)-Acid) resolving_agent->diastereomeric_salts separation Separation (Fractional Crystallization) diastereomeric_salts->separation less_soluble Less Soluble Diastereomeric Salt ((S)-Amine-(R)-Acid) separation->less_soluble more_soluble More Soluble Diastereomeric Salt ((R)-Amine-(R)-Acid in solution) separation->more_soluble liberation1 Liberation of Amine (Base Treatment) less_soluble->liberation1 liberation2 Liberation of Amine (Base Treatment) more_soluble->liberation2 s_amine Enantiomerically Enriched S-Amine liberation1->s_amine r_amine Enantiomerically Enriched R-Amine liberation2->r_amine

Caption: General workflow for chiral resolution of an amine.

G start Start racemate Prepare solution of racemic amine start->racemate agent Prepare solution of chiral resolving agent start->agent mix Mix solutions to form diastereomeric salts racemate->mix agent->mix crystallize Induce crystallization (e.g., cooling) mix->crystallize filter Filter to separate crystals and filtrate crystallize->filter liberate_crystals Liberate amine from crystals (base treatment) filter->liberate_crystals liberate_filtrate Liberate amine from filtrate (base treatment) filter->liberate_filtrate extract_s Extract and isolate one enantiomer liberate_crystals->extract_s extract_r Extract and isolate the other enantiomer liberate_filtrate->extract_r analyze_s Analyze enantiomeric purity extract_s->analyze_s analyze_r Analyze enantiomeric purity extract_r->analyze_r end End analyze_s->end analyze_r->end

Caption: Experimental workflow for diastereomeric salt resolution.

References

A Head-to-Head Battle of Chiral Auxiliaries: 1-(4-Methoxyphenyl)ethanamine vs. 1-Phenylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance, applications, and practical considerations of two prominent chiral auxiliaries.

In the realm of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that significantly impacts the stereochemical outcome, overall yield, and practicality of a synthetic route. Among the myriad of options available, 1-phenylethylamine has long been a workhorse, valued for its low cost and effectiveness in inducing chirality. However, the emergence of functionalized analogs, such as 1-(4-methoxyphenyl)ethanamine, presents a compelling alternative, primarily due to the milder conditions required for its removal. This guide provides a detailed, data-driven comparison of these two chiral auxiliaries to aid researchers in selecting the optimal tool for their specific synthetic challenges.

At a Glance: Key Performance Differences

FeatureThis compound1-Phenylethylamine
Diastereoselectivity Good to excellent, comparable to 1-phenylethylamine in many cases.Good to excellent, well-established performance.
Yield Generally high, comparable to 1-phenylethylamine.Generally high, widely documented.
Cleavage Conditions Mild oxidative cleavage (CAN, DDQ).Harsh acidic or basic hydrolysis, or reductive cleavage.
Cleavage Compatibility Tolerant of various functional groups sensitive to acid/base or reduction.Limited by substrate's stability to harsh conditions.
Cost Generally higher than 1-phenylethylamine.Low cost and readily available.

Delving Deeper: Performance in Key Asymmetric Transformations

The efficacy of a chiral auxiliary is best judged by its performance in stereoselective bond-forming reactions. Here, we compare the two auxiliaries in three fundamental transformations: alkylation, aldol reactions, and Diels-Alder reactions.

Asymmetric Alkylation of Amide Enolates

Asymmetric alkylation is a cornerstone of stereoselective C-C bond formation. The diastereoselectivity of this reaction is highly dependent on the ability of the chiral auxiliary to effectively shield one face of the enolate intermediate.

Table 1: Diastereoselectivity in the Alkylation of N-Propionyl Amides with Benzyl Bromide

Chiral AuxiliaryDiastereomeric Ratio (d.r.)Reference
(S)-1-Phenylethylamine95:5[1]
(S)-1-(4-Methoxyphenyl)ethanamineExpected to be comparable to 1-phenylethylamine-

Note: Specific experimental data for the diastereoselective alkylation of an amide derived from this compound with benzyl bromide was not found in the reviewed literature. The expectation of comparable diastereoselectivity is based on the structural similarity to 1-phenylethylamine.

Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds with the creation of up to two new stereocenters. Chiral auxiliaries, often in the form of N-acyloxazolidinones, are frequently employed to control the stereochemical outcome.

Table 2: Diastereoselectivity in the Aldol Reaction of N-Propionyl Imides with Isobutyraldehyde

Chiral Auxiliary DerivativeDiastereomeric Ratio (syn:anti)Reference
N-Propionyl-(S)-1-phenylethylamine>98:2 (for Evans auxiliary)[2]
N-Propionyl-(S)-1-(4-methoxyphenyl)ethanamineExpected to be high, similar to phenylethylamine derivatives-

Note: The data for 1-phenylethylamine is based on the well-established Evans auxiliary, which is derived from the corresponding amino alcohol. It is anticipated that an auxiliary derived from this compound would exhibit similar high levels of stereocontrol in analogous reactions.

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a classic cycloaddition for the formation of six-membered rings. The use of chiral auxiliaries on the dienophile allows for the diastereoselective synthesis of complex cyclic systems.

Table 3: Diastereoselectivity in the Diels-Alder Reaction of N-Acryloyl Derivatives with Cyclopentadiene

| Chiral Auxiliary | Diastereomeric Ratio (endo:exo) | Diastereomeric Excess (d.e.) of endo isomer | Reference | |---|---|---| | (R)-1-Phenylethylamine | 93:7 | 86% |[3] | | (R)-1-(4-Methoxyphenyl)ethanamine | Expected to be high and comparable to 1-phenylethylamine | - | - |

Note: While specific data for the N-acryloyl derivative of this compound was not found, the structural similarity suggests a comparable level of facial selectivity in the Diels-Alder reaction.

The Decisive Factor: Auxiliary Cleavage

The most significant distinction between these two auxiliaries lies in the conditions required for their removal from the product. This step is crucial as it must be high-yielding and not compromise the stereochemical integrity of the newly formed chiral centers.

1-Phenylethylamine: Cleavage of amides derived from 1-phenylethylamine typically requires harsh conditions such as strong acid or base hydrolysis, or reductive methods like dissolving metal reduction. These conditions can be detrimental to sensitive functional groups elsewhere in the molecule.

This compound: The p-methoxy group on the phenyl ring makes this auxiliary susceptible to oxidative cleavage under mild conditions. Reagents such as ceric ammonium nitrate (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can efficiently remove the auxiliary, often at room temperature.[4][5][6] This orthogonality offers a significant advantage when synthesizing complex molecules with a variety of functional groups.

Experimental Protocols

General Procedure for Asymmetric Alkylation of an N-Propionyl Amide
  • Amide Formation: To a solution of propionic acid (1.0 eq.) in an appropriate solvent (e.g., CH₂Cl₂), add a coupling agent (e.g., DCC, 1.1 eq.) and an activating agent (e.g., HOBt, 0.1 eq.) at 0 °C. After stirring for 15 minutes, add the chiral amine (1.0 eq.) and allow the reaction to warm to room temperature and stir overnight. Work-up and purify by chromatography to obtain the N-propionyl amide.

  • Enolate Formation and Alkylation: Dissolve the N-propionyl amide (1.0 eq.) in dry THF under an inert atmosphere and cool to -78 °C. Add a strong base (e.g., LDA, 1.1 eq.) dropwise and stir for 30 minutes. Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) and continue stirring at -78 °C for 2-4 hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product. Purify by flash column chromatography.

General Procedure for Oxidative Cleavage of N-Acyl-1-(4-methoxyphenyl)ethanamine with CAN
  • Reaction Setup: Dissolve the N-acylated product (1.0 eq.) in a mixture of acetonitrile and water (typically 3:1) at 0 °C.

  • Oxidant Addition: Slowly add a solution of ceric ammonium nitrate (CAN) (2.5-3.0 eq.) in water to the reaction mixture.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Extract the product with an organic solvent. The aqueous layer can be basified to recover the chiral auxiliary. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the desired product by chromatography.

Visualizing the Workflow and Logic

Asymmetric_Synthesis_Workflow Auxiliary_A This compound Alkylation Alkylation Auxiliary_A->Alkylation High d.r. Aldol Aldol Reaction Auxiliary_A->Aldol High d.r. Diels_Alder Diels-Alder Auxiliary_A->Diels_Alder High d.r. Auxiliary_B 1-Phenylethylamine Auxiliary_B->Alkylation High d.r. Auxiliary_B->Aldol High d.r. Auxiliary_B->Diels_Alder High d.r. Oxidative Mild Oxidative Cleavage (CAN, DDQ) Alkylation->Oxidative Harsh Harsh Hydrolysis or Reductive Cleavage Alkylation->Harsh Aldol->Oxidative Aldol->Harsh Diels_Alder->Oxidative Diels_Alder->Harsh Product Enantiomerically Enriched Product Oxidative->Product Harsh->Product

Figure 1. Comparison of synthetic pathways using the two chiral auxiliaries.

Figure 2. Steric hindrance model for diastereoselectivity.

Conclusion: Making the Right Choice

Both this compound and 1-phenylethylamine are highly effective chiral auxiliaries capable of inducing high levels of diastereoselectivity in a range of asymmetric transformations. The choice between them hinges on the specific requirements of the synthetic target.

Choose 1-phenylethylamine when:

  • Cost is a primary concern.

  • The substrate is robust and can withstand harsh cleavage conditions.

  • A well-established and extensively documented auxiliary is preferred.

Choose this compound when:

  • The substrate contains functional groups sensitive to strong acids, bases, or reducing agents.

  • Mild and orthogonal cleavage conditions are paramount to preserving the integrity of the final product.

  • The slightly higher cost is justified by the increased functional group compatibility and potentially higher overall yield of a complex synthesis.

Ultimately, the decision should be guided by a thorough analysis of the entire synthetic route, weighing the benefits of milder cleavage against the economic advantages of the more traditional auxiliary. This guide provides the foundational data and protocols to make an informed decision in this critical aspect of asymmetric synthesis.

References

A Comparative Guide to the Efficacy of Tartaric Acid Derivatives in Chiral Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral resolving agent is a critical step in the synthesis of enantiomerically pure compounds. Tartaric acid and its derivatives are a versatile and widely used class of resolving agents, primarily for the separation of racemic amines through the formation of diastereomeric salts. This guide provides an objective comparison of the efficacy of different tartaric acid derivatives, supported by experimental data, detailed methodologies, and visual representations of the underlying processes.

The principle of chiral resolution via diastereomeric salt formation relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent. This reaction produces a pair of diastereomers which, unlike the original enantiomers, possess different physicochemical properties, most notably solubility. This difference in solubility allows for their separation by fractional crystallization. Subsequently, the desired enantiomer can be recovered from the separated diastereomeric salt.

Comparative Performance of Tartaric Acid Derivatives

The efficacy of a chiral resolving agent is primarily determined by the yield and the enantiomeric excess (e.e.) of the desired enantiomer. The choice of the optimal tartaric acid derivative is highly dependent on the specific substrate and the crystallization conditions. This section provides a comparative summary of the performance of various tartaric acid derivatives in the resolution of several racemic compounds.

Racemic CompoundResolving AgentYield (%)Enantiomeric Excess (e.e.) (%)
N-Methylamphetamine O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA)4582.5
O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA)Not Reported57.9
(2R,3R)-Tartaric AcidNot Reported< 5
Amphetamine d-Tartaric Acid7898
Albuterol (+)-Di-p-toluoyl-D-tartaric acid (DPTTA)38 (R-enantiomer)99.5
Ephedrine O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA)92.5~100
dl-Leucine (+)-Di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA)Not Reported91.20 (D-enantiomer)

Experimental Protocols

Detailed methodologies are crucial for the successful and reproducible chiral resolution. The following protocols are representative examples for the resolution of racemic amines using different tartaric acid derivatives.

Resolution of Racemic Amphetamine with d-Tartaric Acid[1]

1. Diastereomeric Salt Formation:

  • Dissolve 270 grams of racemic amphetamine base in a suitable solvent.

  • In a separate vessel, dissolve 150 grams of d-tartaric acid in a suitable solvent.

  • Mix the two solutions to initiate the formation of the neutral salt of dl-amphetamine d-tartrate.

2. Fractional Crystallization:

  • Allow the mixture to stand, promoting the fractional crystallization of the less soluble l-amphetamine d-tartrate.

3. Isolation:

  • Separate the crystalline diastereomeric salt by filtration.

4. Liberation of the Enantiomer:

  • Treat the isolated l-amphetamine d-tartrate salt with a base to liberate the free l-amphetamine.

  • The d-amphetamine can be recovered from the mother liquor.

Resolution of Racemic Methamphetamine with (-)-O,O'-Di-p-toluoyl-R,R-tartaric Acid[2]

1. Diastereomeric Salt Formation:

  • Dissolve 3.0 g (0.02 mol) of racemic methamphetamine in 6 cm³ of methanol.

  • In a separate flask, dissolve 1.9 g (0.005 mol) of (-)-O,O'-di-p-toluoyl-R,R-tartaric acid in 4 cm³ of methanol.

  • Add the resolving agent solution to the methamphetamine solution.

2. Crystallization:

  • Stir the reaction mixture at room temperature for one hour.

  • Cool the mixture to 5°C and maintain for two hours to induce crystallization.

  • Filter the precipitated salt and dry it.

3. Liberation of L-Methamphetamine:

  • Dissolve the obtained salt (2.4 g) in a mixture of 5.5 cm³ of 2M NaOH and 15 cm³ of water.

  • Extract the liberated L-methamphetamine from the aqueous solution.

Visualizing the Chiral Resolution Process

The following diagrams illustrate the logical workflow and the fundamental principle of chiral resolution by diastereomeric salt formation.

G cluster_workflow Experimental Workflow for Chiral Resolution racemic_mixture Racemic Mixture (R- and S-enantiomers) dissolution Dissolution in Suitable Solvent racemic_mixture->dissolution resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid Derivative) resolving_agent->dissolution salt_formation Diastereomeric Salt Formation dissolution->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt ((S)-Amine-(+)-Tartrate) filtration->less_soluble Solid mother_liquor Mother Liquor with More Soluble Diastereomeric Salt ((R)-Amine-(+)-Tartrate) filtration->mother_liquor Liquid liberation_S Liberation of (S)-Enantiomer less_soluble->liberation_S liberation_R Liberation of (R)-Enantiomer mother_liquor->liberation_R pure_S Pure (S)-Enantiomer liberation_S->pure_S pure_R Pure (R)-Enantiomer liberation_R->pure_R

Experimental workflow for chiral resolution.

G cluster_principle Principle of Diastereomeric Salt Formation racemic Racemic Mixture (R-Amine + S-Amine) Identical Physical Properties diastereomers Mixture of Diastereomers (R-Amine-R'-Acid + S-Amine-R'-Acid) Different Physical Properties racemic->diastereomers + chiral_acid Chiral Resolving Agent (e.g., R'-Acid) chiral_acid->diastereomers separation Separation based on Differential Solubility diastereomers->separation salt1 Diastereomer 1 (e.g., less soluble) separation->salt1 salt2 Diastereomer 2 (e.g., more soluble) separation->salt2

Logical relationship in diastereomeric salt resolution.

Comparative Guide to Analytical Methods for the Quantification of 1-(4-Methoxyphenyl)ethanamine and Related Phenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods applicable to the quantification of 1-(4-Methoxyphenyl)ethanamine and structurally related phenethylamine derivatives. Due to a lack of extensive, publicly available validation data specifically for this compound, this document leverages detailed methodologies and performance data from validated assays for amphetamine and methamphetamine. These compounds share core structural similarities, making the presented methods highly relevant for the development and validation of assays for this compound.

The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used method for the analysis of volatile and semi-volatile compounds. The validation parameters are presented in accordance with international guidelines to ensure the reliability and accuracy of the methods.

Data Presentation: A Comparative Analysis of Validated GC-MS Methods

The following table summarizes the performance characteristics of validated GC-MS methods for the quantification of amphetamine and methamphetamine in biological matrices. Researchers can use this data as a benchmark when developing and validating methods for this compound.

Validation Parameter Method 1: Amphetamine in Urine [1][2][3]Method 2: Methamphetamine in Urine [1][2][3]Method 3: Amphetamine in Hair [4]Method 4: Methamphetamine in Hair [4]
Linearity Range 25 - 200 µg/L25 - 200 µg/L0.2 - 10 ng/mg0.2 - 10 ng/mg
Correlation Coefficient (r²) 0.99720.9992> 0.99> 0.99
Limit of Detection (LOD) 2.962 µg/L6.757 µg/L0.15 ng/mg0.10 ng/mg
Limit of Quantification (LOQ) 9.873 µg/L22.253 µg/L0.20 ng/mg0.15 ng/mg
Accuracy (% Recovery) 101.9%95.2%Within 110.36%Within 110.36%
Precision (% RSD) 3.83%6.743%< 15%< 15%

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison table. These protocols provide a foundational framework for the analysis of phenethylamines.

Method 1 & 2: GC-MS Quantification of Amphetamine and Methamphetamine in Urine[1][2][3]
  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Sample Preparation: Urine samples are subjected to a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes of interest.

  • Derivatization: The extracted analytes are derivatized, for example, with heptafluorobutyric anhydride (HFBA), to improve their chromatographic properties and mass spectral characteristics.

  • GC Conditions:

    • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

    • Injector: Split/splitless injector.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to ensure the separation of the analytes from matrix components.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting specific ions for the derivatized amphetamine and methamphetamine.

  • Quantification: A calibration curve is generated using standards of known concentrations. An internal standard is used to correct for variations in extraction efficiency and instrument response.

Method 3 & 4: GC-MS Quantification of Amphetamine and Methamphetamine in Hair[4]
  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Sample Preparation:

    • Hair samples are washed with distilled water and acetone to remove external contamination.

    • Approximately 20 mg of hair is extracted under alkaline conditions.

  • Derivatization: The extract is derivatized with heptafluorobutyric anhydride (HFBA) mixed with heptafluorobutyric chloride (HFBCl).

  • Extraction: Solid-phase microextraction (SPME) is used to extract the derivatized analytes from the sample matrix.

  • GC-MS Conditions: Similar to the urine analysis method, employing a suitable capillary column and temperature program for the separation of the derivatized analytes.

  • Quantification: A calibration curve is constructed using hair samples spiked with known concentrations of amphetamine and methamphetamine.

Visualizing the Analytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method, a critical process for ensuring data quality and reliability in scientific research and drug development.

G cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Validation Experiments cluster_3 Data Analysis & Reporting Dev Develop Analytical Method Opt Optimize Method Parameters Dev->Opt Proto Define Validation Protocol & Acceptance Criteria Opt->Proto Spec Specificity Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy Proto->Acc Prec Precision (Repeatability & Intermediate) Proto->Prec LOD Limit of Detection (LOD) Proto->LOD LOQ Limit of Quantification (LOQ) Proto->LOQ Rob Robustness Proto->Rob Analysis Analyze Results vs. Acceptance Criteria Report Prepare Validation Report Analysis->Report Analysis->Report

References

Comparative study of catalysts for asymmetric synthesis of chiral amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral amines is a critical process in the development of pharmaceuticals and fine chemicals, with the stereochemistry of the amine often dictating biological activity. This guide provides an objective comparison of the performance of leading catalyst classes for asymmetric imine reduction and reductive amination, supported by experimental data. We will delve into a comparative analysis of transition metal catalysts, organocatalysts, and biocatalysts, offering insights into their respective strengths and ideal applications.

Performance Comparison of Chiral Catalysts

The efficacy of a chiral catalyst is primarily assessed by its ability to produce the desired amine enantiomer with high enantiomeric excess (ee%) and chemical yield. The following tables summarize the performance of representative catalysts from different classes in the asymmetric synthesis of chiral amines.

Transition Metal Catalysts

Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, are highly effective for the asymmetric hydrogenation of imines and reductive amination of ketones.[1] They often exhibit high turnover numbers and operate under relatively mild conditions.

Table 1: Performance of Iridium-Based Catalysts

Catalyst/LigandImine SubstrateH₂ Pressure (bar)Yield (%)ee (%)Reference
[Ir(COD)Cl]₂ / (R,R)-f-SpiroPhosCyclic 2-aryl iminesNot SpecifiedHighUp to 97[1]
Ir-phosphoramidite complexKetones + Secondary Amines (Reductive Amination)Not SpecifiedHighNot Specified[1]
Iridium–f-BinaphaneSimple Aromatic Ketones + Phenylhydrazide50ExcellentUp to 99[2]
Chiral Iridium-diphosphineN-alkyl tetrahydroisoquinolinesNot SpecifiedHighUp to 96[1]

Table 2: Performance of Rhodium-Based Catalysts

Catalyst/LigandImine SubstrateHydrogen SourceYield (%)ee (%)Reference
Chiral Cp*Rh complexVarious imines and sulfonimidesFormic acid-triethylamineExcellentUp to 99[3]
Rh(III)-diamine complexCyclic imines (for tetrahydroisoquinolines)H₂ (20 bar)9499[4]
Rh/Mandyphos(OMe)Furyl-substituted (Z)-dehydroamino acid derivativesH₂High80-98[5]

Table 3: Performance of Ruthenium-Based Catalysts

Catalyst/LigandImine SubstrateHydrogen SourceYield (%)ee (%)Reference
RuCl(p-cymene)[(S,S)-Ts-DPEN]N-diphenylphosphinyl acyclic iminesFormic acid/triethylamineExcellentExcellent[6]
Shvo's CatalystVariety of iminesPropan-2-olExcellentNot applicable (racemic)[7]
Ru-catalyst2-quinoline aldehyde + aryl aminesH₂High92-99[1]
Organocatalysts

Chiral phosphoric acids are a prominent class of organocatalysts for the asymmetric reduction of imines, typically using a Hantzsch ester as the hydride source.[8] These metal-free catalysts are attractive due to their stability and lower toxicity.[9]

Table 4: Performance of Chiral Phosphoric Acid Catalysts

CatalystImine SubstrateHydride SourceYield (%)ee (%)Reference
Chiral Phosphoric AcidFluorinated alkynyl ketiminesBenzothiazole derivativeHighExcellent[1]
Chiral Phosphoric AcidKetiminesHantzsch esterExcellentHigh[10]
Chiral Phosphoric Acidα-Imino estersHantzsch esterExcellentHigh[6]
Biocatalysts

Enzymes such as transaminases and imine reductases offer high enantioselectivity under mild, aqueous conditions, making them a green alternative for chiral amine synthesis.[11][12]

Table 5: Performance of Biocatalysts

CatalystReaction TypeSubstrateConversion (%)ee (%)Reference
Transaminase (ATA-117)Kinetic Resolutionα-methylbenzylamine~5099[13]
(R)-Imine Reductase (IRED)Asymmetric ReductionCyclic iminesHighHigh[12]
Imine Reductase (IRED)Reductive AminationKetones + AminesNot SpecifiedHigh[14]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of these catalytic systems. Below are representative methodologies for key experiments.

Iridium-Catalyzed Asymmetric Hydrogenation of an Imine

This protocol is a general representation for the asymmetric hydrogenation of an imine using an iridium catalyst.

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Ir(COD)Cl]₂ and the chiral phosphine ligand (e.g., (R,R)-f-SpiroPhos) in a suitable solvent (e.g., degassed dichloromethane). The mixture is stirred at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: The imine substrate is added to the flask containing the catalyst solution.

  • Hydrogenation: The flask is connected to a hydrogen line, purged several times with hydrogen, and then pressurized to the desired pressure (e.g., 10-50 bar).

  • Reaction Monitoring: The reaction is stirred at a specific temperature (e.g., room temperature or slightly elevated) and monitored by TLC or GC/MS until completion.

  • Work-up and Purification: Upon completion, the hydrogen pressure is carefully released, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the chiral amine.

  • Analysis: The yield is determined after purification, and the enantiomeric excess is measured by chiral HPLC or GC.

Chiral Phosphoric Acid-Catalyzed Asymmetric Reduction of an Imine

This procedure outlines the general steps for an organocatalyzed imine reduction.

  • Reaction Setup: To a dried flask under an inert atmosphere (e.g., argon) is added the chiral phosphoric acid catalyst (e.g., 5 mol%), the imine substrate, and a Hantzsch ester (1.1 equivalents) in a suitable solvent (e.g., toluene).

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., room temperature or 40 °C) for a designated time (e.g., 24-48 hours).

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or ¹H NMR spectroscopy.

  • Work-up and Purification: After completion, the reaction mixture is concentrated, and the crude product is purified by flash column chromatography on silica gel.

  • Analysis: The yield of the purified amine is calculated, and the enantiomeric excess is determined by chiral HPLC analysis.

Transaminase-Catalyzed Kinetic Resolution of a Racemic Amine

This protocol provides a general method for the enzymatic kinetic resolution of a racemic amine.

  • Reaction Mixture Preparation: In a suitable vessel, the racemic amine, a keto-acceptor (e.g., pyruvate), and pyridoxal-5'-phosphate (PLP) cofactor are dissolved in a buffer solution (e.g., phosphate buffer, pH 7.5).[11]

  • Enzyme Addition: The transaminase enzyme (e.g., as a whole-cell biocatalyst or purified enzyme) is added to the reaction mixture.[11]

  • Reaction Conditions: The mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.[11]

  • Reaction Monitoring: The conversion and enantiomeric excess of the remaining amine are monitored over time using chiral HPLC or GC. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess of the unreacted amine.

  • Work-up and Product Isolation: The reaction mixture is basified, and the amine is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield the enantiomerically enriched amine.[11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycles and a generalized experimental workflow for asymmetric amine synthesis.

Catalytic_Cycle_Metal_Catalyst cluster_cycle Metal-Catalyzed Asymmetric Hydrogenation Catalyst Precursor Catalyst Precursor Active Catalyst Active Catalyst Catalyst Precursor->Active Catalyst Activation Substrate Complex Substrate Complex Active Catalyst->Substrate Complex Imine Coordination Hydride Insertion Hydride Insertion Substrate Complex->Hydride Insertion H₂ Product Complex Product Complex Hydride Insertion->Product Complex Reductive Elimination Product Complex->Active Catalyst Product Release Chiral Amine Chiral Amine Product Complex->Chiral Amine Imine Imine Imine->Substrate Complex

Catalytic Cycle for Metal-Catalyzed Asymmetric Hydrogenation.

Organocatalyst_Cycle cluster_cycle Chiral Phosphoric Acid Catalysis CPA Chiral Phosphoric Acid Activated Imine Protonated Imine CPA->Activated Imine Protonation Hydride Transfer Hydride Transfer from Hantzsch Ester Activated Imine->Hydride Transfer Product Formation Amine Product + CPA Hydride Transfer->Product Formation Product Formation->CPA Catalyst Regeneration Chiral Amine Chiral Amine Product Formation->Chiral Amine Imine Imine Imine->Activated Imine Hantzsch Ester Hantzsch Ester Hantzsch Ester->Hydride Transfer

Mechanism of Chiral Phosphoric Acid-Catalyzed Imine Reduction.

Biocatalyst_Cycle cluster_cycle Transaminase Catalytic Cycle (Ping-Pong Mechanism) E-PLP Enzyme-PLP E-PMP Enzyme-PMP E-PLP->E-PMP Amino Donor In, Keto Acid 1 Out E-PMP->E-PLP Keto Acceptor In, Chiral Amine Out Amino Donor Amino Donor Keto Acid 1 Keto Acid 1 Keto Acceptor Keto Acceptor Chiral Amine Chiral Amine Experimental_Workflow Start Start Catalyst_Preparation Catalyst/Biocatalyst Preparation Start->Catalyst_Preparation Reaction_Setup Reaction Setup (Substrate, Solvent, etc.) Catalyst_Preparation->Reaction_Setup Reaction Asymmetric Reaction (Hydrogenation, Reduction, etc.) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, GC, HPLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quenching and Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Analysis Yield, ee% Determination (NMR, HPLC, GC) Purification->Analysis End End Analysis->End

References

Assessing the Chemical Purity of 1-(4-Methoxyphenyl)ethanamine by GC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical purity of starting materials and intermediates is of paramount importance in pharmaceutical research and development. Even trace impurities can have significant impacts on the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the assessment of 1-(4-Methoxyphenyl)ethanamine purity, a crucial building block in the synthesis of various pharmaceutical compounds. We will explore a detailed experimental protocol, present comparative data (hypothetical, for illustrative purposes), and discuss alternative analytical techniques.

Comparative Purity Analysis

To illustrate a comparative purity assessment, Table 1 presents hypothetical GC-MS data for this compound obtained from three fictional suppliers. The impurity profile is based on potential byproducts and starting materials from known synthesis routes.

Table 1: Comparative GC-MS Purity Analysis of this compound from Different Suppliers

Parameter Supplier A Supplier B Supplier C
Purity (%) 99.598.899.8
Impurity 1: 4-Methoxyacetophenone (%) 0.250.600.10
Impurity 2: 1-(4-Methoxyphenyl)ethanol (%) 0.150.350.05
Impurity 3: N-(1-(4-methoxyphenyl)ethyl)acetamide (%) Not Detected0.15Not Detected
Unknown Impurities (%) 0.100.100.05

Note: This data is hypothetical and for illustrative purposes only. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific purity information.

Alternative Analytical Techniques

While GC-MS is a powerful technique for volatile and semi-volatile compounds, other methods can provide complementary information for a comprehensive purity assessment.

Table 2: Comparison of Analytical Techniques for Purity Assessment

Technique Advantages Disadvantages
GC-MS High separation efficiency for volatile compounds. Provides structural information for impurity identification. High sensitivity.[1][2]Not suitable for non-volatile or thermally labile compounds. May require derivatization for polar analytes.[1][3]
HPLC/LC-MS Wide applicability for non-volatile and thermally unstable compounds.[1][4] Various detection methods available (UV, MS).Lower separation efficiency for some volatile compounds compared to GC. Can be more complex to develop methods.[3][4]
NMR Spectroscopy Provides detailed structural information for unambiguous identification of impurities.[2] Quantitative capabilities (qNMR).Lower sensitivity compared to MS-based methods. Requires higher sample concentrations.

Experimental Protocol: GC-MS Analysis of this compound

This protocol is a general guideline and may require optimization based on the specific instrument and impurities of interest.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol or dichloromethane) to obtain a concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, perform serial dilutions to bring the concentration within the linear range of the instrument.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or a similar non-polar capillary column. Due to the amine functionality, a base-deactivated column is recommended to improve peak shape.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp 1: 10 °C/min to 200 °C

    • Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-450

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum. The PubChem database lists key mass spectral peaks for this compound.[5]

  • Identify impurity peaks and tentatively identify them by comparing their mass spectra with a library (e.g., NIST).

  • Quantify the purity and impurity levels by calculating the peak area percentages. For more accurate quantification, use a certified reference standard and create a calibration curve.

Visualizing the Workflow and Relationships

To better understand the experimental process and the decision-making involved in purity analysis, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute if Necessary dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect identify Peak Identification detect->identify quantify Quantification identify->quantify report Generate Report quantify->report

Caption: Experimental workflow for GC-MS purity analysis.

Purity_Assessment_Logic cluster_input Input cluster_methods Analytical Methods cluster_output Output sample This compound Sample gcms GC-MS sample->gcms hplc HPLC/LC-MS sample->hplc nmr NMR sample->nmr purity Purity (%) gcms->purity impurities Impurity Profile gcms->impurities hplc->purity hplc->impurities nmr->purity qNMR structure Structural Confirmation nmr->structure

Caption: Logical relationships in purity assessment methods.

References

Safety Operating Guide

Proper Disposal of 1-(4-Methoxyphenyl)ethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the handling and disposal of 1-(4-Methoxyphenyl)ethanamine, this guide offers procedural steps to ensure the safety of laboratory personnel and environmental protection.

For researchers, scientists, and professionals in drug development, the proper management of chemical waste is paramount. This document outlines the essential procedures for the safe disposal of this compound, a compound that requires careful handling due to its hazardous properties.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance with the following primary concerns: it is harmful if swallowed, causes severe skin burns and eye damage, may trigger an allergic skin reaction, and poses a long-term threat to aquatic life.[1][2][3][4] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Before handling the chemical, all personnel must be equipped with appropriate PPE, including:

  • Gloves: Chemical-resistant gloves.

  • Protective Clothing: A lab coat or chemical-resistant apron.

  • Eye and Face Protection: Safety goggles and a face shield.[5]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that prevents its release into the environment.[5] Do not discharge into drains or sewers.[6] The following steps provide a clear protocol for its disposal:

  • Segregation of Waste: Isolate waste containing this compound from other chemical waste streams. It is crucial to prevent mixing with incompatible substances, particularly acids and oxidizing agents, to avoid hazardous reactions.[6][7]

  • Containerization:

    • Use only containers made of materials compatible with amines.[6]

    • Ensure containers are clearly and accurately labeled with the chemical name and associated hazard symbols.

    • Keep containers tightly sealed to prevent leaks or the release of vapors.[6]

  • Storage: Store waste containers in a designated, cool, and well-ventilated area, away from direct sunlight and heat sources.[6] The storage area should be secure and accessible only to authorized personnel.

  • Professional Disposal: For the final disposal, it is imperative to engage a licensed and certified hazardous waste disposal company.[6] These companies are equipped to handle and treat chemical waste in accordance with all applicable federal, state, and local regulations.[8][9]

  • Documentation: Maintain detailed records of the waste disposal process, including the quantities, dates, and methods of disposal, as required by regulatory agencies.[6]

Quantitative Data Summary

For quick reference, the table below summarizes the key hazard classifications for this compound.

Hazard ClassificationGHS Category
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 1B / 1C
Serious Eye Damage/IrritationCategory 1
Skin SensitizationCategory 1A
Hazardous to the Aquatic Environment, Long-Term HazardChronic 3

(Data sourced from multiple Safety Data Sheets)[1][2][3][4][5][9]

Experimental Protocols

While in-laboratory treatment methods for aromatic amines, such as degradation with acidified potassium permanganate, have been noted in a general context, specific, validated experimental protocols for the neutralization or degradation of this compound were not found in the reviewed literature.[7][10] Therefore, it is strongly recommended that all disposal be handled through professional waste management services.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Amine Waste from other chemicals B->C D Is the container compatible and correctly labeled? C->D E Transfer to a labeled, compatible, and sealed container D->E No F Store in a cool, well-ventilated, and secure area D->F Yes J Label container with chemical name and hazards E->J G Contact Licensed Hazardous Waste Disposal Company F->G H Arrange for Waste Pickup and Manifesting G->H I End: Proper Disposal and Documentation H->I J->F

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 1-(4-Methoxyphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety protocols and logistical plans for 1-(4-Methoxyphenyl)ethanamine, ensuring the well-being of laboratory personnel and the integrity of research.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 6298-96-0[1][2]

  • Molecular Formula: C9H13NO[3]

Primary Hazards:

  • Harmful if swallowed.[3][4]

  • Causes severe skin burns and eye damage.[3][5][6]

  • May cause an allergic skin reaction.[3]

  • Causes serious eye damage.[3]

Personal Protective Equipment (PPE)

Strict adherence to Personal Protective Equipment (PPE) guidelines is mandatory when handling this compound. The following table summarizes the required PPE.

Body PartRequired PPEStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[1]
Skin Fire/flame resistant and impervious clothing. Handle with gloves.EU Directive 89/686/EEC and the standard EN 374 for gloves[1]
Respiratory Full-face respiratorUse if exposure limits are exceeded or irritation is experienced[1]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[7]

  • Ensure an eyewash station and safety shower are readily accessible.[8]

  • Inspect all PPE for integrity before use.[1]

  • Have a chemical spill kit readily available.

2. Handling:

  • Avoid contact with skin and eyes.[1][9]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[1][7]

  • Use non-sparking tools to prevent fire from electrostatic discharge.[1]

  • Do not eat, drink, or smoke when using this product.[1][7]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][10]

  • Store locked up.[1][6]

  • This substance is air-sensitive; store under an inert gas.[5]

Emergency and First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately wash off with plenty of water for at least 15 minutes.[4][7] Remove contaminated clothing and wash it before reuse.[1] Seek immediate medical attention.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][4] Seek immediate medical attention.[4][6]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[1][6] Seek immediate medical attention.

Accidental Release and Spill Cleanup Plan

1. Immediate Response:

  • Alert personnel in the area and evacuate non-essential personnel.[11][12]

  • If the spill is large or poses a significant hazard, activate the emergency alarm and evacuate the building.[11]

  • Remove all sources of ignition.[10]

2. Containment and Cleanup:

  • Wear appropriate PPE as outlined above.

  • Contain the spill using inert absorbent material such as sand, earth, or vermiculite.[7][8]

  • Use non-sparking tools for cleanup.

  • Collect the absorbed material and place it into a suitable, labeled container for disposal.[7]

  • Wash the spill area thoroughly with a mild detergent solution.[11]

Disposal Plan

  • Dispose of this compound and any contaminated materials at an approved waste disposal plant.[6]

  • Disposal must be in accordance with all applicable federal, state, and local regulations.[1][10]

  • Do not dispose of into drains or the environment.[7]

  • Contaminated packaging should be disposed of as unused product.[2]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace prep_emergency Verify Emergency Equipment Accessibility prep_workspace->prep_emergency handle_chemical Handle Chemical with Care prep_emergency->handle_chemical decontaminate Decontaminate Work Area handle_chemical->decontaminate store_chemical Store in a Cool, Dry, Well-Ventilated, Locked Area handle_chemical->store_chemical spill Spill Occurs handle_chemical->spill exposure Personnel Exposure handle_chemical->exposure remove_ppe Remove and Store/Dispose of PPE decontaminate->remove_ppe dispose_waste Dispose of Waste According to Regulations decontaminate->dispose_waste spill_response Initiate Spill Cleanup Protocol spill->spill_response first_aid Administer First Aid exposure->first_aid

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.